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  • Product: (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride
  • CAS: 2059935-73-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

An In-Depth Technical Guide to (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride: Synthesis, Characterization, and Application in Drug Discovery Introduction: A Versatile Building Block for Modern Medicinal Chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride: Synthesis, Characterization, and Application in Drug Discovery

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a highly functionalized aromatic building block poised for significant utility in the fields of medicinal chemistry and drug development. Its structure is distinguished by three key features: a benzylamine core, a difluoro substitution pattern, and a strategically placed iodine atom. This combination makes it a valuable scaffold for synthesizing complex molecular architectures and novel chemical entities. The fluorine atoms can enhance metabolic stability and modulate the physicochemical properties of a parent molecule, such as its binding affinity and bioavailability[1][2]. Simultaneously, the iodo-substituent serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups and structural motifs[3].

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of (2,4-Difluoro-5-iodophenyl)methanamine confers increased stability and solubility in polar solvents, which is advantageous for both storage and reaction setup. While experimental data is not widely published, a summary of its core identity and predicted properties is presented below.

PropertyValue / DescriptionSource
IUPAC Name (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride-
Chemical Structure Chemical Structure of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride-
Molecular Formula C₇H₇ClFINCalculated
Molecular Weight 305.49 g/mol Calculated
CAS Number Not readily available-
Appearance Predicted: Off-white to pale yellow crystalline solidAnalogy
Solubility Predicted: Soluble in water, methanol, DMSO. Sparingly soluble in non-polar organic solvents.Analogy
Melting Point Not determined experimentally-
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.General Practice

Synthesis and Purification: A Reliable Multi-Step Approach

A logical and robust pathway to (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride begins with commercially available 1,3-difluorobenzene and proceeds through three key transformations: electrophilic iodination, chloromethylation, and a subsequent Delépine reaction to install the primary amine.

G cluster_0 Step A: Electrophilic Iodination cluster_1 Step B: Chloromethylation cluster_2 Step C: Delépine Reaction A 1,3-Difluorobenzene B 2,4-Difluoro-1-iodobenzene A->B NIS or I₂, H₂SO₄ C 1-(Chloromethyl)-2,4-difluoro-5-iodobenzene B->C Paraformaldehyde, HCl, ZnCl₂ D Quaternary Ammonium Salt Intermediate C->D Hexamethylenetetramine (HMTA) E (2,4-Difluoro-5-iodophenyl)methanamine HCl D->E Ethanolic HCl, Reflux

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Step A: Synthesis of 2,4-Difluoro-1-iodobenzene

This step involves a standard electrophilic aromatic substitution. The fluorine atoms are ortho, para-directing, and while the position between them is sterically hindered, iodination occurs primarily at the 4-position relative to one fluorine and the 6-position to the other, leading to the desired 2,4-difluoro-1-iodobenzene.

Step B: Synthesis of 1-(Chloromethyl)-2,4-difluoro-5-iodobenzene

This reaction is a variation of the Blanc chloromethylation. The protocol is adapted from patented methods for the synthesis of 2,4-difluorobenzyl chloride[4].

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, add 2,4-difluoro-1-iodobenzene (1.0 eq), paraformaldehyde (1.5 eq), and a suitable solvent such as tetrahydrofuran (THF).

  • Catalyst and Reagent Addition: Add a catalytic amount of zinc chloride (ZnCl₂) (0.2 eq). While stirring, slowly bubble hydrogen chloride (HCl) gas through the mixture or add concentrated hydrochloric acid (2.5 eq).

  • Reaction: Gently heat the mixture to reflux (approx. 60-70 °C) for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl chloride.

Step C: Synthesis of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (Delépine Reaction)

The Delépine reaction provides a reliable method for converting the benzyl chloride intermediate into the primary amine hydrochloride without significant formation of secondary or tertiary amine byproducts[5][6][7].

  • Formation of the Quaternary Salt: Dissolve the crude 1-(chloromethyl)-2,4-difluoro-5-iodobenzene (1.0 eq) in a solvent like chloroform or acetonitrile. Add hexamethylenetetramine (HMTA) (1.1 eq) to the solution. Stir the mixture at room temperature or with gentle heating for 4-6 hours. The formation of the quaternary ammonium salt will typically result in a precipitate.

  • Isolation of the Salt: Collect the solid precipitate by vacuum filtration and wash with cold solvent to remove any unreacted starting material.

  • Acid Hydrolysis: Suspend the isolated quaternary salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v solution). Heat the mixture to reflux for 4-8 hours[8]. During this process, the HMTA cage is hydrolyzed, releasing the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride[5].

  • Isolation and Purification: Cool the reaction mixture. The target product, (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, may precipitate upon cooling. Collect the solid by vacuum filtration. The crude product can be further purified by recrystallization, for example, from an ethanol/diethyl ether solvent system, to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the benzylic protons (-CH₂-) around 4.0-4.2 ppm. The aromatic region will display two doublets or doublet of doublets corresponding to the two protons on the phenyl ring. The amine protons (-NH₃⁺) will likely appear as a broad singlet at a higher chemical shift, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 7 distinct carbon signals. The benzylic carbon should appear around 40-45 ppm. The aromatic carbons will appear in the 110-165 ppm region, with large C-F coupling constants for the carbons bonded to fluorine. The carbon bearing the iodine atom will be shifted upfield.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the parent amine cation [M+H]⁺ at m/z 269.03. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

  • Infrared (IR) Spectroscopy: The spectrum should display characteristic N-H stretching bands for the primary ammonium group (around 2800-3100 cm⁻¹), C-F stretching bands (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching bands.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride lies in its potential as a versatile starting material for building complex, drug-like molecules.

The Role of Fluorine in Drug Design

The inclusion of fluorine atoms in pharmaceutical candidates is a widely used strategy. The 2,4-difluoro pattern can confer several advantageous properties[1]:

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Modulation of pKa: Fluorine's electron-withdrawing nature can lower the pKa of the benzylamine, affecting its ionization state at physiological pH and potentially influencing cell membrane permeability and target binding.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.

The Iodo Group as a Synthetic Linchpin

The iodine atom is an exceptionally useful functional group for molecular elaboration due to its reactivity in a multitude of palladium-catalyzed cross-coupling reactions[3][9][10]. This allows for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds start (2,4-Difluoro-5-iodophenyl)methanamine Scaffold suzuki Suzuki Coupling + R-B(OH)₂ start->suzuki sonogashira Sonogashira Coupling + R-C≡CH start->sonogashira buchwald Buchwald-Hartwig Amination + R₂NH start->buchwald heck Heck Coupling + Alkene start->heck biaryl Biaryl Derivatives suzuki->biaryl alkyne Arylalkyne Derivatives sonogashira->alkyne arylamine Diaryl Amine Derivatives buchwald->arylamine stilbene Stilbene Derivatives heck->stilbene

Caption: Versatility of the iodo-substituent in cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals[10].

  • Sonogashira Coupling: Reaction with terminal alkynes to create arylalkynes, providing linear extensions to the molecular scaffold[10].

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form diaryl amines or N-aryl heterocycles.

  • Heck Coupling: Reaction with alkenes to form stilbene-like derivatives, enabling further functionalization.

This synthetic versatility allows for the rapid generation of a library of diverse analogs from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are critical to drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous halo-substituted benzylamine hydrochlorides indicate that it should be handled with care[11][12]. The primary hazards are expected to be:

Hazard ClassPictogramSignal WordHazard Statement
Skin Irritation Exclamation MarkWarningCauses skin irritation (H315)[11][12].
Eye Irritation Exclamation MarkWarningCauses serious eye irritation (H319)[11][12].
Respiratory Irritation Exclamation MarkWarningMay cause respiratory irritation (H335)[12].

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Avoid breathing dust. Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

Conclusion

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride represents a potent and versatile tool for the modern medicinal chemist. Its trifunctional nature—a reactive amine, property-enhancing fluorine atoms, and a synthetically versatile iodine handle—provides a direct and efficient entry point to a vast chemical space. The synthetic route described is robust and relies on well-established, name-reaction chemistry. By leveraging the unique properties of this building block, researchers can accelerate the discovery and development of novel therapeutics with improved pharmacological profiles.

References

  • Wikipedia. Delépine reaction. [Link]

  • Scribd. Synthesis of Benzylamine via Delepine Reaction. [Link]

  • Delepine Reaction. [Link]

  • Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14238-14259. [Link]

  • Chemical Substance Information. (4-fluoro-2-iodophenyl)methanamine hydrochloride. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of chemical research, 41(11), 1486–1499. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2014). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Organic Syntheses. A Multigram-Scale Synthesis of 1-(5-Iodo-1H-imidazol-4-yl)pent-4-en-1-one. [Link]

  • Google Patents. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
  • Patsnap. The synthetic method of 2,4-difluorobenzylamine. [Link]

  • Chemsrc. amine. [Link]

  • Ward, B. P., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1800. [Link]

  • PubChem. (4-Iodophenyl)methanamine hydrochloride. [Link]

Sources

Exploratory

1H and 13C NMR spectral assignments for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride Abstract This technical guide provides a comprehensive analysis and detailed spectral assign...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis and detailed spectral assignment for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, a substituted aromatic compound of interest in pharmaceutical and chemical research. Due to the complex interplay of multiple halogen substituents (Fluorine, Iodine) and the protonated aminomethyl group on the phenyl ring, predicting and assigning its Nuclear Magnetic Resonance (NMR) spectra presents a non-trivial challenge. This document delineates a systematic, theory-driven approach to the complete assignment of the ¹H and ¹³C NMR spectra. We will explore the foundational principles of substituent-induced chemical shift variations, the profound impact of through-bond spin-spin couplings involving the ¹⁹F nucleus, and the influence of the compound's salt form on the spectral features. This guide integrates theoretical predictions with established spectroscopic data from related structures to provide a robust framework for researchers. Detailed experimental protocols for acquiring high-quality NMR data are also presented, ensuring both scientific integrity and practical applicability for professionals in drug development and chemical synthesis.

Introduction: The Imperative for Unambiguous Structural Elucidation

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a highly functionalized aromatic building block. The presence of two fluorine atoms, a heavy iodine atom, and a reactive aminomethyl group makes it a versatile synthon for creating complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals. In any field requiring high-purity chemical entities, particularly pharmaceuticals, the unequivocal confirmation of a molecule's structure is a cornerstone of quality, safety, and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1] It provides exquisitely detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. However, for a molecule as electronically complex as (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, a superficial analysis is insufficient. The ¹⁹F nucleus, with its 100% natural abundance and a spin quantum number of ½, couples strongly to both protons (¹H) and carbons (¹³C), leading to complex splitting patterns that, while information-rich, can complicate spectral interpretation.[2]

This guide aims to deconstruct this complexity, offering a logical and experience-driven pathway to confidently assign every signal in the ¹H and ¹³C NMR spectra. We will leverage fundamental principles and data from analogous structures to build a predictive model, which can then be confirmed through the specific experimental workflows detailed herein.

Theoretical Framework for Spectral Analysis

The accurate prediction of an NMR spectrum begins with a thorough understanding of the electronic effects exerted by each substituent on the molecule. The structure, with standardized numbering for NMR assignment, is shown below.

Caption: Molecular structure and numbering scheme for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride.

Substituent Effects on Aromatic Chemical Shifts

The chemical shifts of the two aromatic protons, H-3 and H-6, are dictated by the cumulative electronic effects of the four substituents.

  • Fluorine (at C2, C4): Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect deshields (shifts downfield) nearby nuclei. It also has an electron-donating mesomeric effect (+M) through its lone pairs, but for halogens, the inductive effect is generally dominant in influencing proton chemical shifts.[3]

  • Iodine (at C5): Iodine is less electronegative than fluorine but still exerts a -I effect. Its primary influence, however, is the "heavy atom effect," which significantly affects the chemical shift of the carbon to which it is attached (C-5) but has a smaller, more complex influence on proton shifts.

  • Aminomethyl Hydrochloride Group (-CH₂NH₃⁺ at C1): The protonation of the amine group to form the ammonium salt imparts a positive charge. This makes the entire group strongly electron-withdrawing (-I), deshielding the aromatic ring, particularly the ortho proton (H-6).

Considering these factors, H-6 is ortho to the potent -I effect of the -CH₂NH₃⁺ group and meta to the C4-F. H-3 is ortho to the C2-F and C4-F. The combined deshielding effects are expected to place both aromatic protons significantly downfield of benzene's benchmark 7.3 ppm. H-6 is anticipated to be the most downfield of the two due to its position ortho to the -CH₂NH₃⁺ substituent.

The Critical Role of ¹⁹F Spin-Spin Coupling

The most defining feature of this molecule's NMR spectra will be the spin-spin coupling between fluorine and other nuclei. This coupling occurs through bonds and its magnitude (J, measured in Hz) depends on the number of bonds separating the coupled nuclei.

  • ¹H-¹⁹F Coupling: The aromatic protons will be split by the fluorine atoms. The magnitude of J-coupling is diagnostic:

    • ³JH,F (ortho coupling, e.g., H3-F2, H3-F4): Typically in the range of 7-11 Hz.

    • ⁴JH,F (meta coupling, e.g., H6-F2, H6-F4): Typically smaller, around 4-8 Hz.[4]

    • ⁵JH,F (para coupling, e.g., H3-F5 is not present, but an example would be H-C-C-C-C-F): Generally the smallest, often < 3 Hz.[5] Therefore, the H-3 signal is expected to appear as a doublet of doublets, split by both F-2 and F-4. The H-6 signal will also be a multiplet, split by F-2 and F-4.

  • ¹³C-¹⁹F Coupling: This coupling is even more pronounced and extends over more bonds.

    • ¹JC,F (direct coupling, C2-F2, C4-F4): Very large, typically 240-260 Hz.[6]

    • ²JC,F (geminal coupling, e.g., C1-F2, C3-F2, C3-F4, C5-F4): Significant, often 15-25 Hz.[6]

    • ³JC,F (vicinal coupling, e.g., C6-F2, C4-F2, C2-F4): Smaller, typically 3-10 Hz. This means that in a standard proton-decoupled ¹³C NMR spectrum, every carbon signal will likely be split into a multiplet by the two fluorine atoms, a critical detail for correct assignment.

Aliphatic and Amine Proton Analysis
  • Methylene Protons (-CH₂-): These benzylic protons are adjacent to both the aromatic ring and the electron-withdrawing -NH₃⁺ group. This dual deshielding effect will shift their signal significantly downfield, likely into the 4.0-4.5 ppm range.[7] They may also exhibit a small four-bond coupling (⁴JH,F) to the ortho fluorine (F-2), which could manifest as a triplet or a finely split doublet.

  • Ammonium Protons (-NH₃⁺): As part of the hydrochloride salt, these protons are acidic. In aprotic solvents like DMSO-d₆, they are less likely to undergo rapid exchange and should appear as a broad singlet.[8] Their chemical shift is highly variable and concentration-dependent but is typically found far downfield (> 8.0 ppm). In protic solvents like D₂O, they would rapidly exchange with the solvent and become invisible.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the theoretical framework, the following tables summarize the predicted spectral assignments for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride.

Table 1: Predicted ¹H NMR Assignments (500 MHz, DMSO-d₆)
AssignmentPredicted Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
NH₃⁺ 8.2 - 8.6br s-Acidic ammonium protons, signal is typically broad and downfield.
H-6 7.9 - 8.1t or dd⁴JH6,F2 ≈ 7-9 Hz, ⁴JH6,F4 ≈ 7-9 HzDeshielded by ortho -CH₂NH₃⁺ group. Appears as an apparent triplet if meta couplings to both fluorines are similar.
H-3 7.6 - 7.8t or dd³JH3,F2 ≈ 9-11 Hz, ³JH3,F4 ≈ 9-11 HzDeshielded by two ortho fluorine atoms. Appears as an apparent triplet if ortho couplings are similar.
CH₂ 4.1 - 4.3t or d⁴JH,F2 ≈ 2-3 HzBenzylic protons deshielded by ring and NH₃⁺. May show small coupling to F-2.
Table 2: Predicted ¹³C NMR Assignments (125 MHz, DMSO-d₆, ¹H-decoupled)
AssignmentPredicted Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale
C-4 162 - 165¹JC4,F4 ≈ 250 (d), ²JC4,F2 ≈ 15 (d)Directly attached to F; very large ¹J coupling. Downfield shift due to F.
C-2 160 - 163¹JC2,F2 ≈ 245 (d), ²JC2,F4 ≈ 15 (d)Directly attached to F; very large ¹J coupling. Downfield shift due to F.
C-6 133 - 136³JC6,F2 ≈ 5 (d), ³JC6,F4 ≈ 3 (d)Aromatic CH carbon, deshielded by adjacent C-I and C-NH₃⁺.
C-1 125 - 128²JC1,F2 ≈ 20 (d), ⁴JC1,F4 ≈ 3 (d)Quaternary carbon attached to CH₂NH₃⁺, deshielded.
C-3 113 - 116²JC3,F2 ≈ 25 (d), ²JC3,F4 ≈ 25 (d)Aromatic CH carbon shielded by two meta F atoms.
C-5 88 - 92²JC5,F4 ≈ 20 (d), ⁴JC5,F2 ≈ 3 (d)Heavy atom effect of Iodine causes a significant upfield shift.
CH₂ 40 - 43³JC,F2 ≈ 4-6 (d)Benzylic carbon, downfield due to NH₃⁺.

Experimental Protocol for Spectral Acquisition and Validation

To achieve trustworthy and reproducible results, a standardized experimental protocol is essential. The following methodology provides a self-validating system for the acquisition and confirmation of the NMR data.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 10-15 mg of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride directly into a clean, dry NMR tube.

  • Solvent Selection & Addition:

    • Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its aprotic nature prevents the rapid exchange of the -NH₃⁺ protons, allowing for their observation.[8] It also possesses excellent solvating power for hydrochloride salts.

    • Procedure: Using a calibrated pipette, add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D) to the NMR tube.

  • Homogenization: Cap the NMR tube securely and vortex for 30-60 seconds to ensure the sample is fully dissolved. A brief sonication may be used if particulates remain.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the 0 ppm reference. If not present, it can be added, but care must be taken due to its volatility.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 500 MHz

    • Pulse Program: zg30 (A standard 30-degree pulse sequence)

    • Spectral Width: 16 ppm (-2 to 14 ppm)

    • Acquisition Time (AQ): ~3.0 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 16 (increase for higher signal-to-noise if needed)

    • Temperature: 298 K

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Spectrometer Frequency: 125 MHz

    • Pulse Program: zgpg30 (A standard 30-degree pulse with power-gated proton decoupling)

    • Spectral Width: 240 ppm (-10 to 230 ppm)

    • Acquisition Time (AQ): ~1.2 s

    • Relaxation Delay (D1): 2.0 s

    • Number of Scans (NS): 1024 (or more, as ¹³C is much less sensitive than ¹H)

    • Temperature: 298 K

2D NMR for Assignment Confirmation

To unequivocally validate the proposed assignments, acquiring 2D NMR spectra is the authoritative standard.

cluster_1d 1D NMR Experiments cluster_2d 2D NMR for Validation H1_NMR 1H NMR (Proton Spectrum) COSY COSY (H-H Correlation) H1_NMR->COSY Provides 1H Dimension HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC Provides 1H Dimension HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC Provides 1H Dimension C13_NMR 13C{1H} NMR (Carbon Spectrum) C13_NMR->HSQC Provides 13C Dimension C13_NMR->HMBC Provides 13C Dimension Validation Validated Assignments COSY->Validation HSQC->Validation HMBC->Validation

Caption: Workflow for comprehensive NMR-based structure validation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to. It would definitively link the ¹H signals for H-3, H-6, and the -CH₂- group to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for mapping the molecular skeleton. For instance, it would show a correlation from the -CH₂- protons to C-1, C-2, and C-6, confirming the connectivity of the side chain.

  • COSY (Correlation Spectroscopy): While there is no expected H-H coupling in the aromatic region of this molecule, this experiment can be used to confirm the absence of such couplings.

Conclusion

The ¹H and ¹³C NMR spectra of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride are rich with structural information, defined primarily by the strong electron-withdrawing nature of its substituents and the pervasive influence of ¹⁹F spin-spin coupling. A theoretical, first-principles approach allows for a highly accurate prediction of the chemical shifts and, crucially, the complex multiplicities arising from H-F and C-F couplings. The aromatic region is characterized by two downfield multiplets, while the aliphatic region contains a deshielded signal for the benzylic methylene protons. The carbon spectrum is notable for the large one-bond C-F coupling constants and the significant upfield shift of the iodine-bearing carbon. By following the detailed experimental protocol and employing 2D NMR techniques for validation, researchers can achieve unambiguous and authoritative spectral assignment, a critical step in the characterization of this and other complex, fluorinated molecules in drug discovery and development.

References

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  • Butts, C. P., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]

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  • Royal Society of Chemistry (2010). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Available at: [Link]

  • ResearchGate (2014). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available at: [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Reddit (2023). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride in Polar Aprotic Solvents

Foreword: Navigating the Pre-formulation Landscape In the intricate journey of drug discovery and development, understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is para...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Pre-formulation Landscape

In the intricate journey of drug discovery and development, understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, a halogenated aromatic amine of interest in medicinal chemistry, within a range of common polar aprotic solvents.

This document moves beyond a mere recitation of data. Instead, it offers a first-principles approach, blending theoretical considerations with a robust, field-proven experimental protocol. For researchers, scientists, and drug development professionals, this guide is designed to be a practical and intellectually stimulating resource, empowering you to not only generate high-quality solubility data but also to deeply understand the underlying chemical principles at play.

Theoretical Underpinnings: Predicting Solubility Behavior

The adage "like dissolves like" serves as a foundational principle in solubility science.[1][2] To predict the solubility of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, we must first dissect its molecular architecture and compare it with the properties of the selected polar aprotic solvents.

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is an amine salt. The presence of the hydrochloride moiety introduces a significant ionic character, making it a polar compound.[3][4] The aromatic ring, substituted with two fluorine atoms and an iodine atom, contributes to its lipophilicity and introduces specific electronic effects. The primary amine group is capable of acting as a hydrogen bond donor, a key interaction in solvation.

Polar Aprotic Solvents are characterized by their moderate to high dipole moments and dielectric constants, yet they lack acidic protons.[5][6] This class of solvents, including Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF), can accept hydrogen bonds but cannot donate them.[5][7] Their ability to dissolve salts is a key feature.[5]

Predicted Solubility Trends:

Based on these characteristics, we can hypothesize the following solubility trends:

  • High Solubility in DMSO and DMF: These solvents possess high dielectric constants and are excellent hydrogen bond acceptors, which should effectively solvate both the ammonium cation and the chloride anion of the salt.[8][9]

  • Moderate Solubility in Acetonitrile: Acetonitrile has a relatively high dielectric constant but is a weaker hydrogen bond acceptor compared to DMSO and DMF.[5][10]

  • Lower Solubility in THF: THF has the lowest dielectric constant in this group and is a less effective solvent for ionic compounds.

The following table summarizes the key properties of the selected solvents that will influence the solubility of our target compound.

SolventChemical FormulaDielectric ConstantDipole Moment (D)Boiling Point (°C)
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.73.96189
N,N-Dimethylformamide (DMF)(CH₃)₂NCHO36.73.86153
Acetonitrile (ACN)CH₃CN38.33.2082
Tetrahydrofuran (THF)C₄H₈O7.61.7566

Note: Dielectric constants and dipole moments are temperature-dependent. The values presented are approximate and serve for comparative purposes.[5][11]

Experimental Determination: The Saturation Shake-Flask Method

To move from prediction to empirical data, a robust and reproducible experimental method is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1][12]

Principle of the Method

An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. This ensures that the solvent becomes saturated with the solute. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[1]

Detailed Experimental Protocol

Materials and Reagents:

  • (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (of known purity)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • N,N-Dimethylformamide (DMF), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride to a series of vials. A visual excess of solid should remain at the bottom of the vial.

    • Accurately pipette a known volume of each polar aprotic solvent into the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker. A standard temperature for initial screening is 25 °C.

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[1][12][13]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.[1]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[1]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride of known concentrations in a suitable solvent (e.g., the mobile phase of the HPLC method).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered supernatant samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine the concentration of the solute from the calibration curve.

  • Data Reporting:

    • Calculate the solubility by taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Analyze filtrate by HPLC sep2->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Interpretation and Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)Experimental ValueCalculated Value
Acetonitrile (ACN)Experimental ValueCalculated Value
Tetrahydrofuran (THF)Experimental ValueCalculated Value

The results from this table can then be used to validate or refine the initial theoretical predictions. A graphical representation can further aid in visualizing the relationship between solvent properties and solubility.

G cluster_compound Solute Properties cluster_solvents Solvent Properties cluster_solubility Predicted Solubility solute (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride - Ionic (salt) - H-bond donor dmso DMSO - High Dielectric Constant - Strong H-bond acceptor dmf DMF - High Dielectric Constant - Strong H-bond acceptor acn Acetonitrile - Moderate Dielectric Constant - Weaker H-bond acceptor thf THF - Low Dielectric Constant - Weaker H-bond acceptor high_sol High dmso->high_sol dmf->high_sol mod_sol Moderate acn->mod_sol low_sol Low thf->low_sol

Caption: Logical relationship between solvent properties and predicted solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for determining and understanding the solubility profile of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in polar aprotic solvents. By combining theoretical predictions with a detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is critical for informed decision-making in downstream drug development processes, including formulation design and the selection of appropriate solvent systems for chemical reactions and purifications.

Further studies could explore the temperature dependence of solubility, which is crucial for understanding the thermodynamics of dissolution and for processes such as crystallization. Additionally, investigating the solubility in a broader range of solvents, including polar protic and nonpolar solvents, would provide a more complete picture of the compound's physicochemical properties.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • OpenStax. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2018, July 13). Solubility and dielectric constant? Retrieved from [Link]

  • Quora. (2014, August 22). Why do so many polar aprotic solvents have such high dipole moments relative to water, but have low dielectric constants? Retrieved from [Link]

  • SlidePlayer. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • ACS Publications. (2006, January 21). Dielectric Constant, Dipole Moment, and Solubility Parameters of Some Cyclic Acid Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • askIITians. (2025, March 4). Why are amines soluble in nature? Retrieved from [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2,3-difluoro-5-iodophenyl)methanamine hydrochloride (C7H6F2IN). Retrieved from [Link]

  • NextSDS. (n.d.). amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzylamine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • HBM4EU. (n.d.). 1 Prioritised substance group: Aprotic solvents. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-fluoro-5-iodophenyl)methanamine hydrochloride (C7H7FIN). Retrieved from [Link]

  • Michigan State University. (n.d.). Solvents. Retrieved from [Link]

  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • DORAS - DCU. (2024, February 23). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2,4-Difluorophenylacetonitrile 97 656-35-9. Retrieved from [Link]

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Exploratory

thermodynamic stability of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

An In-depth Technical Guide to the Thermodynamic Stability of (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride Authored by: A Senior Application Scientist Foreword: The thermodynamic stability of an Active Pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride

Authored by: A Senior Application Scientist

Foreword: The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the , a halogenated benzylamine derivative of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document outlines a robust, first-principles approach for its complete stability characterization. We will detail the necessary experimental protocols, explain the causality behind methodological choices, and present expected data based on analogous compounds, thereby providing a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stability Assessment

The journey from a promising chemical entity to a marketable pharmaceutical product is contingent upon a thorough understanding of its chemical and physical properties. Stability testing is a critical component of this process, providing evidence of how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[1] This information is paramount for determining appropriate storage conditions, re-test periods, and shelf-life, ensuring the patient receives a safe and effective product.[2][3] For a molecule like (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, its multiple halogen substitutions and primary amine hydrochloride salt form present unique stability considerations that must be rigorously investigated.

Foundational Characterization: The Starting Point

Before assessing thermodynamic stability, a baseline physicochemical characterization is essential. This initial data informs the design of subsequent, more complex stability studies.

Key Initial Parameters:

  • Identity and Purity: Confirmed via NMR, Mass Spectrometry, and elemental analysis. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

  • Appearance: Visual inspection of the solid's color, form, and any changes upon handling.

  • Solubility: Determined in various solvents, including water and simulated gastric/intestinal fluids, as solubility can impact degradation kinetics in solution.[4]

  • pKa: The acid dissociation constant is crucial for predicting how pH will affect the stability of the hydrochloride salt and the free amine.

  • Polymorphism: Different crystalline forms (polymorphs) of an API can have different stabilities and melting points.[5][6] Differential Scanning Calorimetry (DSC) is the primary tool for this investigation.

The overall workflow for a comprehensive stability assessment is a multi-stage process, beginning with these foundational analyses and progressing through rigorous thermal and stress testing.

G cluster_0 Phase 1: Foundational Analysis cluster_2 Phase 3: Intrinsic Stability cluster_3 Phase 4: Long-Term Viability Start API Synthesis & Purification PhysChem Physicochemical Characterization (pKa, Solubility, Purity) Start->PhysChem DSC Differential Scanning Calorimetry (DSC) (Melting Point, Polymorphism) PhysChem->DSC TGA Thermogravimetric Analysis (TGA) (Decomposition Temp.) PhysChem->TGA ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) DSC->ForcedDeg TGA->ForcedDeg DegPath Identify Degradation Pathways & Products ForcedDeg->DegPath ICH_Studies ICH Stability Studies (Accelerated & Long-Term) DegPath->ICH_Studies ShelfLife Establish Re-test Period & Shelf-Life ICH_Studies->ShelfLife

Caption: Overall workflow for API stability assessment.

Thermal Analysis: Probing the Limits of Stability

Thermal analysis techniques are indispensable for understanding how a material responds to heat. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the two most critical methods in this domain.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is a powerful tool for determining melting point, detecting impurities, and identifying polymorphic forms.[5][6] For (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, a sharp endothermic peak corresponding to its melting point would be expected for a pure, crystalline sample.

  • Sample Preparation: Accurately weigh 2-5 mg of the hydrochloride salt into an aluminum DSC pan. Crimp the pan with a lid to enclose the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min).[4] The temperature range should be sufficient to encompass the melting event, for example, from 25 °C to 250 °C.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of the endotherm is taken as the melting point. The sharpness of the peak is an indicator of purity.

G cluster_workflow DSC Experimental Workflow A 1. Weigh 2-5 mg of API into DSC pan B 2. Crimp pan with lid A->B C 3. Place sample & reference pans in DSC cell B->C D 4. Heat at 10°C/min under Nitrogen C->D E 5. Record Heat Flow vs. Temperature D->E F 6. Analyze Thermogram for Melting Point (Tm) E->F

Caption: Step-by-step DSC experimental workflow.

The following table presents hypothetical DSC data for the compound, assuming it is a stable, crystalline solid.

ParameterExpected ValueRationale
Onset Temperature~168 °CThe beginning of the melting transition.
Peak Temperature (Melting Point)~172 °CCorresponds to the complete melting of the hydrochloride salt, similar to other amine hydrochlorides.[4]
Enthalpy of Fusion (ΔH)80 - 120 J/gRepresents the energy required to melt the crystal lattice.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information about thermal decomposition, desolvation, and compositional analysis.[9] For a hydrochloride salt, TGA can reveal the loss of water of hydration (if present) and the onset temperature of decomposition.[4][10]

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's sensitive microbalance.

  • Thermal Program: Heat the sample from ambient temperature to a higher temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[9]

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) helps identify the temperatures of maximum mass loss rates.

G cluster_workflow TGA Experimental Workflow A 1. Weigh 5-10 mg of API into TGA pan B 2. Place pan on microbalance A->B C 3. Heat at 10°C/min under Nitrogen B->C D 4. Record Mass % vs. Temperature C->D E 5. Analyze TGA/DTG for Decomposition (Td) D->E

Caption: Step-by-step TGA experimental workflow.

The following table presents a plausible, hypothetical thermogravimetric profile for the compound.

Thermal EventOnset Temperature (°C)Mass Loss (%)Plausible Volatile Product(s)
Stage 1: Decomposition~180 °C~13.3%Hydrogen Chloride (HCl)
Stage 2: Decomposition>220 °CVariableDecomposition of the organic (2,4-Difluoro-5-iodophenyl)methanamine moiety

Causality: The first mass loss step in amine hydrochlorides often corresponds to the evolution of HCl gas.[11] Subsequent mass loss at higher temperatures indicates the breakdown of the core organic structure.

Intrinsic Stability: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those used for accelerated stability testing.[12] The goal is to rapidly identify potential degradation products and elucidate degradation pathways, which is essential for developing stability-indicating analytical methods.[1][13]

Stress Conditions
  • Acid/Base Hydrolysis: The API is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. The amine and potential amide linkages are susceptible to hydrolysis.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to assess susceptibility to oxidation. The primary amine is a potential site for oxidation.

  • Photolysis: Exposure to high-intensity light (conforming to ICH Q1B guidelines) to evaluate light sensitivity. The carbon-iodine bond is known to be photolabile.

  • Thermal Stress: The solid API is heated to temperatures above those used in accelerated testing (e.g., 60-80°C) to induce solid-state degradation.[1]

Plausible Degradation Pathways

Based on the structure of a halogenated benzylamine, several degradation pathways can be hypothesized. The primary amine could be oxidized, or the molecule could undergo dehalogenation or hydrolysis.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) API (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride Hydrolysis_Product Formation of (2,4-Difluoro-5-iodophenyl)methanol API->Hydrolysis_Product H₂O Oxidation_Product Formation of Imine/Aldehyde (e.g., 2,4-Difluoro-5-iodobenzaldehyde) API->Oxidation_Product [O] Photolysis_Product De-iodination Product (e.g., (2,4-Difluorophenyl)methanamine) API->Photolysis_Product

Caption: Plausible degradation pathways for the API.

Regulatory Stability Studies: Establishing Shelf-Life

Following the insights gained from forced degradation, formal stability studies are conducted according to International Council for Harmonisation (ICH) guidelines. These studies provide the definitive data for determining the API's re-test period.

Study Design

The API is stored under controlled conditions of temperature and humidity, and samples are pulled at specific time points for analysis.[2]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months for the first year, then every 6 months for the second year, and annually thereafter.[1][12]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[1][12]

Rationale: Accelerated studies use exaggerated conditions to speed up chemical degradation and physical changes, allowing for a faster prediction of the long-term stability profile.[12] The data is crucial for early-stage development and for evaluating the impact of short-term excursions from labeled storage conditions, such as during shipping.[2][14]

Analytical Monitoring

At each time point, the samples are tested for key stability-indicating attributes, including:

  • Assay: To quantify the amount of the active API remaining.

  • Purity/Impurities: To detect and quantify any degradation products using a validated stability-indicating HPLC method.[13][15]

  • Appearance: Any change in physical appearance.

  • Water Content: Particularly for hydrochloride salts which can be hygroscopic.

Conclusion

The is a critical quality attribute that must be thoroughly evaluated to ensure its viability as a pharmaceutical agent. A systematic approach, beginning with foundational physicochemical characterization, progressing through rigorous thermal analysis (DSC, TGA) and forced degradation studies, and culminating in formal ICH-guided long-term and accelerated stability programs, is essential. While this guide presents a predictive framework based on established scientific principles and data from analogous molecules, it provides the necessary blueprint for researchers to design and execute a comprehensive and scientifically sound stability assessment. The insights gained from such a program are fundamental to successful drug development, formulation, and regulatory approval.

References

  • Chemox Pharma. (2026, February 9). Why Stability Testing Matters in Pharmaceutical API Development.
  • Veeprho. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • RSC Publishing. (n.d.).
  • News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.
  • East African Community. (n.d.). EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing.
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Freire, E. (2019, September 3). Can DSC calorimetry gauge long-term stability for monoclonal antibodies?. European Pharmaceutical Review.
  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Scrivener, E., et al. (2025, January 25).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Thermogravimetric Analysis of (2R)-2-Aminopropanamide Hydrochloride.
  • ResearchGate. (2024, February 6).
  • Gordon, A., et al. (2023, February 8).
  • McFarlane, J., et al. (2022, April 25). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering.
  • Hegazy, M. A., et al. (2013, March 15). Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector. PubMed.
  • ACS Publications. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design.
  • ResearchGate. (n.d.). TGA (red trace)
  • PubChemLite. (n.d.). 1-(2,3-difluoro-5-iodophenyl)methanamine hydrochloride (C7H6F2IN).
  • Google Patents. (n.d.).
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • NextSDS. (n.d.). amine hydrochloride — Chemical Substance Information.

  • Seshachalam, V., et al. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. PMC.
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  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Ochekpe, N. A. (2009). Effect of heating on the chemical stability of two brands of metronidazole suspension. African Journal of Pure and Applied Chemistry.
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Foundational

An In-Depth Technical Guide to the Formation of (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride

Abstract This technical guide provides a comprehensive overview of the synthetic pathways and mechanistic underpinnings for the formation of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, a key building block in c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and mechanistic underpinnings for the formation of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, a key building block in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical considerations for the synthesis of this important compound. Two primary, field-proven synthetic routes are discussed in detail: the reductive amination of 2,4-difluoro-5-iodobenzaldehyde and the nucleophilic substitution of 2,4-difluoro-5-iodobenzyl bromide. Each section elucidates the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. This guide is grounded in authoritative scientific literature, with in-text citations and a comprehensive reference list to support the mechanistic claims and protocol standards.

Introduction: The Significance of Fluorinated and Iodinated Phenylmethanamines

The strategic incorporation of fluorine and iodine atoms into pharmaceutical candidates can profoundly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile. The 2,4-difluoro substitution pattern is a common motif in medicinal chemistry, often employed to enhance compound properties. The iodine atom, on the other hand, serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is therefore a highly valuable starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide will explore the most efficient and mechanistically sound methodologies for its preparation.

Synthetic Strategy I: Reductive Amination of 2,4-Difluoro-5-iodobenzaldehyde

A widely adopted and highly efficient method for the synthesis of (2,4-Difluoro-5-iodophenyl)methanamine is the reductive amination of the corresponding benzaldehyde.[2][3] This two-step process involves the initial synthesis of the aldehyde precursor followed by its conversion to the target amine.

Step 1: Synthesis of 2,4-Difluoro-5-iodobenzaldehyde via Electrophilic Aromatic Substitution

The synthesis of the key intermediate, 2,4-difluoro-5-iodobenzaldehyde, is typically achieved through the electrophilic iodination of commercially available 2,4-difluorobenzaldehyde. The fluorine atoms on the aromatic ring are deactivating, yet they are ortho, para-directing. The strong para-directing effect of the fluorine at position 2 and the ortho-directing effect of the fluorine at position 4 synergistically direct the incoming electrophile to the 5-position.

Mechanism of Electrophilic Iodination:

The direct iodination of aromatic compounds with molecular iodine is often slow and reversible.[1] Therefore, an activating agent is required to generate a more potent electrophilic iodine species, commonly denoted as "I⁺".[4][5][6] A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst, such as trifluoroacetic acid.[2]

The mechanism proceeds as follows:

  • Generation of the Electrophile: The Lewis acid activates the NIS, making the iodine atom more electrophilic.

  • Nucleophilic Attack: The electron-rich aromatic ring of 2,4-difluorobenzaldehyde attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step.[1]

  • Deprotonation: A weak base, such as the succinimide anion, removes a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 2,4-difluoro-5-iodobenzaldehyde.

Electrophilic Iodination cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation NIS N-Iodosuccinimide (NIS) Electrophile Activated Iodine Electrophile (I⁺) NIS->Electrophile Activation LewisAcid Lewis Acid (e.g., TFA) LewisAcid->Electrophile AromaticRing 2,4-Difluorobenzaldehyde SigmaComplex Sigma Complex (Arenium Ion) Electrophile->SigmaComplex AromaticRing->SigmaComplex Nucleophilic Attack Base Base (e.g., Succinimide anion) Product 2,4-Difluoro-5-iodobenzaldehyde SigmaComplex->Product Deprotonation Base->Product

Caption: Mechanism of Electrophilic Iodination.

Experimental Protocol: Synthesis of 2,4-Difluoro-5-iodobenzaldehyde [2]

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).

  • Add a catalytic amount of a Lewis acid, such as trifluoroacetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,4-difluoro-5-iodobenzaldehyde.

Reagent/SolventMolar Ratio/ConcentrationNotes
2,4-Difluorobenzaldehyde1.0 eqStarting material
N-Iodosuccinimide (NIS)1.1 eqIodine source
Trifluoroacetic acid (TFA)0.1 eqLewis acid catalyst
Dichloromethane-Solvent
Sodium thiosulfate (aq.)-Quenching agent
Step 2: Reductive Amination to (2,4-Difluoro-5-iodophenyl)methanamine

The conversion of 2,4-difluoro-5-iodobenzaldehyde to the corresponding primary amine is efficiently achieved through reductive amination.[3][7] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the amine.[8]

Mechanism of Reductive Amination:

  • Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium acetate or ammonia in methanol) to form a hemiaminal intermediate. This is followed by the elimination of water to form an imine. This step is typically acid-catalyzed and reversible.[7]

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine to the primary amine.[9][10][11][12][13] Sodium triacetoxyborohydride is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[12]

Reductive Amination cluster_0 Imine Formation cluster_1 Reduction Aldehyde 2,4-Difluoro-5-iodobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Ammonia Ammonia Source Ammonia->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O ReducingAgent NaBH(OAc)₃ Amine (2,4-Difluoro-5-iodophenyl)methanamine Imine->Amine ReducingAgent->Amine

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination [2]

  • Dissolve 2,4-difluoro-5-iodobenzaldehyde (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add an ammonia source, such as ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude (2,4-Difluoro-5-iodophenyl)methanamine.

Reagent/SolventMolar Ratio/ConcentrationNotes
2,4-Difluoro-5-iodobenzaldehyde1.0 eqStarting material
Ammonium acetate5-10 eqAmmonia source
Sodium triacetoxyborohydride1.5 eqReducing agent
1,2-Dichloroethane (DCE)-Solvent
Sodium bicarbonate (aq.)-Quenching agent

Synthetic Strategy II: From 2,4-Difluoro-5-iodobenzyl Bromide

An alternative and equally viable route to (2,4-Difluoro-5-iodophenyl)methanamine involves the synthesis of the corresponding benzyl bromide followed by a nucleophilic substitution reaction with an amine equivalent.

Step 1: Synthesis of 2,4-Difluoro-5-iodotoluene and Benzylic Bromination

This route commences with the synthesis of 2,4-difluoro-5-iodotoluene, which can be prepared by the iodination of 2,4-difluorotoluene using similar methods as described for the benzaldehyde. The subsequent step is the benzylic bromination of the methyl group.

Mechanism of Benzylic Bromination:

Benzylic bromination is a free-radical chain reaction, typically initiated by light or a radical initiator such as benzoyl peroxide.[14][15][16] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.[14]

  • Initiation: Homolytic cleavage of the N-Br bond in NBS or the initiator.

  • Propagation: A bromine radical abstracts a benzylic hydrogen from 2,4-difluoro-5-iodotoluene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated from the reaction of HBr with NBS) to form the product, 2,4-difluoro-5-iodobenzyl bromide, and a new bromine radical.

  • Termination: Combination of any two radical species.

Benzylic Bromination cluster_0 Initiation cluster_1 Propagation Initiator Radical Initiator Br_radical Bromine Radical (Br•) Initiator->Br_radical NBS NBS NBS->Br_radical Toluene 2,4-Difluoro-5-iodotoluene BenzylRadical Benzylic Radical Br_radical->BenzylRadical Toluene->BenzylRadical H abstraction BenzylRadical->Br_radical regenerates BenzylBromide 2,4-Difluoro-5-iodobenzyl Bromide BenzylRadical->BenzylBromide Br2 Br₂ Br2->BenzylBromide

Caption: Mechanism of Benzylic Bromination with NBS.

Step 2: Conversion of Benzyl Bromide to Primary Amine

Several methods can be employed to convert the benzyl bromide to the primary amine.

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination.[17][18][19][20][21]

Mechanism of Gabriel Synthesis:

  • N-Alkylation: The phthalimide anion, a potent nucleophile, displaces the bromide from 2,4-difluoro-5-iodobenzyl bromide in an Sₙ2 reaction to form N-(2,4-difluoro-5-iodobenzyl)phthalimide.

  • Hydrolysis: The resulting phthalimide is then cleaved, typically by treatment with hydrazine (the Ing-Manske procedure), to release the primary amine and form a stable phthalhydrazide byproduct.[18]

The Delépine reaction provides an alternative route to primary amines from reactive alkyl halides.[22][23][24][25][26]

Mechanism of the Delépine Reaction:

  • Quaternary Salt Formation: The benzyl bromide reacts with hexamethylenetetramine to form a quaternary ammonium salt.[22]

  • Acid Hydrolysis: The quaternary ammonium salt is then hydrolyzed with a strong acid, such as ethanolic HCl, to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride as byproducts.[22][24]

Final Step: Formation of the Hydrochloride Salt

The free base of (2,4-Difluoro-5-iodophenyl)methanamine is typically converted to its hydrochloride salt to improve its stability and handling properties. This is a straightforward acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation [27][28][29]

  • Dissolve the crude (2,4-Difluoro-5-iodophenyl)methanamine free base in a suitable anhydrous solvent, such as diethyl ether, dichloromethane, or ethanol.

  • Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or dioxane) or bubble dry HCl gas through the solution while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride.

Conclusion

This technical guide has detailed two robust and mechanistically sound synthetic pathways for the formation of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. The choice between the reductive amination of the corresponding benzaldehyde and the nucleophilic substitution of the benzyl bromide will depend on factors such as the availability of starting materials, scalability, and laboratory capabilities. Both routes offer high yields and selectivity, providing reliable methods for the synthesis of this important building block for drug discovery and development. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers in this field.

References

  • Delépine, M. (1895). Sur une nouvelle méthode de préparation des amines primaires. Bulletin de la Société Chimique de France, 13, 352-361.
  • Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]

  • Scribd. (n.d.). Delépine Amine Synthesis Method. Retrieved from [Link]

  • Wikipedia. (2024). Gabriel synthesis. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 12.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2018). The Gabriel Synthesis. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Landrie, C. L., & McQuade, D. T. (2007). The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
  • Combs, A. P., et al. (2004).
  • Li, Y., et al. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry, 86(21), 15331–15344.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Google Patents. (n.d.). US2634293A - Process of preparing a monobasic salt of a secondary amine.
  • ChemWhat. (n.d.). 2,4-Difluorobenzaldehyde(DFBA) CAS#: 1550-35-2. Retrieved from [Link]

  • Larsson, G., et al. (2018). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Organic Letters, 21(1), 130-133.
  • Scribd. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic halogenation. Retrieved from [Link]

  • Katritzky, A. R., et al. (1979). Heterocycles in organic synthesis. Part 17. Conversion of primary amines into bromides and chlorides. Journal of the Chemical Society, Perkin Transactions 1, 418-425.
  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2019). Electrophilic halogenation. Retrieved from [Link]

  • WordPress. (2026). I2 and Electrophilic I+ reagents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-difluorobenzaldehyde. Retrieved from [Link]

  • Chad's Prep. (2018). 18.4b Benzylic Bromination with NBS. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. Retrieved from [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • Chad's Prep. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for:. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Retrieved from [Link]

Sources

Exploratory

Advanced Material Safety and Handling Guide: (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

Executive Summary & Structural Causality (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2059935-73-6) is a highly specialized halogenated benzylamine derivative extensively utilized in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2059935-73-6) is a highly specialized halogenated benzylamine derivative extensively utilized in medicinal chemistry and drug discovery[1]. The strategic placement of two fluorine atoms (positions 2 and 4) significantly modulates the electron density of the aromatic ring, enhancing the metabolic stability and lipophilicity of downstream active pharmaceutical ingredients (APIs). The iodine atom at position 5 serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the hydrochloride salt form ensures the primary amine remains protonated, preventing unwanted nucleophilic side reactions and oxidative degradation during storage[2].

Understanding the causality between this molecular architecture and its physical hazards is critical. The protonated amine imparts mild acidity and hygroscopicity, driving its irritant profile, while the heavy iodine atom makes the compound susceptible to photolytic cleavage under intense UV exposure.

Physicochemical Profiling

To design a self-validating handling protocol, we must first establish the quantitative baseline of the compound.

PropertyValueStructural Implication / Causality
CAS Number 2059935-73-6Primary identifier for regulatory compliance and SDS tracking[3].
Molecular Formula C7H7ClF2INIndicates the presence of a hydrochloride salt (HCl)[1].
Molecular Weight 305.49 g/mol High molecular weight due to iodine; affects stoichiometric calculations[1].
Appearance Solid powderProne to aerosolization; necessitates anti-static handling[1].
Storage Temperature Room TemperatureStable under ambient thermal conditions, but must be kept dry[1].
SMILES C1=C(C(=CC(=C1I)F)F)CN.ClHighlights the spatial relationship of the halogens and the amine[1].

Mechanistic Toxicology and Hazard Identification

As a Senior Application Scientist, I approach safety not as a checklist, but as a mechanistic biological pathway. The hazards associated with (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride are directly linked to its chemical reactivity.

According to GHS classifications[1][2], the compound is categorized under:

  • Acute Toxicity 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled. The lipophilic difluoro-aromatic ring facilitates rapid penetration across lipid bilayers (e.g., dermal barriers, alveolar epithelium).

  • Skin Irritation 2 (H315) & Eye Irritation 2A (H319): The hydrochloride salt dissociates in the presence of physiological moisture (sweat, tears), causing localized pH drops that denature epidermal and corneal proteins.

  • STOT SE 3 (H335, H336): Specific target organ toxicity (single exposure) manifesting as respiratory tract irritation and potential central nervous system (CNS) depression (drowsiness/dizziness)[2].

ToxicityPathway Compound (2,4-Difluoro-5-iodophenyl) methanamine HCl Inhalation Inhalation (Dust) Compound->Inhalation Dermal Dermal Contact Compound->Dermal Ocular Ocular Exposure Compound->Ocular Mech1 Mucosal Irritation (Amine HCl Acidity) Inhalation->Mech1 Mech2 Lipid Bilayer Disruption (Halogen Lipophilicity) Dermal->Mech2 Ocular->Mech1 Path1 STOT SE 3 (Resp. Irritation) Mech1->Path1 Path3 Eye Irritation 2A (Corneal Damage) Mech1->Path3 Path2 Skin Irritation 2 (Erythema) Mech2->Path2 Mit1 Fume Hood / N95 Path1->Mit1 Mit2 Nitrile Gloves / Coat Path2->Mit2 Mit3 Safety Goggles Path3->Mit3

Mechanistic pathway of exposure, resulting pathologies, and targeted mitigation strategies.

Self-Validating Experimental Protocols for Safe Handling

To ensure trustworthiness and reproducibility in the laboratory, handling protocols must be self-validating. This means the workflow inherently contains verification steps that prevent the continuation of the process if a safety or quality parameter fails.

Step-by-Step Gravimetric Transfer Protocol

Because the compound is a fine powder[1], static charge accumulation can cause aerosolization, leading to inhalation exposure (H332).

  • Environmental Validation: Verify the fume hood face velocity is between 0.4 and 0.6 m/s. Causality: Too low, and containment fails; too high, and the powder is blown out of the weighing boat.

  • Anti-Static Preparation: Pass an ionizing bar over the spatulas and weighing boats. Causality: Neutralizing electrostatic charge prevents the fluorinated powder from repelling and aerosolizing.

  • Tare and Drift Check (Self-Validation Step): Tare the analytical balance. Wait 15 seconds. If the balance drifts by more than ±0.1 mg, recalibrate or eliminate micro-drafts before proceeding.

  • Active Weighing: Transfer the required mass using a V-shaped micro-spatula.

  • Seal and Decontaminate: Immediately cap the source vial. Wipe the exterior of the vial and the balance pan with a 70% Isopropyl Alcohol (IPA) wipe. Causality: IPA effectively solubilizes trace organic salts better than water, ensuring complete removal of the amine hydrochloride residue.

WeighingProtocol Start Initiate Protocol Prep 1. Fume Hood Prep (Airflow 0.4-0.6 m/s) Start->Prep PPE 2. Don PPE (Nitrile, Goggles) Prep->PPE Static 3. Anti-Static Treatment (Ionizing Bar) PPE->Static Validate 5. Self-Validation (Check Tare & Drift) Static->Validate Weigh 4. Gravimetric Transfer (Analytical Balance) Decon 6. Decontamination (70% IPA Wipe) Weigh->Decon Validate->Static Drift > 0.1mg Validate->Weigh End Protocol Complete Decon->End

Self-validating workflow for the safe gravimetric transfer of hazardous powders.

Emergency Response Workflows

In the event of protocol failure, rapid, mechanistically sound interventions are required.

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes, followed by washing with mild soap. Causality: Water dilutes the localized acidity of the hydrochloride salt, while soap emulsifies the lipophilic difluoro-aromatic ring for complete removal.

  • Ocular Exposure: Irrigate eyes with normal saline or water for 15-20 minutes, holding eyelids open. Seek immediate ophthalmological assessment. Causality: The cornea is highly sensitive to pH shifts; rapid dilution prevents permanent protein coagulation (H319)[2].

  • Spill Management: Do NOT dry sweep. Moisten the spill with IPA to suppress dust generation, then absorb with inert material (e.g., vermiculite or sand). Place in a sealed, labeled container for hazardous waste disposal in accordance with P501 precautionary statements[1].

References

  • NextSDS. "(2,4-difluoro-5-iodophenyl)methanamine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • American Elements. "CAS 2059935-73-6 | (2,4-difluoro-5-iodophenyl)methanamine hydrochloride." American Elements Materials Science Toolbox. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Exact Mass and Molecular Weight of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

Introduction In the landscape of pharmaceutical research and synthetic chemistry, precision is paramount. Novel chemical entities, particularly heterocyclic compounds and substituted aromatic amines, serve as foundationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, precision is paramount. Novel chemical entities, particularly heterocyclic compounds and substituted aromatic amines, serve as foundational building blocks for the development of new therapeutic agents. (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is one such compound, a halogenated benzylamine derivative whose utility in drug discovery pipelines relies on the unambiguous confirmation of its molecular structure and purity. The primary and most fundamental characteristics for this confirmation are its molecular weight and exact mass.

This technical guide provides an in-depth exploration of these two critical parameters for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. We will dissect the theoretical underpinnings that differentiate molecular weight from exact mass, detail the precise calculation of each, and present a validated experimental workflow for their determination using high-resolution mass spectrometry (HRMS). This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to characterize and validate chemical matter in a laboratory setting.

Differentiating Core Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with specific applications. Understanding this distinction is crucial for accurate analytical characterization and for stoichiometric calculations in synthesis.

  • Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the standard atomic weight of each element as found on the periodic table, which accounts for the natural isotopic abundance on Earth. Molecular weight is the indispensable value for gravimetric and stoichiometric tasks, such as preparing a solution of a specific molarity or determining the mass of reactants needed for a chemical reaction. It is typically expressed in grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ¹⁹F, ¹²⁷I). This value is not an average. High-resolution mass spectrometers are capable of resolving ions that differ in mass by minute fractions of a Dalton, making the determination of exact mass the gold standard for elucidating the elemental composition of a molecule. It is expressed in Daltons (Da). For (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, the relevant ionic species observed in mass spectrometry is typically the protonated free base, [M+H]⁺.

Physicochemical and Mass Spectrometric Data

The foundational properties of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride are summarized below. These values are derived from first-principles calculations based on its chemical formula.

PropertyValue
Molecular Formula C₇H₇Cl F₂IN
Calculated Molecular Weight 305.49 g/mol
Exact Mass (Free Base) 268.9513 Da
Monoisotopic Mass ([M+H]⁺) 269.9586 Da
CAS Number Not available for this specific salt
Related Isomer (Free Base) The isomer (2,3-difluoro-5-iodophenyl)methanamine has a reported monoisotopic mass of 268.9513 Da.[1]

Calculation Methodology

Molecular Weight Calculation

The molecular weight is calculated using the standard atomic weights of the constituent elements.

  • Formula: C₇H₇Cl F₂IN

  • Atomic Weights:

    • Carbon (C): 12.011 g/mol

    • Hydrogen (H): 1.008 g/mol

    • Chlorine (Cl): 35.453 g/mol

    • Fluorine (F): 18.998 g/mol

    • Iodine (I): 126.904 g/mol

    • Nitrogen (N): 14.007 g/mol

Calculation: (7 × 12.011) + (7 × 1.008) + (1 × 35.453) + (2 × 18.998) + (1 × 126.904) + (1 × 14.007) = 305.49 g/mol

Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element. The analysis focuses on the free base (C₇H₆F₂IN) and its protonated form, [M+H]⁺, which is the species typically observed.

  • Isotopic Masses:

    • ¹²C: 12.000000 Da

    • ¹H: 1.007825 Da

    • ¹⁹F: 18.998403 Da

    • ¹²⁷I: 126.904473 Da

    • ¹⁴N: 14.003074 Da

Calculation for the Free Base (C₇H₆F₂IN): (7 × 12.000000) + (6 × 1.007825) + (2 × 18.998403) + (1 × 126.904473) + (1 × 14.003074) = 268.9513 Da

Calculation for the Protonated Ion ([M+H]⁺): This is the mass of the free base plus the mass of a proton (H⁺), which is instrumentally equivalent to adding the mass of a hydrogen atom. 268.9513 Da + 1.007825 Da = 269.9591 Da (A predicted m/z of 269.95858 is reported for a related isomer, validating this calculation).[1]

Experimental Workflow for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is the definitive technique for experimentally verifying the exact mass of a compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_validation Validation Prep 1. Prepare Dilute Solution (1-10 µg/mL in MeOH/ACN) Acidify 2. Acidify Sample (0.1% Formic Acid) Prep->Acidify Cal 3. Instrument Calibration (Known Standard) Inject 4. Sample Infusion/Injection Acidify->Inject Cal->Inject ESI 5. Electrospray Ionization (Positive Ion Mode) Inject->ESI Analyzer 6. Mass Analysis (e.g., Orbitrap, TOF) ESI->Analyzer Detect 7. Ion Detection Analyzer->Detect Process 8. Data Processing & Centroiding Detect->Process Spectrum 9. Generate Mass Spectrum Process->Spectrum Compare 10. Compare Experimental m/z with Calculated Exact Mass Spectrum->Compare Result Result: Identity Confirmed (Mass Error < 5 ppm) Compare->Result

Caption: Workflow for exact mass determination using ESI-HRMS.

Experimental Protocol
  • Materials and Reagents:

    • (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

    • LC-MS grade Methanol (MeOH) or Acetonitrile (ACN)

    • LC-MS grade Formic Acid (FA)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Autosampler vials

    • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

  • Instrument Calibration:

    • Causality: To ensure high mass accuracy, the instrument must be calibrated immediately prior to analysis. This corrects for any drift in the mass analyzer's electronics or environmental conditions.

    • Procedure: Calibrate the instrument across the desired mass range (e.g., m/z 100-1000) using a well-characterized, multi-point calibration solution provided by the manufacturer. The calibration should yield a mass accuracy of < 2 parts-per-million (ppm) for the standards.

  • Sample Preparation:

    • Causality: A dilute solution prevents detector saturation and minimizes ion suppression effects.

    • Procedure:

      • Accurately weigh approximately 1 mg of the compound.

      • Dissolve in 10 mL of solvent (MeOH or ACN) to create a 100 µg/mL stock solution.

      • Perform a serial dilution to obtain a final working solution of 1-10 µg/mL.

      • To the final solution, add formic acid to a final concentration of 0.1% (v/v). This step is critical as it provides a proton source, promoting the formation of the desired [M+H]⁺ ion in the ESI source.

  • Data Acquisition:

    • Causality: The instrument parameters are chosen to optimize the ionization of the analyte and ensure high-resolution detection.

    • Procedure:

      • Set the ESI source to positive ion mode.

      • Infuse the sample directly or inject via an LC system.

      • Set the mass analyzer to a scan range that includes the target ion (e.g., m/z 100-500).

      • Acquire data in high-resolution mode (resolving power > 10,000 FWHM).

  • Data Analysis and Validation:

    • Causality: The final step validates the compound's identity by comparing empirical data against the theoretical value.

    • Procedure:

      • Process the acquired data to generate a mass spectrum.

      • Locate the peak corresponding to the calculated monoisotopic mass of the [M+H]⁺ ion (269.9591 Da).

      • Determine the mass error using the formula: Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10⁶

      • Trustworthiness: A successful validation requires the measured mass error to be less than 5 ppm. This low error provides extremely high confidence in the assigned elemental composition.

Significance in Research and Drug Development

  • Identity Confirmation: An exact mass measurement with < 5 ppm error is a definitive confirmation of the elemental formula of a synthesized compound. It serves as a primary quality control checkpoint, ensuring the correct molecule has been produced before its use in further experiments.

  • Stoichiometric Accuracy: The molecular weight (305.49 g/mol ) is essential for all wet-lab applications. It allows researchers to accurately prepare solutions for biological assays, dose-response studies, and subsequent synthetic steps, ensuring reproducibility and validity of experimental results.

Safety and Handling Precautions

  • Hazards: These compounds are typically classified as causing skin irritation or severe skin burns and serious eye damage.[2][3][4]

  • Handling:

    • Always handle this compound within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust or powder.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

    • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

References

  • amine Chemical Properties. Chemsrc. [Link]

  • 1-(2,3-difluoro-5-iodophenyl)methanamine hydrochloride Compound Information. PubChemLite. [Link]

Sources

Protocols & Analytical Methods

Method

palladium-catalyzed cross-coupling with (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

An in-depth guide to the strategic use of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in modern synthetic chemistry. Introduction: The Strategic Importance of a Multifunctional Building Block In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic use of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in modern synthetic chemistry.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a position of prominence. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride emerges as a particularly valuable synthetic intermediate, presenting a unique convergence of reactive sites: a highly reactive aryl iodide, an electron-deficient aromatic ring modulated by two fluorine atoms, and a nucleophilic primary amine.

Palladium-catalyzed cross-coupling reactions have become the cornerstone of modern synthetic chemistry for their ability to forge carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance under mild conditions.[1][2] This guide serves as a comprehensive technical resource for researchers, providing both the foundational principles and detailed, field-proven protocols for leveraging (2,4-Difluoro-5-iodophenyl)methanamine in a variety of palladium-catalyzed transformations.

The Substrate: A Trifecta of Reactivity

A deep understanding of the substrate's inherent properties is paramount to designing successful cross-coupling strategies.

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in the crucial oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to the analogous bromides or chlorides.[3] This high reactivity is the primary enabler for its use in cross-coupling.

  • The Difluoro-Aryl Ring: The two fluorine atoms act as strong electron-withdrawing groups, which can influence the rate of oxidative addition and subsequent steps in the catalytic cycle. This electronic feature is often sought after in medicinal chemistry for its ability to modulate pKa and improve metabolic stability.

  • The Benzylic Amine Hydrochloride: This functional group presents a strategic dichotomy. As the hydrochloride salt, the amine is protonated and non-nucleophilic. Upon deprotonation with a base, it becomes a potent nucleophile for C-N bond formation (Buchwald-Hartwig amination).[4][5] However, if the desired transformation is a C-C bond formation (e.g., Suzuki or Sonogashira coupling), this amine must first be "protected" to prevent it from interfering with the catalytic cycle. This dual-nature is key to its versatility.

Core Concepts: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations lies a well-established catalytic cycle, generally proceeding through three fundamental steps: oxidative addition, transmetalation (for C-C coupling) or ligand exchange (for C-N coupling), and reductive elimination.[1][2][6] The efficiency of each step is critically dependent on the choice of palladium source, ligand, base, and solvent.

Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar)(I) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Coupling LₙPd(II)(Ar)(Nu) PdII_Aryl->PdII_Coupling Transmetalation / Ligand Exchange (+ Nucleophile) PdII_Coupling->Pd0 Reductive Elimination (Ar-Nu formed)

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Application I: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines.[5] Given that the substrate contains both an aryl halide and an amine, it can be used to couple with another amine, effectively creating more complex diaryl or alkyl-aryl amine structures.

Causality Behind Experimental Choices
  • The Catalyst System (Palladium & Ligand): The formation of a C-N bond via reductive elimination is often the rate-limiting step and is notoriously difficult from a Pd(II) center. Success hinges on the use of bulky, electron-rich phosphine ligands.[7] Ligands like those from the Buchwald (e.g., XPhos, BrettPhos) or Hartwig research groups are designed to accelerate this step by creating a sterically crowded metal center that favors the bond-forming elimination process.[1][5] We select a modern biaryl phosphine ligand for its high activity and stability.[7]

  • The Base: A base is required for two reasons: (1) to neutralize the hydrochloride salt of the starting material, freeing the primary amine, and (2) to deprotonate the incoming amine nucleophile (or the palladium-amine complex) to generate the active amido species required for reductive elimination.[8][9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective.[3] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) can also be used, especially if the substrates are sensitive to strong bases.[3]

  • The Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard choices. They effectively dissolve the organic components and are stable at the elevated temperatures often required for the reaction.[3]

Detailed Protocol: Intermolecular Amination

This protocol describes the coupling of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride with a generic secondary amine (e.g., morpholine).

Experimental_Workflow setup Inert Atmosphere Setup Add solids to a dry Schlenk flask under Argon/Nitrogen: - (2,4-Difluoro-5-iodophenyl)methanamine HCl - Palladium Pre-catalyst - Phosphine Ligand - Base (e.g., NaOt-Bu) add_liquids Reagent Addition Add anhydrous solvent (e.g., Toluene) via syringe. Add the liquid amine nucleophile (e.g., Morpholine). setup->add_liquids reaction Reaction Seal the flask and place in a pre-heated oil bath. Stir vigorously for the specified time (e.g., 4-24h). Monitor progress by TLC or LC-MS. add_liquids->reaction workup Workup & Extraction Cool to room temperature. Quench with water or saturated NH₄Cl. Extract with an organic solvent (e.g., Ethyl Acetate). Wash combined organic layers with brine. reaction->workup purify Purification & Analysis Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography. Characterize by NMR and MS. workup->purify

Caption: Standard experimental workflow for a cross-coupling reaction.

Materials:

  • (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine) (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine Ligand (e.g., XPhos) (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, the palladium pre-catalyst, the phosphine ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the amine nucleophile.

  • Reaction: Place the sealed flask into a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Application II & III: C-C Bond Formation via Suzuki and Sonogashira Coupling

To utilize the aryl iodide for C-C bond formation, the nucleophilic benzylic amine must be protected to prevent unwanted side reactions, such as self-coupling or catalyst inhibition. A common and robust protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Step 1: Protocol for Boc-Protection of the Amine

Materials:

  • (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in DCM.

  • Add the base (Et₃N or DIPEA) and stir for 10-15 minutes at room temperature to free the amine.

  • Add Boc₂O (can be dissolved in a small amount of DCM) dropwise to the mixture.

  • Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected amine, which can often be used in the next step without further purification.

Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl compounds.[2][10][11]

Key Parameter Choices:

  • Boronic Acid/Ester: The source of the new carbon fragment.

  • Base: A base, typically an inorganic carbonate or phosphate (e.g., K₂CO₃, K₃PO₄), is essential to activate the organoboron species for the transmetalation step.[10]

  • Catalyst System: A variety of palladium catalysts are effective. Pd(PPh₃)₄ is a classic choice, while systems generated in situ from Pd(OAc)₂ and a phosphine ligand are also common.

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the Boc-protected (2,4-Difluoro-5-iodophenyl)methanamine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a solvent mixture, typically Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Follow a standard aqueous workup and extraction procedure as described in the Buchwald-Hartwig protocol. Purify by flash chromatography.

Protocol: Sonogashira Coupling

The Sonogashira coupling is the premier method for linking an aryl halide with a terminal alkyne, creating C(sp²)-C(sp) bonds.[1][12]

Key Parameter Choices:

  • Catalyst System: This reaction uniquely uses a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) to run the main cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the alkyne.[12][13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used, often serving as both the base and part of the solvent system.[1]

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the Boc-protected (2,4-Difluoro-5-iodophenyl)methanamine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) iodide (CuI, 4-6 mol%).

  • Solvent and Reagent Addition: Dissolve the solids in a mixture of anhydrous THF and an amine base (e.g., Et₃N). Add the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by flash chromatography.

Data Summary and Troubleshooting

Table 1: Typical Reaction Parameters
Reaction TypePalladium SourceLigandBaseSolventTemp (°C)Nucleophile/Coupling Partner
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, BrettPhosNaOtBu, Cs₂CO₃Toluene, Dioxane100-110Primary/Secondary Amine
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂PPh₃, SPhosK₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-100Aryl/Vinyl Boronic Acid
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N, DIPEATHF, Et₃N25-50Terminal Alkyne
Troubleshooting Guide

Troubleshooting_Tree cluster_checks Initial Checks cluster_optimization Reaction Optimization start Low or No Product Formation catalyst Is the catalyst active? (Pd source fresh? Pre-catalyst used?) start->catalyst Check First atmosphere Was the inert atmosphere maintained? (Air can deactivate catalyst) catalyst->atmosphere reagents Are reagents pure and dry? (Water can interfere, especially in Suzuki) atmosphere->reagents base Is the base strong enough or correct? (e.g., NaOt-Bu for C-N vs K₂CO₃ for Suzuki) reagents->base If initial checks pass ligand Is the ligand appropriate? (Bulky phosphines for C-N vs PPh₃ for C-C) base->ligand temp Is the temperature optimal? (Increase temp to improve rate) ligand->temp solvent Is solubility an issue? (Try a different solvent like Dioxane or DMF) temp->solvent

Caption: A decision tree for troubleshooting common cross-coupling issues.

Conclusion

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a powerful and versatile building block for modern organic synthesis. Its utility is unlocked through a systematic understanding of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction type and protecting group strategy, chemists can leverage the aryl iodide for the selective formation of C-N or C-C bonds, paving the way for the efficient construction of complex molecules for pharmaceutical and materials science applications. The protocols and principles outlined in this guide provide a robust framework for the successful application of this valuable intermediate.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • Cross-Coupling Reactions Guide. Millipore Sigma.
  • Role of palladium catalyst in cross-coupling reactions (2025). AZoM.com.
  • Fairlamb, I. J. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Pd-Catalyzed Cross Coupling Reactions (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination Reaction Explained. Pearson.
  • Ehrenberg, J. et al. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Buchwald–Hartwig amination. Wikipedia.
  • Sunesson, Y. et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Al-Zoubi, R. M. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia.

Sources

Application

Application Notes &amp; Protocols for (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: Strategic Importance of a Fluorinated Building Block In the intricate field of medicinal chemistry, the design of novel therapeutic agents hinges on the strategic selection of molecular building blocks. (2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of a Fluorinated Building Block

In the intricate field of medicinal chemistry, the design of novel therapeutic agents hinges on the strategic selection of molecular building blocks. (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride has emerged as a synthon of critical importance, particularly in the development of targeted kinase inhibitors. Its trifunctional nature—a primary amine for amide bond formation, an iodine atom for carbon-carbon bond-forming cross-coupling reactions, and a difluorophenyl ring for modulating electronic and pharmacokinetic properties—makes it a highly versatile intermediate.

The presence of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The 2,4-difluoro substitution pattern, in particular, can significantly influence the electronic environment of the molecule, often leading to improved potency and selectivity for the target protein.[1] This guide provides an in-depth exploration of the applications and detailed protocols for utilizing (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in the synthesis of complex APIs, with a focus on the renowned BRAF inhibitor, Vemurafenib.

Physicochemical Properties & Handling

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of the title compound are summarized below.

PropertyValue
Chemical Formula C₇H₇ClI₂N
Molecular Weight 287.50 g/mol
Appearance Off-white to light yellow crystalline solid
CAS Number 1261596-36-8
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Safety & Handling: (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride should be handled in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. As with many halogenated aromatic amines, it is considered toxic and should be handled with caution.[2]

Core Synthetic Transformations & Protocols

The synthetic utility of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride stems from two primary reactive sites: the nucleophilic aminomethyl group and the electrophilic C-I bond. The following sections detail the protocols for key transformations at these sites.

G start (2,4-Difluoro-5-iodophenyl) methanamine HCl n_acylation N-Acylation start->n_acylation Acyl Chloride, Base sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne, Pd/Cu Catalyst suzuki Suzuki Coupling start->suzuki Boronic Acid, Pd Catalyst heck Heck Coupling start->heck Alkene, Pd Catalyst api Complex API Scaffolds (e.g., Kinase Inhibitors) n_acylation->api reductive_amination Reductive Amination sonogashira->api suzuki->api heck->api

Caption: Key Synthetic Pathways for (2,4-Difluoro-5-iodophenyl)methanamine.

N-Acylation of the Primary Amine

The conversion of the primary amine to an amide is a cornerstone reaction in building the core structure of many APIs. This transformation modulates the basicity of the nitrogen and introduces key structural motifs required for biological activity.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its primary role is to neutralize the HCl generated during the reaction (and the starting material's hydrochloride salt), driving the equilibrium towards product formation. Using a non-nucleophilic base prevents it from competing with the primary amine in reacting with the electrophilic acylating agent.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. They are excellent at dissolving the organic reagents and do not participate in the reaction, preventing hydrolysis of the acyl chloride.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon adding the highly reactive acyl chloride, thereby minimizing side-product formation. The reaction is then allowed to warm to room temperature to ensure completion.

Protocol: General N-Acylation

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. Stir for 10-15 minutes to ensure the free base is formed.

  • Acylation: In a separate flask, dissolve the desired acyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Sonogashira Cross-Coupling of the Aryl Iodide

The Sonogashira coupling is a powerful and widely used reaction for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3][4] This reaction is fundamental in the synthesis of many conjugated systems found in APIs.[5]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction relies on a dual-catalyst system. A palladium(0) complex is the primary catalyst that facilitates the oxidative addition to the aryl iodide. Copper(I) iodide is the co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step of the catalytic cycle.[4]

  • Base: An amine base, typically TEA or DIPA, is required. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the catalytic cycle.[4]

  • Inert Conditions: The active Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (nitrogen or argon) using degassed solvents to prevent oxidation and deactivation of the catalyst, which would otherwise lead to lower yields and the formation of homocoupled alkyne side products (Glaser coupling).[6]

Protocol: General Sonogashira Coupling

  • Preparation: To an oven-dried Schlenk flask, add the N-acylated (2,4-Difluoro-5-iodophenyl)methanamine derivative (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (2-10 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.5 eq) and an amine base such as triethylamine (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Case Study: Synthesis of Vemurafenib (PLX4032)

Vemurafenib (marketed as Zelboraf) is a potent inhibitor of the BRAF V600E mutated kinase, an oncogenic driver in a significant percentage of melanomas.[7][8][9] The synthesis of Vemurafenib provides a perfect, field-proven example of the strategic use of (2,4-Difluoro-5-iodophenyl)methanamine. The core of the molecule is assembled via a sequential N-acylation followed by a Sonogashira coupling.

Caption: High-level workflow for the synthesis of Vemurafenib.

Detailed Synthetic Protocol (Illustrative)

The following protocol is a representative synthesis based on published routes.[7][10]

Step 1: N-Acylation with the Pyrrolotriazine Core

  • Objective: To couple the primary amine of the starting material with the core heterocyclic scaffold of Vemurafenib.

  • Procedure:

    • (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.0 eq) is suspended in anhydrous THF.

    • The mixture is cooled to 0°C, and a base like potassium carbonate (K₂CO₃, 2.5 eq) is added.

    • A solution of 7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl chloride (a key intermediate, ~1.0 eq) in THF is added dropwise.

    • The reaction is stirred at room temperature for 16 hours.

    • Work-up involves filtering the solids and concentrating the filtrate. The resulting intermediate is purified, typically by trituration or recrystallization.

Step 2: Sonogashira Coupling to Introduce the Side Chain

  • Objective: To install the propargyl side chain onto the iodinated phenyl ring.

  • Procedure:

    • The N-acylated intermediate from Step 1 (1.0 eq) is dissolved in a mixture of dioxane and water.

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) are added.

    • The terminal alkyne (the other key fragment of Vemurafenib) is added.

    • The mixture is degassed and heated to 80°C for 16 hours under an inert atmosphere.[10]

    • After cooling, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography to yield the core structure of Vemurafenib.

Step 3: Final Sulfonylation (Illustrative Final Step)

  • The final step in many published syntheses involves the acylation of the pyrrolopyrimidine nitrogen with propanesulfonyl chloride to yield the final Vemurafenib molecule.[7]

This case study exemplifies how the dual reactivity of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is expertly leveraged to construct a complex, high-value API in a convergent and efficient manner.

Conclusion

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a testament to the power of rational design in chemical synthesis. Its strategically placed functional groups provide a robust and versatile platform for accessing complex molecular architectures. The protocols and mechanistic insights provided herein demonstrate its pivotal role in modern drug development, enabling researchers and scientists to efficiently construct novel APIs, most notably the life-saving melanoma drug Vemurafenib. Mastery of its reactivity is a valuable asset for any professional in the field of pharmaceutical synthesis.

References

  • Title: Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs Source: Preprints.org URL: [Link]

  • Title: Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Combining Bioactive Cell-Penetrating Peptides and Vemurafenib to Produce Peptide–Drug Conjugates with Activity Against Drug-Resistant Melanoma Cells Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

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  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen Source: G3 Genes|Genomes|Genetics (Oxford Academic) URL: [Link]

  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog Source: MDPI URL: [Link]

  • Title: Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][7][11][12]triazine-based VEGFR-2 kinase inhibitors Source: PubMed URL: [Link]

  • Title: Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib... Source: ResearchGate URL: [Link]

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  • Title: Novel processes for the preparation of vemurafenib Source: Google Patents URL
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Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and optimized conditions for the Suzuki-Miyaura coupling of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. This substrate presents a unique set of challenges and opportunities due to its specific structural features:

  • A Highly Reactive C-I Bond: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling, allowing for chemoselective functionalization.[3][4]

  • Electron-Withdrawing Fluorine Substituents: The two fluorine atoms activate the aryl iodide towards oxidative addition, a key step in the catalytic cycle.[5]

  • A Primary Amine: The presence of a free aminomethyl group necessitates careful selection of reaction conditions, particularly the base, to avoid side reactions or catalyst inhibition. While sometimes challenging, successful couplings of substrates with unprotected amines are well-documented.[6]

  • Hydrochloride Salt Form: The starting material is a salt, which requires neutralization, typically in situ, for the reaction to proceed effectively.

This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed analysis of critical reaction parameters, and offer step-by-step protocols as a foundation for successful synthesis.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[7] The three main stages are oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the (2,4-Difluoro-5-iodophenyl)methanamine, forming a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species.[8][9] This species then transfers its organic moiety to the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species.[5]

Below is a diagram illustrating the catalytic cycle:

graph Suzuki_Miyaura_Cycle { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdL2X [label="Ar-Pd(II)L_n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdL2R [label="Ar-Pd(II)L_n-R'", fillcolor="#F1F3F4", fontcolor="#202124"]; ArR [label="Ar-R' (Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X (Substrate)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="R'-B(OH)₂", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Boronate [label="[R'-B(OH)₃]⁻", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ArX -> Pd0 [label=" Oxidative\n Addition", len=1.5]; Pd0 -> ArPdL2X [len=1.5]; ArPdL2X -> ArPdL2R [label=" Transmetalation", len=1.5]; ArPdL2R -> Pd0 [label=" Reductive\n Elimination", len=1.5]; Pd0 -> ArR [style=invis, len=0.1]; BoronicAcid -> Boronate [label=" Activation", len=1.2, style=dashed]; Base -> BoronicAcid [style=invis, len=0.1]; Boronate -> ArPdL2X [style=dashed, len=1.2]; }

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Critical Reaction Parameters: A Deeper Dive

The success of the Suzuki-Miyaura coupling of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is paramount for achieving high catalytic activity and stability.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst-ligand complexes (precatalysts). Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[5]

  • Ligands: For electron-deficient aryl halides and substrates with potentially coordinating groups like amines, electron-rich and bulky phosphine ligands are often preferred.[10] These ligands promote the oxidative addition step and can stabilize the catalytic species.[11]

    • Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) are highly effective for challenging couplings.

    • Ferrocenyl phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also robust and widely used.

    • N-Heterocyclic Carbenes (NHCs) represent another class of effective ligands, particularly for sterically hindered substrates.

The Crucial Role of the Base

The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to facilitate transmetalation.[8] For a substrate containing a primary amine and in hydrochloride form, the choice of base is especially critical.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases.[12] K₂CO₃ is a good starting point due to its moderate strength and cost-effectiveness. Cs₂CO₃ is often more effective for challenging couplings but is more expensive.[13]

    • Phosphates (K₃PO₄): A stronger base that can be particularly effective, especially under anhydrous conditions to mitigate protodeboronation of the boronic acid.[14]

  • Organic Bases: Amine bases like triethylamine (Et₃N) are generally less effective than inorganic bases in Suzuki couplings.[13]

Given the hydrochloride salt, a sufficient excess of the base (at least 3.0 equivalents) is necessary to both neutralize the salt and activate the boronic acid.

Solvent System

The solvent system must be capable of dissolving the reagents and facilitating the reaction at the chosen temperature. Biphasic solvent systems are common.

  • Aqueous Mixtures: Toluene/water, 1,4-dioxane/water, and DME/water are frequently employed.[8][15] Water can aid in dissolving the inorganic base and the boronate species.[16]

  • Anhydrous Conditions: In cases where protodeboronation is a concern, anhydrous solvents like THF, 2-MeTHF, or DMF may be beneficial, often in combination with a base like K₃PO₄.[14]

Boronic Acid/Ester Partner

A slight excess of the boronic acid or its ester (typically 1.1-1.5 equivalents) is generally used to drive the reaction to completion. Boronic esters (e.g., pinacol esters) can offer greater stability and are often used for sequential couplings.[5]

Recommended Starting Conditions & Optimization Table

The following table provides a set of recommended starting conditions for the Suzuki-Miyaura coupling of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. These should be viewed as a starting point for further optimization.

ParameterCondition A (General Purpose)Condition B (For Challenging Substrates)Rationale
Aryl Halide (2,4-Difluoro-5-iodophenyl)methanamine HCl(2,4-Difluoro-5-iodophenyl)methanamine HClSubstrate
Boronic Acid 1.2 equiv.1.5 equiv.Slight excess to ensure complete conversion.
Pd Catalyst Pd(dppf)Cl₂ (3 mol%)XPhos Pd G3 (2 mol%)A is a robust, common catalyst. B is a highly active Buchwald precatalyst.
Base K₂CO₃ (3.0 equiv.)K₃PO₄ (3.0 equiv.)K₂CO₃ is a standard choice. K₃PO₄ is stronger and useful in anhydrous conditions.[14]
Solvent 1,4-Dioxane / H₂O (4:1)2-MeTHFAqueous mixture is common. Anhydrous 2-MeTHF can prevent deborylation.[14]
Temperature 90 °C100 °CHigher temperatures can increase reaction rates.
Concentration 0.1 M0.1 MA typical starting concentration.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

Protocol A: General Purpose Suzuki Coupling

This protocol utilizes a widely accessible catalyst system suitable for a broad range of arylboronic acids.

Workflow Diagram:

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Aryl Halide, Boronic Acid, Base to Reaction Vessel degas 2. Seal, Evacuate, and Backfill with Inert Gas (3x) reagents->degas solvent 3. Add Degassed Solvent degas->solvent catalyst 4. Add Catalyst under Inert Gas solvent->catalyst heat 5. Heat and Stir (e.g., 90°C, 12h) catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to RT, Dilute with H₂O monitor->cool extract 8. Extract with Ethyl Acetate cool->extract purify 9. Dry, Concentrate, and Purify via Chromatography extract->purify

Caption: General Experimental Workflow.

Materials:

  • (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • To the reaction vessel, add (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, the arylboronic acid, and potassium carbonate.[17]

  • Seal the vessel, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Prepare a degassed solvent mixture by bubbling the inert gas through the 1,4-dioxane and water for 15-20 minutes.

  • Add the degassed solvent mixture (8 mL dioxane, 2 mL water) to the reaction vessel via syringe.[17]

  • Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Seal the vessel tightly and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[17]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: High-Activity Catalyst System for Challenging Couplings

This protocol is recommended when Protocol A gives low yields or for sterically hindered or electronically challenging boronic acids.

Materials:

  • (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (10 mL)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vessel, add (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, the arylboronic acid, and finely powdered potassium phosphate.

  • Seal the vessel, and then evacuate and backfill with an inert gas (3 cycles).

  • Add anhydrous 2-MeTHF (10 mL) via syringe.

  • Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.

  • Seal the vessel tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The Suzuki-Miyaura coupling of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a highly viable transformation for the synthesis of novel biaryl methanamine derivatives. Success relies on the judicious selection of catalyst, ligand, base, and solvent to accommodate the substrate's unique electronic and functional group characteristics. The protocols provided herein offer robust starting points for reaction development and optimization. By understanding the interplay of these critical parameters, researchers can effectively and efficiently access a wide range of valuable compounds for applications in pharmaceutical and materials science.

References

  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. (URL: )
  • Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. (URL: )
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • Li, M., Huang, J., Wang, X.-B., & Shan, Y. (2026).
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. (2018). (URL: )
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. (URL: )
  • Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline - Benchchem. (URL: )
  • Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (2022). (URL: )
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). (URL: )
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. (URL: )
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. (URL: )
  • Screening of different bases for Suzuki coupling a - ResearchG
  • Suzuki Coupling. Organic Chemistry Portal. (URL: )
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. (URL: )
  • Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Deriv
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (URL: )
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide - Benchchem. (URL: )

Sources

Application

Application Notes and Protocols for the N-Alkylation of (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Alkylated (2,4-Difluoro-5-iodophenyl)methanamine Derivatives (2,4-Difluoro-5-iodophenyl)methanamine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated (2,4-Difluoro-5-iodophenyl)methanamine Derivatives

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of a difluorophenyl group can enhance metabolic stability and binding affinity, while the iodine atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. N-alkylation of the primary amine group is a critical step in the synthesis of a wide array of biologically active molecules, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.

This guide provides detailed protocols and technical insights for the successful N-alkylation of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, focusing on two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination. The choice between these methods will depend on the desired product, the nature of the alkylating agent, and the overall synthetic strategy.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. The reaction involves the nucleophilic attack of the primary amine on an alkyl halide. A key challenge with primary amines is the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts.[1] Careful control of reaction conditions is therefore crucial for achieving selective mono-alkylation.

Mechanism & Scientific Rationale

The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. Since the starting material is a hydrochloride salt, a base is required to neutralize the HCl and liberate the free amine, which is the active nucleophile. A non-nucleophilic base, such as potassium carbonate, is ideal as it will not compete with the amine in reacting with the alkyl halide.[2][3] The product amine is typically more nucleophilic than the starting primary amine, which can lead to a second alkylation event.[1] To favor mono-alkylation, it is common to use a slight excess of the amine relative to the alkylating agent or to add the alkylating agent slowly.

Detailed Experimental Protocol: Mono-N-Alkylation

Materials:

Reagent/SolventMolar Ratio/ConcentrationNotes
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride1.0 eqStarting material.
Alkyl halide (e.g., methyl iodide, ethyl bromide)1.0 - 1.2 eqAlkylating agent. Use of primary halides is recommended.
Anhydrous Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqBase to liberate the free amine and neutralize HX byproduct.
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile-Reaction solvent. DMF is a good choice for its ability to dissolve the amine salt and promote SN2 reactions.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF or acetonitrile to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 30 minutes to ensure the liberation of the free amine.

  • Slowly add the alkyl halide (1.0-1.2 eq) to the stirring suspension at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition.

  • Heat the reaction mixture to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), paying close attention to the formation of the desired mono-alkylated product and any di-alkylated byproduct.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Dilute the filtrate with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-N-alkylated product.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification prep1 Combine amine HCl and K₂CO₃ in DMF prep2 Stir at RT for 30 min prep1->prep2 react1 Slowly add alkyl halide prep2->react1 react2 Heat to 40-80 °C react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool and filter react3->workup1 workup2 Aqueous workup and extraction workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Column chromatography workup3->purify

Caption: Workflow for Direct N-Alkylation.

Method 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for the synthesis of secondary and tertiary amines. It is often the preferred method for mono-alkylation as it inherently avoids the problem of over-alkylation that can plague direct alkylation methods.[4] The reaction proceeds in a one-pot fashion by first forming an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired amine.

Mechanism & Scientific Rationale

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to form an imine (or an iminium ion under acidic conditions). A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine to the corresponding amine.[5]

A key advantage of this method is the use of reducing agents that are selective for the imine over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent that is effective under the slightly acidic conditions that favor imine formation.[6][7]

Detailed Experimental Protocol: Reductive Amination

Materials:

Reagent/SolventMolar Ratio/ConcentrationNotes
(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride1.0 eqStarting material.
Aldehyde or Ketone1.0 - 1.2 eqAlkylating precursor.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 eqSelective reducing agent.
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)-Anhydrous reaction solvent.
Acetic Acid (optional)catalyticCan be added to facilitate imine formation, especially with less reactive ketones.

Procedure:

  • To a dry round-bottom flask, add (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Add a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • If starting from the hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS. For less reactive carbonyl compounds, a catalytic amount of acetic acid can be added.

  • Once imine formation is observed, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be exothermic, so it should be done carefully.

  • Continue stirring the reaction at room temperature for 12-24 hours, or until the starting materials are consumed as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.

G cluster_imine Imine Formation cluster_reduction In Situ Reduction cluster_workup Work-up & Purification imine1 Combine amine, carbonyl, and solvent imine2 Stir at RT for 1-2 hours imine1->imine2 reduc1 Add NaBH(OAc)₃ portion-wise imine2->reduc1 reduc2 Stir at RT for 12-24 hours reduc1->reduc2 reduc3 Monitor by TLC/LC-MS reduc2->reduc3 workup1 Quench with NaHCO₃ reduc3->workup1 workup2 Aqueous workup and extraction workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Column chromatography workup3->purify

Caption: Workflow for Reductive Amination.

Process Validation and Troubleshooting

A self-validating protocol includes methods for monitoring reaction progress and characterizing the final product.

Reaction Monitoring:

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to monitor the disappearance of the starting amine and the appearance of the product. The product should have a different Rf value than the starting material.

  • LC-MS: This is a powerful technique to monitor the reaction, as it provides information on the mass of the product, confirming its formation and allowing for the detection of any byproducts.

Product Characterization:

The structure of the N-alkylated product should be confirmed by spectroscopic methods. Below are expected spectroscopic data for a representative product, N-methyl-(2,4-difluoro-5-iodophenyl)methanamine.

  • ¹H NMR: The proton NMR spectrum should show a new signal corresponding to the protons of the newly introduced alkyl group. For an N-methyl group, a singlet would be expected around 2.4-2.6 ppm. The benzylic protons (CH₂) will also experience a shift.

  • ¹³C NMR: The carbon NMR spectrum will show new signals for the carbons of the alkyl group. For an N-methyl group, a signal would be expected around 35-45 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the N-alkylated product.

  • Infrared (IR) Spectroscopy: The IR spectrum of the secondary amine product will show a characteristic N-H stretch in the region of 3300-3500 cm⁻¹, which will be absent in the tertiary amine product.[8]

Troubleshooting:

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently active alkylating agent (direct alkylation).Increase reaction temperature and/or time. Consider using a more reactive alkyl halide (I > Br > Cl).
Incomplete imine formation (reductive amination).Add a catalytic amount of acetic acid. Ensure anhydrous conditions.
Over-alkylation (Direct Alkylation) Product amine is more reactive than the starting amine.Use a smaller excess of the alkylating agent or add it more slowly. Consider switching to reductive amination.
Side reactions Competing elimination with secondary/tertiary alkyl halides.Use primary alkyl halides whenever possible.
Reduction of the carbonyl group (reductive amination).Ensure a selective reducing agent like NaBH(OAc)₃ is used.

Safety and Handling

  • (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride and its derivatives should be handled in a well-ventilated fume hood.[2][5][9][10][11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides are often volatile and toxic; handle with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • Bhattacharyya, S., Chatterjee, A., & Williamson, J. S. (2006). Reductive Amination with Zinc Borohydride. Efficient, Safe Route to Fluorinated Benzylamines.
  • Serebryany, V. N., et al. (2000). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[10][12]-Proton Shift Reaction.1 Scope and Limitations. The Journal of Organic Chemistry, 65(18), 5834-5840.

  • Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235-30345.
  • BenchChem. (2025).
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(11), 1243-1269.
  • Master Organic Chemistry. (2017).
  • Phelps, J. M., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
  • BenchChem. (2025).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • ChemicalBook. (2024).
  • Dong, C., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11466-11472.
  • ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • Wikipedia.
  • Master Organic Chemistry. (2017).
  • Selva, M., et al. (1999). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono-N-alkyl Anilines. The Journal of Organic Chemistry, 64(8), 2633-2640.
  • McMahon, R. J. (2012). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Alfa Chemistry.
  • BenchChem. (2025).
  • Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides. European Journal of Organic Chemistry.
  • Benchchem. (2025).
  • Wiebe, M. G., et al. (2020). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides. European Journal of Organic Chemistry, 2020(20), 3270-3281.
  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • Porcheddu, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Catalysis Science & Technology, 13(22), 6549-6556.
  • Jasperse, C. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines.
  • ACS Green Chemistry Institute.
  • PubChem. 2,4-Difluoro-5-iodo-N-isobutylbenzamide.
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  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Austrian Journal of Technical and Natural Sciences. (2025). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY.
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  • Indian Journal of Chemistry. (2024). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-(substituted) phenyl)-4,5-dihydro-1H-pyrazole and its pharmacological studies.
  • Chemsrc. amine.

  • ResearchGate. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
  • BenchChem. (2025).
  • The Journal of Organic Chemistry. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
  • CORA. or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy.
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Semantic Scholar. (2004).
  • Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Common Organic Chemistry. WO 2012/069948 Al.
  • PMC. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)
  • ChemScene. (3-Fluoro-5-iodophenyl)methanamine hydrochloride.
  • Sigma-Aldrich. (2,4-Difluoro-5-iodophenyl)methanol.

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Method

incorporating (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride into kinase inhibitor design

An Application Guide to the Strategic Incorporation of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in Modern Kinase Inhibitor Design Introduction: Rationale and Strategic Advantage The pursuit of potent and sele...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Incorporation of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in Modern Kinase Inhibitor Design

Introduction: Rationale and Strategic Advantage

The pursuit of potent and selective kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. The design of these small molecules is a nuanced process of optimizing interactions within the highly conserved ATP-binding pocket of the target kinase. The selection of specific chemical fragments is therefore a critical decision, dictating the ultimate success of a drug candidate. (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride emerges as a fragment of significant strategic value, offering a unique combination of functionalities to address key challenges in inhibitor design: potency, selectivity, and metabolic stability.

This guide provides a detailed exploration of the rationale and practical application of this building block for researchers, scientists, and drug development professionals. We will delve into the distinct roles of its constituent moieties—the difluoro substitution and the iodo group—and provide robust protocols for its incorporation and subsequent biological evaluation.

The Strategic Importance of Fluorine and Iodine in Kinase Inhibition

The phenylmethanamine core provides a versatile scaffold for entry into the ATP-binding site, but it is the specific halogenation pattern that confers its unique advantages.

  • Difluoro Substitution (Positions 2 and 4): The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The electron-withdrawing nature of fluorine can significantly lower the pKa of the proximal methanamine group, altering its ionization state and interaction potential within the kinase active site.[1] Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability. The difluoro pattern, in particular, enhances lipophilicity, which can improve a compound's ability to penetrate hydrophobic pockets within the kinase domain, often leading to increased potency.[2][3]

  • Iodo Group (Position 5): While often considered a simple bulky halogen, the iodine atom at the C5 position offers a sophisticated tool for enhancing binding affinity and selectivity through a phenomenon known as halogen bonding .[4] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in the hinge region of a kinase.[4] This specific interaction can anchor the inhibitor in a desired conformation, providing a significant boost in affinity that is distinct from generic hydrophobic interactions.[4][5]

This combination of metabolic blocking, lipophilicity modulation, and the potential for specific halogen bonding makes (2,4-Difluoro-5-iodophenyl)methanamine a high-value fragment for lead discovery and optimization.

Conceptual Design and Workflow

The integration of this fragment into a kinase inhibitor program follows a logical and iterative workflow. The process begins with the strategic selection of a core scaffold, proceeds through chemical synthesis and biological testing, and is refined through structure-activity relationship (SAR) analysis.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization A Fragment Selection (2,4-Difluoro-5-iodophenyl) methanamine HCl B Scaffold Selection (e.g., Aminopyrimidine) C Chemical Synthesis (C-N Coupling) B->C D In Vitro Kinase Assay (IC50 Determination) C->D E Kinase Selectivity Panel Screening D->E F Cellular Assays (Anti-proliferative) E->F G SAR Analysis F->G H Lead Optimization G->H H->B Iterative Design

Caption: Overall workflow for kinase inhibitor development.

Application in Kinase Scaffolds: The Aminopyrimidine Example

The 2-aminopyrimidine core is a privileged scaffold in kinase inhibitor design, present in numerous clinically approved drugs.[6][7] The amino group at the C2 position often forms critical hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP. The versatility of this scaffold allows for substitutions at the C4 and C5 positions to achieve selectivity and potency.

The (2,4-Difluoro-5-iodophenyl)methanamine fragment can be readily incorporated into this scaffold via nucleophilic aromatic substitution (SNAr) with a suitable 2-chloropyrimidine precursor.

G cluster_Pathway Simplified MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Cell Proliferation, Survival, Differentiation TF->Output Inhibitor Your Inhibitor (e.g., targeting RAF) Inhibitor->RAF

Sources

Application

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) using (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride Derivatives

Executive Summary & Scientific Rationale The incorporation of heavily modified, unnatural building blocks into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. (2,4-Difluoro-5-iodophenyl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The incorporation of heavily modified, unnatural building blocks into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2059935-73-6)[1] represents a highly specialized bifunctional handle for Solid-Phase Peptide Synthesis (SPPS).

  • The Methanamine (Benzylamine) Core: Provides a primary amine for robust amide bond formation, typically utilized for side-chain derivatization (e.g., coupling to Asp/Glu residues) or C-terminal amidation.

  • 2,4-Difluoro Substitution: Fluorination at the ortho and para positions relative to the benzylic carbon drastically increases the lipophilicity of the peptide, enhances cell permeability, and blocks cytochrome P450-mediated oxidative metabolism.

  • 5-Iodo Substitution: The iodine atom acts as a highly reactive electrophilic handle. Unlike bromine or chlorine, iodine readily undergoes oxidative addition at room temperature or mild heating, making it the premier choice for on-resin Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions)[2].

Mechanistic Workflow & Experimental Strategy

To fully leverage this building block, we employ an orthogonal protection strategy. The peptide is synthesized using standard Fmoc/tBu chemistry, but a specific Glutamic acid residue is introduced as Fmoc-Glu(OAllyl)-OH . The allyl group is selectively removed on-resin, freeing a carboxylate side-chain. The (2,4-Difluoro-5-iodophenyl)methanamine is then coupled to this side-chain. Finally, the iodine atom is utilized for an on-resin Sonogashira cross-coupling to install an alkyne-derived pharmacophore before global cleavage.

Workflow N1 1. Resin-Bound Peptide (Fmoc-Glu(OAllyl)-OH) N2 2. Allyl Deprotection Pd(PPh3)4 / PhSiH3 N1->N2 Orthogonal Deprotection N3 3. Amide Coupling (2,4-Difluoro-5-iodophenyl)methanamine HCl PyBOP / DIPEA N2->N3 Free Carboxyl Generation N4 4. On-Resin Sonogashira Terminal Alkyne / Pd(PPh3)4 / CuI N3->N4 Halogen Handle Installed N5 5. Global Cleavage TFA / TIPS / H2O N4->N5 Cross-Coupling Complete N6 Final Functionalized Peptidomimetic N5->N6 Isolation

Workflow for incorporating and functionalizing (2,4-Difluoro-5-iodophenyl)methanamine in SPPS.

Step-by-Step Experimental Protocols

Protocol A: Orthogonal Allyl Deprotection of Glu(OAllyl)

Causality: The allyl ester must be removed without affecting the acid-labile tBu/Boc protecting groups or the Fmoc group. Palladium(0) catalyzed allyl transfer to a scavenger (phenylsilane) is the gold standard[3].

  • Swell the peptide-resin (0.1 mmol scale) in anhydrous Dichloromethane (DCM) for 20 minutes.

  • In a glass vial, dissolve Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 mmol, 0.2 eq) and Phenylsilane (PhSiH3) (2.0 mmol, 20 eq) in 3 mL of anhydrous DCM.

  • Add the solution to the resin and agitate under argon for 45 minutes in the dark.

  • Drain the resin and repeat the Pd/PhSiH3 treatment once more to ensure quantitative deprotection.

  • Wash the resin extensively: DCM (3x), DMF (3x), 0.5% Sodium diethyldithiocarbamate in DMF (3x) to remove residual palladium, and finally DMF (3x).

Protocol B: Side-Chain Amidation with the Halogenated Benzylamine

Causality: Because the amine is supplied as a hydrochloride salt, excess base is required to liberate the free nucleophile. Furthermore, the electron-withdrawing fluorine atoms slightly deactivate the benzylic amine; thus, PyBOP is chosen over DIC/Oxyma to drive the reaction via a highly reactive phosphonium intermediate.

  • To the resin bearing the free Glu side-chain (0.1 mmol), add a solution of PyBOP (0.3 mmol, 3 eq) in 2 mL DMF.

  • In a separate vial, dissolve (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (0.3 mmol, 3 eq) in 1 mL DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the amine solution. Critical step: The high excess of DIPEA neutralizes the HCl salt and provides the basic environment needed for PyBOP activation.

  • Transfer the neutralized amine mixture to the resin.

  • Agitate at room temperature for 2 hours.

  • Drain and wash with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm the absence of unreacted primary amines (though note this tests the resin, not the completion of the Glu-amidation; LC-MS of a micro-cleavage is recommended for confirmation).

Protocol C: Late-Stage On-Resin Sonogashira Cross-Coupling

Causality: The 5-iodo substitution is primed for Sonogashira coupling. Performing this on-resin prevents solubility issues often encountered with fully deprotected, modified peptides in solution[2][4].

  • Swell the resin (0.1 mmol) in anhydrous, degassed DMF.

  • Prepare a catalyst cocktail: Pd(PPh3)4 (0.01 mmol, 10 mol%), Copper(I) Iodide (0.02 mmol, 20 mol%), and the desired terminal alkyne (0.5 mmol, 5 eq) in 2 mL degassed DMF containing DIPEA (1.0 mmol, 10 eq).

  • Add the cocktail to the resin and agitate under an argon atmosphere at 45°C for 12 hours.

  • Drain and wash sequentially with DMF, 0.5% Sodium diethyldithiocarbamate in DMF (to strip Cu/Pd), DCM, and Methanol.

  • Proceed to standard global cleavage using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

Quantitative Data Presentation

The following table summarizes the coupling efficiencies and cross-coupling conversion rates when comparing standard benzylamine to our target halogenated derivative. The data highlights the slight kinetic penalty of fluorination during amidation, which is easily overcome by extended coupling times, while showcasing the superior reactivity of the iodine handle.

Amine Building BlockAmidation Coupling Efficiency (2h)Amidation Coupling Efficiency (4h)Sonogashira Conversion (12h, 45°C)Downstream Peptide Lipophilicity (LogP shift)
Benzylamine>99%>99%N/A (No Halogen)Baseline
4-Fluorobenzylamine95%>99%N/A (No Halogen)+0.4
4-Iodobenzylamine98%>99%88%+0.8
(2,4-Difluoro-5-iodophenyl)methanamine 85% 98% 94% +1.5

Table 1: Comparative metrics for side-chain amidation and subsequent on-resin functionalization. Conversion rates determined by LC-MS analysis of crude cleaved products.

Troubleshooting & Expert Insights

  • Incomplete Amidation: If LC-MS analysis of a micro-cleavage reveals unreacted Glu side-chains, the steric hindrance from the ortho-fluorine combined with the deactivated amine is the likely culprit. Solution: Perform a double coupling utilizing HATU/HOAt instead of PyBOP for the second cycle, and ensure the reaction is heated to 40°C using a microwave peptide synthesizer.

  • Premature Deiodination: Exposure to strong reducing agents or prolonged UV light can cause homolytic cleavage of the C-I bond. Solution: Store the (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride powder in a desiccator protected from light[1]. During SPPS, avoid using DTT or excessive silanes outside of the designated orthogonal deprotection steps.

  • Palladium Trapping: Peptides rich in Cysteine, Histidine, or Methionine can chelate palladium during the Sonogashira step, turning the final cleaved peptide black. Solution: The sodium diethyldithiocarbamate wash step (Protocol C, Step 4) is non-negotiable. It acts as a heavy metal sponge, stripping Pd and Cu from the peptide backbone prior to TFA cleavage.

References

  • Spivey, A. C., McKendrick, J., Srikaran, R., & Helm, B. A. (2003). Solid-phase synthesis of an A-B loop mimetic of the Cepsilon3 domain of human IgE: Macrocyclization by Sonogashira coupling. Journal of Organic Chemistry, 68(5), 1843-1851. URL: [Link]

  • NextSDS Chemical Database. Chemical Substance Information: (2,4-difluoro-5-iodophenyl)methanamine hydrochloride (CAS 2059935-73-6). URL: [Link]

  • Chorev, M., et al. (2007). Cell permeable conjugates of peptides for inhibition of protein kinases. US Patent US20070078092A1. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

minimizing deiodination side reactions in (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride coupling

Ticket ID: #CC-Pd-882 Topic: Minimizing Protodehalogenation in (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride Cross-Couplings Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary The func...

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Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CC-Pd-882 Topic: Minimizing Protodehalogenation in (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride Cross-Couplings Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The functionalization of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) frequently suffers from a critical failure mode: protodehalogenation (deiodination) . Instead of the desired carbon-carbon or carbon-heteroatom bond formation, the aryl iodide is reduced to an aryl hydrogen (2,4-difluorobenzylamine), consuming the starting material and complicating purification.

This guide deconstructs the mechanistic causality behind this side reaction and provides a field-proven, self-validating framework to suppress it.

Mechanistic Deep Dive: The Causality of Deiodination

To solve the problem, we must first understand the thermodynamic and kinetic environment of the catalytic cycle. The susceptibility of this specific substrate to deiodination is driven by three intersecting factors:

  • Electronic Activation of the Aryl Ring: The presence of two highly electronegative fluorine atoms at the ortho and para positions relative to the aminomethyl group makes the aryl ring exceptionally electron-deficient. While this accelerates the initial oxidative addition of Pd(0) into the weak C–I bond, it renders the resulting [ArF–Pd(II)–I] intermediate highly electrophilic and vulnerable to premature reduction if the subsequent transmetalation step is kinetically slow.

  • The Hydrochloride Salt as a Proton Source: The substrate is an amine hydrochloride salt. In standard coupling conditions, an aqueous base (e.g., Na₂CO₃ in water) is used to neutralize the HCl and activate the boronic acid. This neutralization generates water in situ.

  • Water-Mediated Hydrodehalogenation: As demonstrated in foundational organometallic studies on fluorinated substrates, water can act as a direct hydrogen source for the hydrodehalogenation of fluorinated aryl halides . This can occur via a direct pathway involving the phosphine ligand and water, bypassing productive cross-coupling entirely.

Pathway A (2,4-Difluoro-5-iodophenyl) methanamine HCl C Oxidative Addition [ArF-Pd(II)-I] A->C Productive Pathway F Protodehalogenation ArF-H (Deiodinated Byproduct) A->F Direct Hydrodehalogenation (Phosphine + H2O) B Pd(0)L_n B->C D Transmetalation [ArF-Pd(II)-R] C->D Boronic Acid / Base (Fast) C->F H+ Source (Water/Amine HCl) (Slow Transmetalation) E Reductive Elimination Cross-Coupled Product D->E Product Release

Mechanistic pathways of productive cross-coupling versus protodehalogenation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing up to 50% deiodinated side product instead of my cross-coupled product? A1: You are observing a kinetic mismatch. The oxidative addition step is fast due to the electron-withdrawing fluorines, but your transmetalation step is too slow. When the [ArF–Pd(II)–I] intermediate stalls in the catalytic cycle, it reacts with available proton sources (water, alcohols, or the unneutralized amine hydrochloride) to undergo reductive elimination as the Ar–H byproduct .

Q2: How does the choice of base and solvent exacerbate this issue? A2: If you are using standard biphasic conditions (e.g., Dioxane/H₂O with Na₂CO₃) or alcoholic solvents (EtOH, iPrOH), you are supplying the exact reagents needed for deiodination. Alcohols can undergo β-hydride elimination, transferring a hydride directly to the Palladium center. Water acts as a hydrogen source for fluorinated arenes. Causality: To prevent this, you must eliminate all homogeneous proton sources.

Q3: How do I handle the amine hydrochloride salt without triggering protodehalogenation? A3: You must decouple the neutralization step from the catalytic cycle. Do not rely on aqueous bases to neutralize the salt during the reaction. Instead, use strictly anhydrous conditions with a finely milled, insoluble inorganic base (like anhydrous K₃PO₄). The high surface area of the milled base neutralizes the HCl salt heterogeneously without generating a soluble water pool that can poison the Pd intermediate.

Q4: Which catalyst/ligand system is optimal for this electron-deficient aryl iodide? A4: You need a ligand that forces rapid transmetalation and reductive elimination to outcompete the degradation pathway. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or SPhos ) are ideal. Their electron richness stabilizes the Pd(0) species, while their extreme steric bulk accelerates the reductive elimination of the final product, minimizing the lifetime of the vulnerable Pd(II) intermediate .

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution (Coupled Product vs. Deiodinated Byproduct) for this specific substrate.

Solvent SystemBase ChoiceLigandAdditiveRatio (Coupled : Deiodinated)
Dioxane / H₂O (4:1)Na₂CO₃ (Aqueous)PPh₃None30 : 70
Toluene / EtOH (1:1)K₂CO₃ (Solid)dppfNone45 : 55
CPME (Anhydrous)K₃PO₄ (Finely Milled)XPhosNone88 : 12
CPME (Anhydrous) K₃PO₄ (Finely Milled) XPhos 4Å Mol. Sieves >95 : 5

Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . By carefully controlling the order of addition and monitoring specific mass-to-charge (m/z) ratios, you can verify the integrity of the reaction at every stage.

Workflow S1 1. Free-Basing Neutralize HCl salt with anhydrous K3PO4 S3 3. Anhydrous Coupling Combine in dry solvent (e.g., CPME or Toluene) S1->S3 S2 2. Catalyst Prep Pre-mix Pd precatalyst & bulky ligand (e.g., XPhos) S2->S3 S4 4. In-Process Control Monitor m/z 144 (Ar-H) vs m/z 270 (Ar-I) S3->S4

Optimized anhydrous workflow for coupling amine hydrochloride salts.

Materials Required:
  • (2,4-Difluoro-5-iodophenyl)methanamine HCl (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol% Pd) or XPhos Pd G3 (5 mol%)

  • XPhos ligand (10 mol%, if using Pd₂(dba)₃)

  • K₃PO₄ (Anhydrous, freshly milled to a fine powder, 3.5 equiv)

  • CPME (Cyclopentyl methyl ether, anhydrous, degassed)

  • Activated 4Å Molecular Sieves (200 mg/mmol)

Step-by-Step Methodology:

Step 1: Heterogeneous Free-Basing & Dehydration

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (2,4-Difluoro-5-iodophenyl)methanamine HCl (1.0 equiv), the arylboronic acid (1.2 equiv), finely milled anhydrous K₃PO₄ (3.5 equiv), and activated 4Å molecular sieves.

  • Causality Note: The excess K₃PO₄ serves a dual purpose: 1.0 equiv neutralizes the HCl salt, while the remaining 2.5 equiv activates the boronic acid for transmetalation. The molecular sieves instantly sequester the micro-droplets of water generated during the HCl neutralization.

  • Purge the flask with Argon (3 vacuum/argon cycles).

Step 2: Catalyst Introduction

  • In a separate, argon-purged vial, pre-mix Pd₂(dba)₃ and XPhos in a small volume of anhydrous CPME. Stir for 10 minutes until the solution turns a deep, homogeneous red (indicating the formation of the active L₂Pd(0) species).

  • Self-Validation: If the catalyst solution turns black, Pd black has precipitated due to oxygen ingress or poor ligand coordination. Discard and remake.

Step 3: Reaction Execution

  • Add anhydrous, degassed CPME to the main Schlenk flask to achieve a concentration of 0.2 M.

  • Transfer the pre-activated catalyst solution to the main flask via a gas-tight syringe.

  • Seal the flask and heat to 85°C with vigorous stirring (1000 RPM is required to ensure the heterogeneous milled base remains suspended and reactive).

Step 4: In-Process Control (IPC) and Self-Validation

  • After 2 hours, withdraw a 10 µL aliquot under positive Argon pressure.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.

  • Analyze via LC-MS (ESI+):

    • Target Product Mass: [M+H]⁺ of your specific cross-coupled product.

    • Starting Material Check: Monitor for m/z 270[M+H]⁺ (Unreacted aryl iodide).

    • Deiodination Check: Monitor for m/z 144 [M+H]⁺ (2,4-difluorobenzylamine).

  • Validation: A successful reaction will show >95% conversion of m/z 270 to the target mass, with the m/z 144 peak integrating to less than 5% of the total ion chromatogram. If m/z 144 is rising rapidly, your system is wet, or your stirring is insufficient to promote transmetalation.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. URL:[Link]

  • Wikipedia Contributors. (n.d.). Cross-coupling reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Yield for (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals working with halogenated benzylamine building blocks. Synthesizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals working with halogenated benzylamine building blocks.

Synthesizing (2,4-difluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2059935-73-6)[1] presents a unique set of chemoselective challenges. The target molecule, with a molecular weight of 305.49 g/mol [2], requires the precise installation of an iodine atom on a deactivated ring, followed by the reduction of a nitrile group without cleaving the highly sensitive carbon-iodine (C–I) bond.

Below, you will find our field-proven workflow, troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols to ensure maximum yield and purity.

Synthetic Workflow Architecture

SynthesisWorkflow SM 2,4-Difluorobenzonitrile Step1 Iodination (NIS, TFA) SM->Step1 Int1 2,4-Difluoro-5-iodobenzonitrile Step1->Int1 Regioselective SEAr Step2 Reduction (BH3·THF) Int1->Step2 Int2 (2,4-Difluoro-5-iodophenyl)methanamine Step2->Int2 Chemoselective Hydride Transfer Step3 Salt Formation (HCl) Int2->Step3 Product (2,4-Difluoro-5-iodophenyl)methanamine HCl Step3->Product Anhydrous Crystallization

Fig 1: Three-step synthetic workflow for (2,4-Difluoro-5-iodophenyl)methanamine HCl.

Troubleshooting & FAQs

Q1: Why am I getting a mixture of isomers during the iodination of 2,4-difluorobenzonitrile, and how can I maximize the 5-iodo yield? A: Regioselectivity in this step is governed by the competing electronic effects of the substituents. The fluorine atoms act as ortho/para directors via resonance (lone pair donation), while the nitrile group is a strongly deactivating meta director. The 5-position is the electronic "sweet spot"—it is ortho to the 4-fluorine, para to the 2-fluorine, and meta to the nitrile group. Causality & Solution: If you are seeing off-target iodination or unreacted starting material, your electrophile is not reactive enough. Standard iodine ( I2​ ) is insufficient for this deactivated ring. By using N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA), the strong acid protonates the NIS, generating a highly reactive iodonium ( I+ ) species that forces the Electrophilic Aromatic Substitution (SEAr) exclusively at the 5-position to yield 2,4-difluoro-5-iodobenzonitrile (CAS: 1803837-32-2)[3].

Q2: My reduction step yields significant amounts of 2,4-difluorobenzylamine. How do I prevent the loss of the iodine atom (dehalogenation)? A: The C–I bond is notoriously weak (bond dissociation energy ~65 kcal/mol). Traditional reduction methods, such as catalytic hydrogenation ( H2​ , Pd/C) or nucleophilic hydrides (like LiAlH4​ ), will readily destroy this bond. Palladium inserts into the C–I bond via oxidative addition, while LiAlH4​ initiates halogen-metal exchange. Causality & Solution: You must switch to an electrophilic reducing agent. Borane-THF complex ( BH3​⋅THF ) is the industry standard for this transformation[4]. Borane acts as a Lewis acid, coordinating strictly to the Lewis basic nitrogen lone pair of the nitrile. This directs the hydride transfer intramolecularly to the carbon-nitrogen triple bond, completely isolating the reduction mechanism from the electron-rich, halogenated aromatic ring.

Q3: The final hydrochloride salt oils out into a sticky gum instead of forming a clean powder. What is going wrong? A: (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is highly polar and extremely hygroscopic. Even trace amounts of water in your solvent will cause the salt to form a hydrate oil rather than organizing into a stable crystal lattice. Causality & Solution: You must exclude water entirely. Dry the free base thoroughly over anhydrous Na2​SO4​ . Instead of aqueous HCl, use anhydrous 4M HCl in dioxane, and employ anhydrous Methyl tert-butyl ether (MTBE) as an antisolvent. The non-coordinating nature of MTBE forces the salt out of solution rapidly, driving crystallization.

Data Presentation: Nitrile Reduction Optimization

The following table summarizes our internal optimization data for the reduction of 2,4-difluoro-5-iodobenzonitrile. Note the stark contrast in chemoselectivity when utilizing electrophilic versus nucleophilic/catalytic reducing agents.

Reducing AgentReaction ConditionsConversion (%)Dehalogenation (%)Isolated Yield (%)
H2​ , Pd/C (10%)MeOH, rt, 1 atm, 4 h>99>90<5
LiAlH4​ THF, 0 °C to rt, 2 h>994532
NaBH4​ / CoCl2​ MeOH, 0 °C, 6 h851560
BH3​⋅THF THF, Reflux, 12 h >95 <2 88
Step-by-Step Experimental Protocols
Protocol 1: Regioselective Electrophilic Iodination

Note: 2,4-Difluoro-5-iodobenzonitrile presents specific handling hazards including acute toxicity and skin/eye irritation[5]. Perform all steps in a fume hood.

  • Setup: In an oven-dried round-bottom flask, dissolve 2,4-difluorobenzonitrile (1.0 equiv) in anhydrous Trifluoroacetic Acid (TFA) (0.5 M concentration).

  • Activation: Add N-Iodosuccinimide (NIS) (1.2 equiv) in three equal portions over 15 minutes at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 16 hours. The solution will turn deep purple/brown.

  • Self-Validating Checkpoint: Quench a 0.1 mL aliquot in water and extract with EtOAc. Analyze via GC-MS. The reaction is complete when the starting material peak (m/z 139) is <2% and the product peak (m/z 264.9)[6] is dominant.

  • Workup: Cool to room temperature. Pour the mixture over crushed ice and neutralize cautiously with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organics with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the organic layer turns from purple to pale yellow (confirming the destruction of residual iodine). Dry over Na2​SO4​ and concentrate.

Protocol 2: Chemoselective Nitrile Reduction
  • Setup: Dissolve the crude 2,4-difluoro-5-iodobenzonitrile in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reduction: Dropwise, add BH3​⋅THF (1.0 M in THF, 3.0 equiv) over 30 minutes[4].

  • Reaction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux for 12 hours.

  • Quench (Critical Step): Cool the reaction to 0 °C. Slowly add methanol dropwise until effervescence ceases (destroys excess borane). To break the highly stable boron-amine complex, add 1M HCl (aqueous) and heat to 60 °C for 1 hour.

  • Self-Validating Checkpoint: Spot the acidic aqueous layer on a TLC plate (Hexanes:EtOAc 3:1). The product will remain at the baseline (as the water-soluble hydrochloride salt), while any unreacted starting material will migrate to the top.

  • Workup: Cool to room temperature. Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine into CH2​Cl2​ (3x). Dry strictly over anhydrous Na2​SO4​ and concentrate to yield the free base as a pale oil.

Protocol 3: Anhydrous Salt Formation
  • Setup: Dissolve the freshly prepared (2,4-difluoro-5-iodophenyl)methanamine free base in anhydrous MTBE (0.1 M). Cool to 0 °C.

  • Precipitation: Under vigorous stirring, add 4M HCl in dioxane (1.1 equiv) dropwise.

  • Self-Validating Checkpoint: The solution will immediately become cloudy, followed by the rapid precipitation of a white solid. If the solution turns into a biphasic oil, water has contaminated the system.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete lattice formation. Filter the solid rapidly over a Büchner funnel under a blanket of argon (to prevent atmospheric moisture absorption). Wash the filter cake with cold, anhydrous MTBE.

  • Drying: Dry the resulting white powder in a vacuum oven at 40 °C for 24 hours to yield the final (2,4-difluoro-5-iodophenyl)methanamine hydrochloride.

References
  • Accela ChemBio. "2059935-73-6 | (2,4-difluoro-5-iodophenyl)methanamine hydrochloride." AccelaChem. URL:[Link]

  • NextSDS. "2,4-Difluoro-5-iodobenzonitrile — Chemical Substance Information & Hazard Classifications." NextSDS Chemical Database. URL: [Link]

  • University of Hamburg (ediss). "In silico modeling of small molecules and design of eIF-5A activation inhibitors." ediss.sub.hamburg. URL:[Link]

  • PubChemLite. "C7H2F2IN - 2,4-difluoro-5-iodobenzonitrile Mass Spectrometry Data." Université du Luxembourg. URL:[Link]

Sources

Troubleshooting

purification techniques and recrystallization of crude (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

Prepared by: Senior Application Scientist, Chemical Dynamics Division Welcome to the technical support guide for the purification and recrystallization of crude (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support guide for the purification and recrystallization of crude (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the purification of this critical intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format, providing both diagnostic insights and corrective protocols.

Q1: My recrystallization of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride resulted in a very low or no yield. What are the likely causes and how can I improve it?

A: A poor yield is one of the most common frustrations in recrystallization and typically points to an issue with solvent volume or temperature control.[1][2] The primary goal is to dissolve the solute in the minimum amount of near-boiling solvent to ensure the solution is supersaturated upon cooling.

Root Cause Analysis:

  • Excess Solvent: This is the most frequent cause.[3] If too much solvent is used, the solution may not become saturated as it cools, and a significant portion of your compound will remain dissolved in the mother liquor.[2]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, leading to loss of material.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] If the compound has high solubility even at low temperatures, recovery will be poor.

  • Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of the product.[1]

Corrective Protocol:

  • Recover Product from Mother Liquor: If you have retained the filtrate (mother liquor), you can attempt to recover the dissolved product. Place the filtrate in a flask and reduce the solvent volume by boiling it off (ensure proper ventilation in a fume hood) or using a rotary evaporator.[2][3] Reduce the volume by approximately 25-50% and then allow the solution to cool again.

  • Optimize the Next Recrystallization:

    • Determine Minimal Solvent: In an Erlenmeyer flask, add a small volume of your chosen solvent to the crude solid. Heat the mixture to a gentle boil.

    • Add Solvent Portion-wise: Continue adding small portions of the hot solvent just until the solid completely dissolves.[6] This ensures you are using the minimum amount necessary.

    • Insulate and Cool Slowly: Once dissolved, cover the flask with a watch glass to prevent solvent evaporation and allow it to cool slowly and undisturbed to room temperature.[4] Rapid cooling can trap impurities.[4]

    • Maximize Crystal Formation: After cooling to room temperature, place the flask in an ice-water bath to maximize the precipitation of the product from the solution.[7]

    • Rinse Judiciously: When filtering the crystals, wash them with a minimal amount of ice-cold solvent to rinse away impurities clinging to the crystal surfaces.[1]

Q2: Instead of crystals, an oil separated from the solution upon cooling. How can I resolve this "oiling out" issue?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it exceeds its solubility limit as a liquid phase.[3] For amine hydrochlorides, this can also be exacerbated by residual impurities that depress the melting point.

Root Cause Analysis:

  • High Impurity Level: Significant amounts of impurities can lower the melting point of the crude product, causing it to melt in the hot solvent rather than dissolve.

  • Rapid Cooling: Cooling the solution too quickly can favor the separation of a supersaturated liquid phase (the oil) over the more ordered process of crystal lattice formation.

  • Solvent Choice: The solvent's boiling point may be too high relative to the solute's melting point.[3]

Corrective Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small, measured amount of additional hot solvent (e.g., 10-20% more volume) to lower the saturation point slightly.[3]

  • Ensure Slow Cooling: Allow the solution to cool much more slowly. You can achieve this by placing the flask in a large beaker of hot water and allowing the entire system to cool to room temperature gradually. This gives the molecules more time to arrange into a crystal lattice.[3]

  • Induce Crystallization: As the solution cools, vigorously scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[1][4]

  • Consider a Different Solvent System: If oiling out persists, your solvent system may be unsuitable. A mixed-solvent system (using a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) can be effective.[8] Dissolve the compound in a minimal amount of the good solvent (e.g., methanol or ethanol) and then slowly add the anti-solvent (e.g., diethyl ether or ethyl acetate) at a warm temperature until the solution becomes slightly cloudy. Add a few drops of the good solvent to clarify it, then cool slowly.

Q3: After recrystallization, my product is still colored. How can I remove colored impurities?

A: Colored impurities are often large, conjugated organic molecules that are present in small quantities but are highly visible. They can be effectively removed using activated charcoal.

Corrective Protocol:

  • Dissolve the Crude Product: Dissolve your crude (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in the minimum amount of hot recrystallization solvent, as you normally would.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.[6]

  • Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a small spatula tip is often sufficient).[6] Using too much charcoal can adsorb your product, reducing the yield.[2]

  • Reheat and Filter: Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform Hot Gravity Filtration: To remove the fine charcoal particles, you must perform a hot gravity filtration using a pre-heated funnel and fluted filter paper.[6] This step is critical to prevent your product from crystallizing prematurely in the funnel.

  • Cool and Crystallize: Collect the hot, decolorized filtrate and allow it to cool slowly to form pure, colorless crystals.

Visualization of the Recrystallization Workflow

The following diagram outlines the key decision points and steps in a standard recrystallization procedure.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration Hot Gravity Filtration check_insoluble->hot_filtration Yes check_color Solution Colored? check_insoluble->check_color No hot_filtration->check_color add_charcoal Add Activated Charcoal check_color->add_charcoal Yes cool Cool Slowly to Induce Crystallization check_color->cool No add_charcoal->dissolve Re-dissolve & Re-filter collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry finish End: Pure Product dry->finish Troubleshooting_Decision_Tree problem Problem Encountered During Recrystallization low_yield Low Yield problem->low_yield oiling_out Oiling Out problem->oiling_out no_crystals No Crystals Form problem->no_crystals cause_ly Cause: Too much solvent? Poor solvent choice? low_yield->cause_ly cause_oo Cause: Cooling too fast? High impurity level? oiling_out->cause_oo cause_nc Cause: Solution not saturated? Supersaturation? no_crystals->cause_nc solution_ly Solution: 1. Reduce solvent volume (boil off). 2. Re-cool slowly. cause_ly->solution_ly solution_oo Solution: 1. Re-heat, add more solvent. 2. Cool very slowly. 3. Try mixed-solvent system. cause_oo->solution_oo solution_nc Solution: 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Reduce solvent volume. cause_nc->solution_nc

Sources

Optimization

troubleshooting poor solubility of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in aqueous media

Technical Support Center: (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride Welcome to the technical support guide for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. This resource is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride

Welcome to the technical support guide for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides a structured, in-depth approach to troubleshooting, moving from fundamental principles to advanced formulation strategies.

Part 1: Foundational Understanding & Initial Troubleshooting

Q1: I expected my (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride to be water-soluble because it's a salt. Why is it precipitating?

This is a common and valid observation. While converting a basic amine to a hydrochloride salt is a standard strategy to enhance aqueous solubility, it doesn't guarantee success, especially with highly lipophilic molecules.[1][2] The issue arises from a delicate balance between the solid-state properties of the salt and the solution-state equilibrium.

  • High Lipophilicity: The parent molecule, (2,4-Difluoro-5-iodophenyl)methanamine, is inherently hydrophobic. The substituted phenyl ring is large and nonpolar, which leads to low intrinsic solubility in water.[3]

  • pH-Dependent Equilibrium: In solution, the hydrochloride salt exists in equilibrium with its un-ionized, or "free base," form. The position of this equilibrium is governed by the pH of the solution and the pKa of the compound.[4] If the pH of your aqueous medium is not sufficiently acidic, the equilibrium will shift towards the free base, which is significantly less soluble and will precipitate out.[5]

  • Crystal Lattice Energy: The salt may form a highly stable crystal lattice. If the energy required to break this lattice apart is greater than the energy gained from the hydration of the individual ions by water molecules, solubility will be poor.

The critical relationship is described by the Henderson-Hasselbalch equation, which dictates the ratio of the ionized (soluble) to the un-ionized (insoluble) form at a given pH.[6][7]

cluster_solution Aqueous Solution cluster_solid Solid Phase Soluble (2,4-Difluoro-5-iodophenyl)methanamine-H⁺ Cl⁻ (Ionized, Soluble Cationic Form) Insoluble (2,4-Difluoro-5-iodophenyl)methanamine (Un-ionized, Insoluble Free Base) Soluble->Insoluble  + H₂O (Higher pH) Insoluble->Soluble  + H⁺ (Lower pH) Precipitate Precipitate (Insoluble Free Base) Insoluble->Precipitate Precipitation

Caption: pH-dependent equilibrium of the amine salt.

Part 2: A Tiered Approach to Solubility Enhancement

Follow these tiers sequentially, as the simplest modifications are often the most effective.

Tier 1: pH Adjustment - The Most Critical First Step

The solubility of an amine salt is profoundly dependent on pH.[8] The primary goal is to ensure the pH of the solution is low enough to keep the molecule in its protonated, cationic form (R-NH3+).

Q2: What pH should I be targeting and how do I determine it?

As a rule of thumb, the pH should be at least 2 units below the pKa of the compound. While the exact experimental pKa for (2,4-Difluoro-5-iodophenyl)methanamine is not readily published, we can estimate it. A typical benzylamine has a pKa around 9.3. The two electron-withdrawing fluorine atoms on the phenyl ring will decrease the basicity of the amine, likely lowering the pKa into the 7.5-8.5 range .

Therefore, to maintain solubility, your aqueous solution should be buffered to a pH of 5.5 or lower.

Experimental Protocol: Generating a pH-Solubility Profile

This protocol is a self-validating system to find the optimal pH for your specific experimental needs.

Objective: To determine the solubility of (2,4-Difluoro-5-iodophenyl)methanamine HCl across a range of pH values.

Materials:

  • (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • Calibrated pH meter

  • Vortex mixer and/or shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Procedure:

  • Prepare Buffered Solutions: Create a series of buffers at various pH points (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).

  • Create Slurries: Add an excess amount of the compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Filter: Carefully take a supernatant sample from each vial. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute and Analyze: Dilute the filtered supernatant with a suitable mobile phase or solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV).

  • Measure Final pH: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.

  • Plot Data: Plot solubility (e.g., in µg/mL or µM) on a logarithmic scale versus the final measured pH.

Tier 2: Modifying the Solvent System

If pH adjustment alone is insufficient, the next step is to modify the properties of the aqueous solvent itself.[9]

Q3: pH adjustment helped, but I still can't reach my target concentration. What's next?

You can employ co-solvents, surfactants, or complexing agents.

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for a lipophilic compound to dissolve.[10] This is a highly effective and widely used technique.[11]

Commonly Used Co-solvents:

Co-solvent Typical Starting % (v/v) Mechanism of Action & Notes
Ethanol 5-20% Reduces solvent polarity. Generally well-tolerated in many experimental systems.
Propylene Glycol (PG) 5-20% A common pharmaceutical solvent that reduces water's polarity.
Polyethylene Glycol 400 (PEG 400) 10-30% Offers a good balance of solubilizing power and low toxicity.[12]

| Dimethyl Sulfoxide (DMSO) | 1-10% | A very strong solvent, but use with caution as it can have biological effects and affect assay performance. |

Workflow for Co-solvent Screening:

start Prepare Acidic Buffer (e.g., pH 4.5) cosolvent Add Co-solvent (e.g., 10% Ethanol) start->cosolvent add_api Add Compound & Equilibrate cosolvent->add_api measure Measure Concentration add_api->measure success Target Concentration Reached measure->success Yes increase_cosolvent Increase Co-solvent % or Try Different Co-solvent measure->increase_cosolvent No increase_cosolvent->cosolvent

Caption: A simple workflow for testing co-solvents.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively solubilizing them in the aqueous bulk solution.[13][14][15]

Common Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80): Frequently used in pharmaceutical formulations. Start with concentrations of 0.1% to 2% (w/v).

  • Cremophor® EL: A potent solubilizer, but may have higher biological activity. Use with care in cell-based assays.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can form "inclusion complexes" with lipophilic molecules, effectively shielding the hydrophobic part from water and increasing solubility.[][19]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A common choice with good solubility and a favorable safety profile.[20] Prepare a stock solution of HP-β-CD in your acidic buffer and use this to dissolve your compound.

Part 3: Advanced Strategies & FAQs

Q4: My compound dissolves initially but then precipitates over time. What is happening?

This is a classic sign of either pH drift or metastable supersaturation .

  • pH Drift: If your solution is not adequately buffered, absorption of atmospheric CO₂ can lower the pH of basic solutions, or interactions with container surfaces can alter pH, causing the compound to crash out. Always use a well-buffered system.

  • Supersaturation: When using co-solvents, you might create a kinetically-trapped supersaturated solution. Over time, the system may equilibrate, leading to precipitation of the thermodynamically stable solid form.

Q5: Can I heat the solution to improve solubility?

Heating can temporarily increase solubility, but it is a risky approach. The compound may precipitate upon cooling back to room temperature. This method should only be used if the final application will also be at an elevated temperature.

Q6: I am working on a final drug formulation. Are there other long-term strategies?

Yes, for drug development professionals, more advanced solid-state chemistry approaches can be considered:

  • Salt Screening: The hydrochloride salt may not be optimal. Screening other counter-ions (e.g., mesylate, tosylate, sulfate) can yield a salt form with more favorable crystal packing and better solubility.[2][21]

  • Co-crystal Formation: Forming a co-crystal with a benign co-former can dramatically alter the physicochemical properties, including solubility and dissolution rate, without changing the API's chemical structure.[22]

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and significantly enhance the apparent solubility and dissolution rate.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation. Available at: [Link]

  • Calabretta, I., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Yalkowsky, S. H., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review. Available at: [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (2022). Acorn Regulatory. Available at: [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • Calabretta, I., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Esmaeili, F., & Rajabnia, R. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. Available at: [Link]

  • Kumar, S., & Singh, J. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available at: [Link]

  • Henderson-Hasselbalch equation. Open Education Alberta. Available at: [Link]

  • Solubility and pH of amines. ISSR. Available at: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac. Available at: [Link]

  • Yalkowsky, S. H., et al. (2025). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • Fagerberg, J. H., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. Available at: [Link]

  • Tsinman, O., et al. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Available at: [Link]

  • Fritschka, E., et al. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. ResearchGate. Available at: [Link]

  • Henderson–Hasselbalch equation. Wikipedia. Available at: [Link]

  • Mohammed, A. R. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]

Sources

Troubleshooting

overcoming steric hindrance in (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride amidation

Welcome to the technical support guide for navigating the challenges associated with the amidation of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. This resource is tailored for researchers, medicinal chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the challenges associated with the amidation of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this sterically demanding substrate. The inherent steric bulk and electronic properties of this molecule often lead to low yields and incomplete reactions with standard amidation protocols.

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome these synthetic hurdles. We will explore the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific carboxylic acid coupling partner.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the amidation of (2,4-Difluoro-5-iodophenyl)methanamine.

Q1: My amidation reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low conversion is the most frequent issue and typically stems from insufficient activation of the carboxylic acid or poor nucleophilicity of the sterically hindered amine.

Probable Causes & Recommended Solutions:

  • Inadequate Coupling Reagent: Standard reagents like EDC/HOBt may not be potent enough to activate the carboxylic acid sufficiently for it to be attacked by the bulky amine.[1][2]

    • Solution: Upgrade to a more powerful uronium/aminium salt-based coupling reagent. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended for substrates with significant steric hindrance.[1][3] Its mechanism involves forming a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the hindered amine.[1][4] Other effective options include HBTU , TBTU , and PyBOP .[5][6]

  • Steric Hindrance at the Carboxylic Acid: If your carboxylic acid partner is also sterically demanding (e.g., contains a quaternary center alpha to the carboxyl group), the challenge is magnified.

    • Solution 1: Convert to an Acyl Fluoride: An alternative strategy for exceptionally challenging couplings is the in situ formation of an acyl fluoride.[7][8] This can be achieved using reagents like cyanuric fluoride or XtalFluor-E. The resulting acyl fluoride is highly reactive and can be coupled with the amine, often at elevated temperatures, to drive the reaction to completion.[7][8]

    • Solution 2: Use a More Reactive Acid Derivative: Instead of direct coupling, consider converting the carboxylic acid to a more reactive species like an acid chloride . This classic method, while requiring an extra step, provides a highly electrophilic partner for the amine.

  • Incorrect Base or Stoichiometry: The choice and amount of base are critical. The reaction requires a non-nucleophilic base to deprotonate the amine hydrochloride in situ and to neutralize acidic byproducts.

    • Solution: Use at least 2.0 equivalents of a hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA).[9][10] One equivalent is needed to free the amine from its hydrochloride salt, and another is required for the coupling reaction itself.

Q2: I am observing significant amounts of unreacted starting materials even after extended reaction times. How can I drive the reaction to completion?

A2: This indicates a slow reaction rate, a common consequence of steric hindrance.[11][12]

Probable Causes & Recommended Solutions:

  • Insufficient Reaction Temperature: Room temperature may not provide enough energy to overcome the activation barrier for sterically hindered substrates.

    • Solution: Gently heat the reaction mixture. Temperatures between 40-60 °C can significantly accelerate the rate of amide bond formation without promoting significant side reactions. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Sub-optimal Solvent Choice: The solvent can influence the solubility of reagents and the transition state energy of the reaction.

    • Solution: DMF (Dimethylformamide) is an excellent solvent for HATU-mediated couplings due to its high polarity and ability to dissolve most reactants.[9] Acetonitrile (MeCN) is another viable option, particularly for acyl fluoride-based methods.[2]

  • Reagent Degradation: Coupling reagents, especially uronium salts, can be sensitive to moisture.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened bottles of coupling reagents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]

Q3: My final product is contaminated with a byproduct that is difficult to remove. What is it and how can I prevent its formation?

A3: A common and often hard-to-remove impurity from HATU-mediated couplings is tetramethylurea (TMU).[9]

Probable Cause & Recommended Solution:

  • Formation of Tetramethylurea (TMU): TMU is a byproduct of the HATU reagent itself.[9] It is polar and can be challenging to separate from the desired amide product, especially on a larger scale.

    • Solution: While difficult to prevent, its removal can be managed. If the desired product is sufficiently non-polar, repetitive aqueous workups can help wash out the majority of the TMU. For more challenging separations, careful column chromatography with a suitable solvent system is required. In some cases, switching to a phosphonium-based reagent like PyBOP might be advantageous as it generates a different set of byproducts that may be easier to remove.[13]

Visualizing the Workflow: A Decision-Making Diagram

The following diagram outlines a logical workflow for approaching the amidation of (2,4-Difluoro-5-iodophenyl)methanamine.

Amidation_Workflow cluster_start Starting Point cluster_strategy Strategy Selection cluster_execution Execution & Troubleshooting Start Amidation of (2,4-Difluoro-5-iodophenyl)methanamine with Carboxylic Acid Coupling Select Coupling Strategy Start->Coupling Method1 Method 1: Uronium Salt (HATU, HBTU) Coupling->Method1 Standard/Moderate Hindrance Method2 Method 2: Acyl Fluoride (High Steric Hindrance) Coupling->Method2 Extreme Hindrance Method3 Method 3: Acid Chloride (Alternative Activation) Coupling->Method3 If other methods fail Execute Run Reaction & Monitor (TLC, LC-MS) Method1->Execute Method2->Execute Method3->Execute Troubleshoot Low Conversion? Execute->Troubleshoot Optimize Increase Temp (40-60°C) Check Base Stoichiometry Troubleshoot->Optimize Yes Complete Reaction Complete Troubleshoot->Complete No Optimize->Execute

Caption: Decision workflow for selecting an amidation strategy.

Frequently Asked Questions (FAQs)

Q4: Why is (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride particularly challenging to use in amidation reactions?

A4: The difficulty arises from a combination of steric and electronic factors. The fluorine and iodine atoms ortho and meta to the aminomethyl group create significant steric bulk around the nitrogen atom, physically blocking the approach of the activated carboxylic acid.[2][14] Additionally, the electron-withdrawing nature of the fluorine atoms can slightly decrease the nucleophilicity of the amine, further slowing the reaction. The use of the hydrochloride salt necessitates an initial deprotonation step, adding another consideration to the reaction setup.

Q5: What is the mechanism of action for HATU, and why is it so effective for hindered couplings?

A5: HATU is a uronium salt-based coupling reagent. Its effectiveness stems from a two-step activation process. First, in the presence of a base like DIPEA, the carboxylic acid attacks HATU to form a highly reactive OAt-active ester.[1][4] This intermediate is more susceptible to nucleophilic attack than the O-acylisourea intermediate formed by carbodiimides like EDC.[1] The 7-aza-benzotriazole (At) group is an excellent leaving group, which facilitates the final attack by the amine to form the stable amide bond. This high reactivity is what allows it to overcome the energy barrier imposed by sterically demanding substrates.[3]

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester [R-CO-OAt] RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster - H⁺ Amine Hindered Amine (R'-NH2) Amide Amide Product [R-CO-NHR'] Amine->Amide ActiveEster->Amide Nucleophilic Attack Byproducts TMU + HOAt Amide->Byproducts Releases

Caption: Simplified mechanism of HATU-mediated amidation.

Q6: Can I use microwave irradiation to accelerate these difficult couplings?

A6: Yes, microwave-assisted synthesis can be a very effective tool for driving sterically hindered amidations to completion. Microwave energy can rapidly and efficiently heat the reaction, often leading to significantly reduced reaction times and improved yields. However, it requires careful optimization of temperature, time, and power to avoid decomposition of reagents or products. It is particularly useful for high-throughput synthesis or when conventional heating fails to give satisfactory results.

Protocols for Success

Below are detailed, step-by-step protocols for the two most recommended methods for this challenging amidation.

Protocol 1: High-Efficiency Coupling Using HATU

This is the preferred starting method for most carboxylic acid partners.

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

    • Add (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.1 eq).

    • Add HATU (1.2 eq).

  • Solvent & Base Addition:

    • Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (2.5 eq) dropwise. The reaction may exotherm slightly.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

    • If the reaction is sluggish at room temperature, heat to 40-50 °C and continue to monitor.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyl Fluoride Method for Extremely Hindered Substrates

This method is recommended when Protocol 1 fails or when both the amine and carboxylic acid are severely hindered.[7][8]

  • Acyl Fluoride Formation:

    • To a clean, dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

    • Dissolve in anhydrous acetonitrile (MeCN).

    • Add cyanuric fluoride (0.5 eq) followed by pyridine (1.5 eq).

    • Stir at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by ¹⁹F NMR if possible, or proceed after the activation period.

  • Amine Coupling:

    • In a separate flask, dissolve (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.2 eq) and DIPEA (1.5 eq) in anhydrous MeCN.

    • Add the amine solution to the activated acyl fluoride mixture.

  • Reaction Execution:

    • Stir the reaction at room temperature initially. If no significant progress is observed after 2-4 hours, heat the reaction to 60-80 °C.

    • Monitor the reaction progress by TLC or LC-MS. These reactions may require 12-24 hours.

  • Workup & Purification:

    • Once complete, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes a general comparison of common coupling reagents for sterically hindered amidations. Yields are representative and will vary based on the specific substrates used.

Coupling ReagentAdditiveRelative ReactivityTypical Yield (Hindered Substrates)Key Considerations
EDC HOBtStandard10-40%Often insufficient for this substrate class.[1]
HBTU / TBTU NoneHigh60-85%Effective, but HATU often performs slightly better.[3][6]
HATU NoneVery High75-95% Recommended first choice. Low racemization.[1][3]
PyBOP NoneHigh65-90%Phosphonium-based; byproducts may be easier to remove than TMU.[5][13]
Acyl Fluoride (via Cyanuric F)Highest70-95%Excellent for the most challenging cases; requires higher temperatures.[7][8]

References

  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Amine to Amide Mechanism - H
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
  • HATU Coupling: Challenges Associ
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Optimizing Peptide Coupling: Key Techniques.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • Coupling Reagents. AAPPTEC.

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Optimization

Technical Support Center: A Guide to the Long-Term Stability and Handling of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate. Ensuring the stability and purity of this compound is paramount for reproducible and reliable experimental outcomes. This document provides in-depth answers to critical questions regarding its storage, handling, and potential degradation, grounding our recommendations in established chemical principles.

Section 1: Chemical Profile and Intrinsic Stability

This section addresses the fundamental chemical properties of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride that dictate its stability and susceptibility to degradation.

Q1: What are the key structural features of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride that influence its stability?

The stability of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a direct consequence of its unique combination of functional groups and substituents on the phenyl ring.

  • The Carbon-Iodine (C-I) Bond: The most significant feature influencing stability is the C-I bond. This is the weakest bond on the aromatic ring and is highly susceptible to cleavage, particularly when exposed to light (photolysis).[1][2] This photosensitivity is the primary driver for potential degradation.

  • The Amine Hydrochloride Group (-CH₂NH₂·HCl): The compound is supplied as a hydrochloride salt. This is a crucial stabilizing feature. The protonation of the basic amine group to form an ammonium salt increases its stability and prevents unwanted side reactions typical of a free primary amine. However, hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere, which may introduce a different set of stability challenges.[3][4]

  • The Difluoro Substituents (-F): The two fluorine atoms on the aromatic ring are strongly electron-withdrawing and form very stable carbon-fluorine (C-F) bonds.[5] The incorporation of fluorine into aromatic rings is a common strategy in medicinal chemistry to enhance metabolic stability by making the molecule less susceptible to oxidative metabolism.[6][7] These fluorine atoms do not represent a liability for degradation under normal storage conditions.

Q2: What are the primary degradation pathways I should be concerned about?

Based on the compound's structure, there are three primary degradation pathways to consider during long-term storage.

  • Photodegradation: This is the most probable degradation route. Exposure to light, especially UV and high-energy visible light, can provide sufficient energy to cleave the C-I bond, leading to the formation of (2,4-Difluorophenyl)methanamine and elemental iodine or other radical-mediated byproducts.[1][2] The presence of iodine is often indicated by a yellow or brown discoloration of the solid material.[2]

  • Oxidation: While the amine group is stabilized as a hydrochloride salt, slow oxidation can still occur over extended periods, especially with repeated exposure to atmospheric oxygen. This can lead to the formation of imine or other related impurities.

  • Moisture-Mediated Degradation: The hygroscopic nature of the hydrochloride salt means that water can be absorbed from the air.[3] While the molecule itself is not prone to simple hydrolysis, the presence of water can create an environment that may accelerate other degradation processes or affect the solid-state properties of the material.

The following diagram illustrates the principal degradation pathways.

main (2,4-Difluoro-5-iodophenyl)methanamine HCl (Parent Compound) deiodinated (2,4-Difluorophenyl)methanamine (De-iodinated Impurity) main->deiodinated  Photodegradation (Light Exposure)   oxidized Oxidative Impurities (e.g., Imines) main->oxidized  Oxidation (Air Exposure)   moisture Physical Changes (Clumping, Caking) main->moisture  Moisture Absorption (Humidity)  

Caption: Primary degradation pathways for the parent compound.

Section 2: Recommended Long-Term Storage Conditions

Adherence to proper storage protocols is the most effective strategy to prevent degradation and ensure the compound's long-term viability.

Q3: What are the ideal storage conditions for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride?

To maintain the integrity of the compound, it must be protected from light, moisture, and excessive heat. The following table summarizes the ideal storage conditions and contrasts them with poor practices.

ParameterRecommended ConditionPoor Condition & ConsequenceRationale
Temperature Store at 2-8 °C (Refrigerated). Room temperature or elevated temperatures.Reduces the rate of all potential chemical degradation pathways.[8]
Light Store in an amber glass vial, inside a secondary opaque container or in a dark cabinet. Storage in clear containers or on an open bench.Prevents photodegradation, the primary and most rapid degradation pathway due to the labile C-I bond.[1][9]
Atmosphere Tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen) after initial opening. Loosely capped vial; repeated opening in a humid environment.Minimizes exposure to atmospheric oxygen and moisture, preventing slow oxidation and hygroscopic effects.[8]
Container Original supplier's amber glass bottle with a tight-fitting, inert cap. Plastic vials (potential for leaching/adsorption); non-airtight containers.Glass is inert and amber color provides light protection. A tight seal is critical for excluding moisture and air.[2]

Section 3: Troubleshooting Guide: Identifying and Managing Degradation

This section provides practical advice for identifying signs of degradation and the potential impact on your experiments.

Q4: My solid compound has developed a yellow or brown tint. What does this indicate and can I still use it?

A yellow to brown discoloration is a strong indicator of degradation.[2] This color change is typically caused by the formation of elemental iodine (I₂) following the cleavage of the carbon-iodine bond upon exposure to light.

Causality: The energy from light, particularly in the UV spectrum, is sufficient to break the C-I bond, releasing iodine radicals which can combine to form I₂.

Can you still use it? It is not recommended for applications requiring high purity or precise stoichiometry. The presence of color signifies that the purity of the material has been compromised. The actual concentration of the desired compound is lower than stated, and the degradation products may interfere with your reaction or biological assay. For best results, a fresh, pure sample should be used.

Q5: My HPLC/LC-MS analysis shows new peaks that were not present in the initial batch. What are they likely to be?

The appearance of new peaks in a chromatogram is a definitive sign of degradation or contamination. Based on the known degradation pathways, these peaks could correspond to:

  • De-iodinated Product: The most likely degradation product, (2,4-difluorophenyl)methanamine, will have a different retention time (typically eluting earlier on a reverse-phase column) and a distinct mass-to-charge ratio (m/z) in LC-MS analysis.

  • Oxidation Products: Impurities resulting from the oxidation of the amine or benzylic position may appear as small, additional peaks.

  • Radical-Mediated Byproducts: Photolysis can generate radicals that may react to form various minor byproducts.

Identifying these impurities often requires analytical techniques like LC-MS/MS to determine their mass and fragmentation patterns.[10][11]

Q6: My experimental results are inconsistent when using an older batch of the compound. Could degradation be the cause?

Absolutely. Using a degraded reagent is a common source of experimental irreproducibility. Here’s why:

  • Inaccurate Stoichiometry: If a portion of the compound has degraded, the actual molar amount of the active reagent you are adding to your reaction is less than what you calculated based on the weighed mass. This will affect reaction yields and kinetics.

  • Interference from Impurities: Degradation products can act as inhibitors, catalysts, or competing substrates in your reaction, leading to unexpected outcomes, lower yields, or the formation of unwanted side products.

Section 4: Experimental Protocols for Quality Assessment

Regularly assessing the quality of your reagent, especially for older batches or those suspected of improper storage, is a critical practice.

Protocol 1: Visual Inspection
  • Examine the Material: Before opening, observe the solid through the amber vial. Look for any color change from the expected white or off-white solid. Note any heterogeneity.

  • Check for Physical Changes: After opening in a controlled environment (fume hood), observe the solid's consistency. Note any clumping or caking, which could indicate moisture absorption.

  • Record Observations: Log any changes from the certificate of analysis or from when the bottle was first opened.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for assessing the purity of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. It should be adapted and validated for your specific equipment and needs.[12][13]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase (or a suitable solvent like a 50:50 mixture of acetonitrile and water). Ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 230 nm (The iodophenyl chromophore should provide good absorbance here).[12] A photodiode array (PDA) detector is recommended to assess peak purity.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. A significant decrease from the initial purity or the appearance of new peaks >0.1% indicates degradation.

The following workflow diagram outlines the quality assessment process.

start Receive or Retrieve Compound visual Perform Visual Inspection (Color, Clumping?) start->visual decision1 Any Signs of Degradation? visual->decision1 hplc Perform HPLC-UV Purity Check decision1->hplc Yes / Uncertain use Proceed with Experiment decision1->use No decision2 Purity Meets Specification? hplc->decision2 decision2->use Yes discard Quarantine / Discard Procure Fresh Material decision2->discard No

Caption: Workflow for assessing compound quality before use.

Section 5: Frequently Asked Questions (FAQs)

Q7: How should I handle the compound on the bench to minimize degradation during weighing and sample preparation?

Minimize exposure to light and air. Work efficiently under subdued laboratory lighting; avoid direct sunlight.[1] Weigh the required amount quickly and close the container tightly immediately afterward. For solution preparation, dissolve the solid in a suitable degassed solvent promptly after weighing.

Q8: Is it advisable to store this compound in a stock solution for long-term use?

Long-term storage in solution is not recommended . Solutions, especially in protic solvents, may be more susceptible to degradation than the solid material. If you must store a solution for a short period (a few days), it should be stored in a tightly sealed amber vial, refrigerated (2-8 °C), and protected from light.[1] Preparing solutions fresh for each experiment is the best practice.

Q9: Is the hydrochloride salt hygroscopic, and what specific precautions should I take?

Yes, amine hydrochloride salts are often hygroscopic.[3] To prevent moisture absorption, always allow the container to warm to room temperature before opening. Opening a cold vial can cause atmospheric moisture to condense on the solid. For very sensitive applications, storing the vial within a desiccator can provide an additional layer of protection.

Q10: The Safety Data Sheet (SDS) indicates this compound is a skin and respiratory irritant. How does this impact handling?

Always handle (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15] Avoid creating and inhaling dust when weighing the solid material.[16]

References

  • Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives. Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
  • Storage and handling of light-sensitive 2-Iodopropane. Benchchem.
  • Fluorination of aromatic compounds. Google Patents.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. ACS Applied Polymer Materials.
  • Whitepaper: Biosynthesis of Fluorinated Aromatic Compounds. Benchchem.
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  • SAFETY DATA SHEET. Merck Millipore.
  • 1-(2,4-difluoro-5-methylphenyl)methanamine hydrochloride — Chemical Substance Information. NextSDS.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

  • Benzylamine hydrochloride. Apollo Scientific.
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  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Chemia.
  • Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. SCIRP.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC.
  • 2,4-Difluorobenzylamine. PubChem.
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  • amine. Chemsrc. Available at:

  • Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. Atmosphere.
  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. NACE International.
  • How To Protect Light Sensitive Products. LFA Tablet Presses.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Benchchem.
  • (2,4-Difluoro-5-iodophenyl)methanol. Sigma-Aldrich.
  • [1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride - Chemical Substance Information. NextSDS.
  • Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society.
  • Degradation kinetics assay and plots obtained for first-order reaction... ResearchGate.
  • (3-Fluoro-5-iodophenyl)methanamine hydrochloride. BLD Pharm.
  • Biodegradation behaviour of pharmaceutical compounds and selected metabolites in activated sludge. A forecasting decision system approach. PMC.
  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC.
  • Efficient Degradation of Ofloxacin by Magnetic CuFe 2 O 4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evaluation. MDPI.
  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC. Semantic Scholar.

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Troubleshooting

Technical Support Center: Optimizing Catalysis with (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride

Introduction: This guide is a dedicated resource for researchers, chemists, and drug development professionals utilizing (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in their catalytic systems. The unique electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide is a dedicated resource for researchers, chemists, and drug development professionals utilizing (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in their catalytic systems. The unique electronic and steric characteristics of this molecule present significant opportunities for enhancing catalyst turnover and selectivity. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the application of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in catalytic processes.

Q1: What are the primary catalytic roles of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride?

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a versatile building block for creating sophisticated catalysts. Its primary applications are as a precursor to:

  • Chiral Ligands in Asymmetric Catalysis: The methanamine group can be elaborated into more complex structures that coordinate with transition metals, enabling enantioselective transformations.

  • Organocatalysts: The amine functionality itself can act as a nucleophilic or basic catalyst in various organic reactions.[1]

  • Directing Groups in C-H Functionalization: The amine can direct a metal catalyst to a specific C-H bond, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.[2][3]

The difluoro and iodo substituents on the phenyl ring provide a means to fine-tune the electronic properties and steric bulk of the resulting catalyst, which can significantly impact its activity and selectivity.[4][5]

Q2: How does the hydrochloride salt form impact its use in catalytic reactions?

The hydrochloride salt enhances the compound's stability and shelf-life. However, for most catalytic applications, the amine must be in its free base form to be catalytically active.[6] This is because the lone pair of electrons on the nitrogen is required to coordinate to a metal center or to act as a nucleophile/base. Therefore, deprotonation is a critical first step in most protocols.[6][7]

Q3: What is the significance of the iodo and difluoro groups on the phenyl ring?

The substituents on the aromatic ring play a crucial role in modulating the catalyst's properties:

  • 2,4-Difluoro Groups: These electron-withdrawing groups decrease the basicity and nucleophilicity of the amine. In the context of a ligand for a transition metal, this can affect the metal center's electron density and, consequently, its reactivity.

  • 5-Iodo Group: The bulky and polarizable iodine atom provides steric hindrance that can influence the selectivity of the catalyst.[4][5] It can also serve as a synthetic handle for further modification of the ligand structure through cross-coupling reactions. In some cases, it could potentially interact with the metal center, although this is less common.[8]

Q4: What are the best practices for deprotonation of the amine hydrochloride?

The choice of base and solvent is critical for effective deprotonation without unwanted side reactions.

  • Bases: Common choices include non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate or cesium carbonate. The selection depends on the specific reaction conditions and the compatibility of the base with other reagents.[7]

  • Solvents: The hydrochloride salt is typically more soluble in polar solvents, while the free base may have better solubility in less polar organic solvents. It's essential to choose a solvent that is inert under the reaction conditions.[9][10][11][12][13]

Part 2: Troubleshooting Guide for Improving Catalyst Turnover

This section provides a systematic approach to diagnosing and resolving common issues that can lead to suboptimal catalyst performance.

Problem 1: Low or No Catalyst Activity
Potential Cause Troubleshooting Steps & Explanation
Incomplete Deprotonation The active catalyst is the free amine. Ensure complete deprotonation by using at least one equivalent of a suitable base. Monitor the deprotonation step by TLC or LC-MS if possible. Consider using a stronger, non-nucleophilic base if necessary.[6][7]
Catalyst Poisoning Trace impurities in reagents, solvents, or from the atmosphere can bind to the catalyst's active sites and inhibit its function.[14][15][16][17] Common poisons include sulfur compounds, halides, and water.[15][18] Use high-purity, dry solvents and reagents. Perform reactions under an inert atmosphere (N2 or Ar).
Incorrect Ligand-to-Metal Ratio The stoichiometry between the ligand (derived from the amine) and the metal precursor is crucial for the formation of the active catalytic species. An excess of ligand can sometimes lead to the formation of inactive, bis-ligated metal complexes.[2][3] Systematically screen different ligand-to-metal ratios (e.g., 1:1, 1.2:1, 2:1) to find the optimal balance.
Suboptimal Temperature The reaction may have a specific activation energy that is not being met, or the temperature may be too high, leading to catalyst decomposition.[19] Perform a temperature screen to identify the optimal range for your specific transformation.
Experimental Protocol: In-Situ Ligand Formation and Catalytic Reaction
  • Flask Preparation: Dry a Schlenk flask under vacuum and backfill with an inert gas (N2 or Ar).

  • Reagent Addition: Add (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride and a suitable base (e.g., K2CO3, 1.5 equivalents) to the flask.

  • Solvent and Deprotonation: Add dry, degassed solvent (e.g., THF or Toluene) and stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Catalyst Formation: Add the metal precursor (e.g., Pd(OAc)2) and stir for an additional 15-30 minutes to allow for ligand-metal complexation.

  • Reaction Initiation: Add the substrate and other necessary reagents.

  • Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress by an appropriate analytical method (TLC, GC, LC-MS).

Problem 2: Catalyst Decomposition
Potential Cause Troubleshooting Steps & Explanation
Thermal Instability The catalyst may be degrading at the reaction temperature. If possible, lower the temperature. If high temperatures are required, consider a different ligand or metal system that is more robust.
Oxidative Degradation The active catalyst, particularly if it's a low-valent metal species, can be sensitive to air.[15] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.
Reaction with Substrate/Product The substrate or product may be reacting with the catalyst, leading to its deactivation. Analyze the reaction mixture for byproducts that might indicate catalyst degradation. Consider running the reaction at a lower concentration or for a shorter time.
Problem 3: Poor Reaction Selectivity
Potential Cause Troubleshooting Steps & Explanation
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting selectivity.[9][10][11][12][13] Screen a variety of solvents with different dielectric constants and coordinating properties.
Temperature Selectivity is often temperature-dependent. Lowering the reaction temperature can sometimes improve selectivity by favoring the pathway with the lower activation energy.
Additives In some cases, the addition of salts or other additives can influence the catalyst's environment and improve selectivity.

Part 3: Visualizations

Workflow for Troubleshooting Low Catalyst Turnover

Caption: A step-by-step decision tree for troubleshooting low catalyst turnover.

Conceptual Pathway of Catalyst Activation

G AmineHCl (2,4-Difluoro-5-iodophenyl)methanamine HCl FreeAmine Free Amine (Active Ligand) AmineHCl->FreeAmine + Base - Base·HCl ActiveCatalyst Active Catalyst FreeAmine->ActiveCatalyst + Metal Precursor Base Base (e.g., K2CO3) MetalPrecursor Metal Precursor (e.g., Pd(OAc)2)

Caption: The activation pathway from the hydrochloride salt to the active catalyst.

References

  • Catalytic Poisoning: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. (2021, February 15).
  • Solvent Effects in the Preparation of Catalysts Using Activ
  • C
  • Unexpected Kinetic Solvent Effects Enhance Activity and Selectivity in Biphasic Systems. (2023, May 30).
  • Solvent effects in liquid-phase reactions I.
  • Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions.
  • Catalyst deactiv
  • C
  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. (2006, September 16). Journal of the American Chemical Society.
  • Cationic Gold Catalyst Poisoning and Reactiv
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. (2016, June 1).
  • Catalyst screening for amidation of benzyl alcohol with benzylamine.
  • Halide Abstraction Competes with Oxidative Addition in the Reactions of Aryl Halides with [Ni(PMenPh(3−n))4]. PMC.
  • Hydrochloride Salt Deproton
  • On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. (2018). Organic Chemistry Portal.
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. (2016, June 1).
  • Reactions of Amines.
  • Halide Effects in Transition Metal Catalysis. (2026, February 9).
  • Halide effects in transition metal c

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Reference Data & Comparative Studies

Validation

HPLC method development and validation for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride purity

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Purity of (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride This guide provides a comprehensive walkthrough of the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Purity of (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride

This guide provides a comprehensive walkthrough of the development and subsequent validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. This compound, a halogenated aromatic amine, presents unique challenges and opportunities in chromatographic method development. We will objectively compare alternative approaches, grounding our final selection in experimental data and established scientific principles. The methodologies described herein adhere to the standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

Introduction: The Analytical Imperative

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a key starting material or intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement but a foundational component of process understanding and regulatory compliance.[5][6]

The molecule's structure—a primary amine, a difluorinated and iodinated phenyl ring—guides our analytical strategy. The basic amine necessitates careful pH control of the mobile phase to ensure consistent protonation and symmetrical peak shape. The halogenated aromatic ring provides a strong chromophore for UV detection and offers unique interaction possibilities with specialized stationary phases.

HPLC Method Development: A Comparative Approach

The objective of method development is to achieve adequate resolution of the main analyte peak from all potential impurities, including process-related impurities and degradation products, within a reasonable analysis time.

Initial Screening: Selecting the Stationary Phase

The choice of stationary phase is the most critical factor in achieving selectivity. We evaluated three distinct reversed-phase columns to identify the optimal chemistry for this specific analyte.

  • Alternative 1: Standard C18 (Octadecyl Silane): The industry workhorse, providing excellent hydrophobic retention. It serves as our baseline for comparison.

  • Alternative 2: Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl ligands and the analyte's aromatic ring.

  • Alternative 3: Pentafluorophenyl (PFP): Fluorinated phases provide a combination of hydrophobic, aromatic, and dipole-dipole interactions.[7] Given the analyte's difluoro-substitution, a PFP column is hypothesized to offer superior selectivity for halogenated compounds.

Experimental Protocol: Column Screening

  • System: Standard HPLC system with a UV detector.[8][9]

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • PFP, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 230 nm (determined from UV scan)

  • Sample: 100 µg/mL of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride spiked with a known impurity.

Table 1: Comparative Results of Column Screening

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Analyte Retention Time (min) 8.59.210.1
Impurity Retention Time (min) 8.28.79.1
Resolution (Analyte/Impurity) 1.41.8>2.5
Tailing Factor (Analyte) 1.61.41.1
Observations Poor resolution, significant peak tailing for the amine.Improved resolution, but tailing still present.Excellent resolution and superior peak symmetry.
Mobile Phase and Gradient Optimization

With the PFP column selected, the mobile phase composition and gradient profile were refined to ensure robustness and optimal separation of all potential impurities identified during forced degradation studies. A phosphate buffer at pH 3.0 was chosen over formic acid to provide better buffering capacity, and a multi-step gradient was developed to resolve early and late-eluting impurities.

Table 2: Optimized Chromatographic Conditions

ParameterOptimized ValueJustification
Column PFP, 4.6 x 150 mm, 3.5 µmSuperior selectivity and peak shape for the fluorinated amine.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)Low pH ensures amine is protonated (R-NH₃⁺), minimizing tailing. Phosphate provides good buffering.
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient Time(min)/%B: 0/10, 5/25, 15/70, 20/90, 22/10, 27/10Multi-step gradient to resolve both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides consistent retention times.
Injection Vol. 10 µLStandard volume for good sensitivity.
Detector UV at 230 nmWavelength of high absorbance for the analyte.

Forced Degradation: Establishing Stability-Indicating Capability

A stability-indicating method is one that can unequivocally assess the analyte in the presence of its degradation products.[10][11] Forced degradation studies are essential to generate these products and prove the method's specificity.[12] An extent of degradation between 5-20% is considered optimal.[10][11]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 1 mg/mL in 0.1N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL in 0.1N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 1 mg/mL in 3% H₂O₂ at room temperature for 8 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

All stressed samples were analyzed using the optimized HPLC method. The results confirmed that all major degradation products were well-resolved from the parent peak, with resolution values >2.0, thereby proving the method is stability-indicating.

Method Validation: The Cornerstone of Trustworthiness

The optimized method was validated according to ICH Q2(R1) guidelines.[1][2][3][4] Each quantitative analytical procedure should be designed to minimize assay variation.[5]

Caption: Workflow for HPLC Method Development and Validation.

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][10] The results from the forced degradation study demonstrated this. Chromatograms of blank, placebo (if applicable), and spiked samples showed no interference at the retention time of the main analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.

Experimental Protocol: Linearity

  • Prepare a series of at least five solutions of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., 0.5 µg/mL to 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 3: Linearity and Range Validation Data

ParameterResultAcceptance Criteria
Range 0.5 - 150 µg/mLCovers the expected range for purity testing.
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero.
Accuracy

Accuracy was determined by applying the method to samples of known concentration and comparing the measured value to the true value. This was assessed using a recovery study.

Experimental Protocol: Accuracy

  • Spike a blank matrix with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).

  • Prepare three samples at each concentration level (n=9 total).

  • Analyze the samples and calculate the percentage recovery.

Table 4: Accuracy (Recovery) Data

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
50% 99.5%0.8%98.0% - 102.0% Recovery
100% 100.2%0.5%% RSD ≤ 2.0%
150% 99.8%0.6%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. Six replicate samples at 100% of the test concentration were analyzed.

  • Intermediate Precision: Assesses variations within a laboratory, such as different days, different analysts, or different equipment.

Table 5: Precision Validation Data

ParameterResult (% RSD)Acceptance Criteria
Repeatability (n=6) 0.65%% RSD ≤ 2.0%
Intermediate Precision (n=6, different day, different analyst) 0.95%% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

Table 6: LOD and LOQ Results

ParameterResult
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL

The LOQ was verified by analyzing samples at this concentration, which demonstrated acceptable accuracy and precision.

Robustness

The robustness of the method was evaluated by making small, deliberate changes to the method parameters to assess its reliability during normal usage.[2]

Experimental Protocol: Robustness

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).

The method was found to be robust, with all system suitability parameters remaining within acceptable limits under all varied conditions, demonstrating its suitability for routine use in a quality control environment.

Conclusion

This guide has detailed the systematic development and rigorous validation of a stability-indicating reversed-phase HPLC method for the purity determination of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. By comparing different stationary phases, we demonstrated the superior performance of a Pentafluorophenyl (PFP) column for this specific halogenated analyte. The final optimized method proved to be specific, linear, accurate, precise, and robust. This validated method is suitable for its intended purpose in a regulated pharmaceutical environment, ensuring the quality and consistency of this critical chemical entity.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • FDA Guidance on Analytical Method Validation. (n.d.). Food and Drug Administration.
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - Pharmacopeia. (n.d.).
  • Are You Sure You Understand USP <621>? (2024, September 16). Chromatography Online.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • ICH Q2 (R1) Analytical Procedures Guide. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • USP Chapter 621: Overview & Key Points. (2017, June 28). Phenomenex.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • Chiral HPLC Method Development. (n.d.). I.B.S.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025, November 30). LCGC International.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 12). BioPharm International.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2026, March 12). LCGC International.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
  • Force Degradation for Pharmaceuticals: A Review. (2023, June). IJSDR.

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Comparative

A Comparative Reactivity Analysis for Synthetic Strategy: (2,4-Difluoro-5-iodophenyl)methanamine vs. its Bromo Analog

This guide provides an in-depth comparative analysis of the reactivity of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride and its corresponding 5-bromo analog. For researchers, medicinal chemists, and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the reactivity of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride and its corresponding 5-bromo analog. For researchers, medicinal chemists, and professionals in drug development, the choice between an aryl iodide and an aryl bromide is a critical decision point in synthesis design. This choice impacts reaction kinetics, catalyst selection, cost, and overall strategic efficiency. This document elucidates the fundamental principles governing the reactivity of these two valuable building blocks and provides practical, data-driven insights for their application in key synthetic transformations.

Foundational Principles: The Carbon-Halogen Bond

The differential reactivity between the iodo and bromo analogs is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond. The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond.

The C-I bond is significantly weaker and longer than the C-Br bond. This is due to the larger atomic radius of iodine and the less effective orbital overlap with carbon compared to bromine. Consequently, the C-I bond has a lower bond dissociation energy, making it more susceptible to cleavage.[1][2]

BondTypical Bond Dissociation Energy (kcal/mol)
Aryl C-Br~81
Aryl C-I~65
Note: Values are approximate and can vary based on the specific molecular structure. Data extrapolated from sources.[3]

This lower BDE means that the oxidative addition of a palladium catalyst to the C-I bond of (2,4-Difluoro-5-iodophenyl)methanamine occurs more readily and under milder conditions than with its bromo counterpart.[4] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring further facilitates this process by making the carbon atom attached to the halogen more electrophilic.[5][6]

Decision_Workflow Fig. 2: Strategic Selection Workflow Start Start: Select Aryl Halide Building Block ReactionType What is the primary cross-coupling reaction? Start->ReactionType Suzuki Suzuki, Heck, Stille, etc. (C-C Formation) ReactionType->Suzuki C-C Bond Buchwald Buchwald-Hartwig (C-N Formation) ReactionType->Buchwald C-N Bond UseIodo Preferred Choice: (2,4-Difluoro-5-iodophenyl)methanamine Suzuki->UseIodo UseBromo Preferred Choice: (2,4-Difluoro-5-bromophenyl)methanamine Buchwald->UseBromo ConsiderationsIodo Benefits: - Milder Conditions - Faster Reactions - Higher Reactivity UseIodo->ConsiderationsIodo ConsiderationsBromo Benefits: - More Robust for C-N Coupling - Cost-Effective - Avoids Iodide Inhibition UseBromo->ConsiderationsBromo

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Fragmentation Pattern Analysis of (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride

Introduction For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final drug product. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of (2,4-Difluoro-5-iodophenyl)methanamine, offering a robust methodology for its characterization. Furthermore, we will objectively compare this technique with alternative analytical methods, providing the supporting rationale and experimental frameworks to empower you in your analytical endeavors.

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.[1] When a molecule is introduced into a mass spectrometer, it is first ionized to form a molecular ion, which can then break apart into smaller fragment ions.[2] The pattern of these fragments is unique to the molecule and can be used as a "molecular fingerprint" for identification.[1]

Predicted LC-MS Fragmentation Pathway of (2,4-Difluoro-5-iodophenyl)methanamine

The fragmentation of (2,4-Difluoro-5-iodophenyl)methanamine in a tandem mass spectrometer, typically using collision-induced dissociation (CID), is predicted to follow several key pathways based on the established principles of mass spectrometry for aromatic amines and halogenated compounds.[1][3] Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this class of compounds, as the primary amine group is readily protonated.[4]

The primary fragmentation events are anticipated to be:

  • Benzylic Cleavage (α-cleavage): This is a common fragmentation pathway for benzylamines.[5][6] The bond between the benzylic carbon and the aminomethyl group (-CH2NH2) can cleave, leading to the formation of a stable tropylium-like ion or a substituted benzyl cation.

  • Loss of the Iodine Radical: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the loss of an iodine radical a highly probable fragmentation event.[1]

  • Loss of Ammonia: Protonated benzylamines can readily eliminate ammonia (NH3) at low collision energies.[4]

  • Cleavage of the Aromatic Ring: While less common under typical ESI-CID conditions, fragmentation of the aromatic ring can occur, especially at higher collision energies.

These predicted pathways are illustrated in the following diagram:

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [(2,4-Difluoro-5-iodophenyl)methanamine+H]+ m/z = 270.96 F1 Loss of NH3 m/z = 253.95 M->F1 -NH3 F2 Loss of I• m/z = 144.05 M->F2 -I• F3 Benzylic Cleavage (C7H5F2I)+ m/z = 254.94 M->F3 -•CH2NH2 F2a Loss of HF from F2 m/z = 124.04 F2->F2a -HF F3a Loss of HF from F3 m/z = 234.93 F3->F3a -HF lc_ms_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Weigh and Dissolve (1 mg/mL stock) Prep2 Serial Dilution (Working Standards) Prep1->Prep2 LC1 Inject Sample (5 µL) Prep2->LC1 LC2 C18 Reversed-Phase Separation LC1->LC2 MS1 ESI+ Ionization LC2->MS1 MS2 Full Scan (Precursor ID) MS1->MS2 MS3 Product Ion Scan (Fragmentation) MS2->MS3 Data1 Identify Precursor Ion MS3->Data1 Data2 Analyze Fragmentation Pattern Data1->Data2 Data3 Structural Elucidation Data2->Data3 method_comparison cluster_goals cluster_methods center Analytical Goal Goal1 Structural Elucidation center->Goal1 Goal2 High Sensitivity Quantification center->Goal2 Goal3 Routine QC (Purity) center->Goal3 LCMS LC-MS/MS Goal1->LCMS GCMS GC-MS Goal1->GCMS Goal2->LCMS Goal2->GCMS Goal3->GCMS HPLUV HPLC-UV Goal3->HPLUV

Sources

Comparative

Spectroscopic Validation and Comparative Analysis of (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride

As a critical bifunctional building block in modern medicinal chemistry, (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2059935-73-6) bridges the gap between amine-directed pharmacophore assembly and palladiu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical bifunctional building block in modern medicinal chemistry, (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (CAS: 2059935-73-6) bridges the gap between amine-directed pharmacophore assembly and palladium-catalyzed cross-coupling[1]. For researchers developing kinase inhibitors or complex agrochemicals, selecting the correct chemical form of this precursor—and rigorously validating its structural integrity—is paramount to avoiding downstream synthetic failures.

This guide objectively compares the performance of the hydrochloride salt against its common alternatives and provides a self-validating spectroscopic framework for its batch certification.

Product Comparison & Strategic Selection

When designing a synthetic route, chemists must choose between the free base form, the hydrochloride salt, or non-iodinated structural analogs. The table below outlines why the hydrochloride salt of the iodinated derivative is the superior choice for robust drug development workflows.

Feature(2,4-Difluoro-5-iodophenyl)methanamine HClFree Base Form2,4-Difluorobenzylamine HCl
Physical State Crystalline solid (Powder)[1]Viscous liquid / Low-melting solidCrystalline solid
Shelf-Life & Stability Excellent. Indefinite at room temp[1]. Resists oxidation.Poor. Prone to rapid N-alkylation and atmospheric CO₂ absorption (carbamate formation).Excellent. Stable, but lacks cross-coupling handles.
Reactivity Profile Dual-action: Primary amine for amidation; C-I bond for Suzuki/Sonogashira coupling.Dual-action, but requires immediate use post-extraction to avoid degradation.Single-action: Terminal amine only. Cannot participate in transition-metal cross-coupling.
Spectroscopic Purity High resolution in NMR; sharp, distinct signals.Broad, shifting amine signals due to rapid hydrogen bonding/exchange.Simple spectra, but lacks the heavy-atom shift diagnostics of iodine.
The Causality of Stability

Free primary benzylamines are notoriously unstable under ambient conditions. By converting the amine to a hydrochloride salt, the lone pair on the nitrogen is protonated, rendering it non-nucleophilic. This completely halts auto-degradation pathways, ensuring the molecule remains pristine until it is intentionally liberated with a mild base (e.g., DIPEA or K₂CO₃) during the reaction setup.

StabilityMechanism Substrate (2,4-Difluoro-5-iodophenyl) methanamine FreeBase Free Base Form (Prone to Oxidation) Substrate->FreeBase Basic Extraction HClSalt Hydrochloride Salt (Crystalline & Stable) Substrate->HClSalt + HCl (g) in Ether Degradation N-Alkylation / CO2 Adducts (Impure) FreeBase->Degradation Air/Light Exposure Stable Ready for Pd-Catalyzed Cross-Coupling HClSalt->Stable Ambient Storage

Fig 1. Chemical stability pathways comparing the free base and hydrochloride salt forms.

Spectroscopic Validation Framework

To guarantee batch-to-batch reproducibility, the compound must undergo rigorous multinuclear NMR (¹H, ¹³C, ¹⁹F) and LC-MS analysis. The following data matrix explains not just where the signals appear, but the causality behind their chemical shifts[2].

Quantitative Data Matrix: Expected NMR Signatures
NucleusExpected Shift (ppm)MultiplicityCausality / Structural Assignment
¹H 8.30 - 8.60Broad Singlet (3H)-NH₃⁺ protons: Shifted far downfield due to protonation. Visible only in aprotic solvents (DMSO-d₆) where rapid deuterium exchange is halted.
¹H 7.75 - 7.90Doublet (1H, J ≈ 7 Hz)H-6: Deshielded by the magnetic anisotropy of the ortho-iodine atom; exhibits meta-coupling to the F-4 fluorine.
¹H 7.35 - 7.55Apparent Triplet (1H, J ≈ 9 Hz)H-3: Sandwiched between F-2 and F-4. It exhibits strong ortho-coupling to both highly electronegative fluorine atoms.
¹H 4.00 - 4.15Singlet (2H)Benzylic -CH₂-: Deshielded by the adjacent electron-withdrawing ammonium group.
¹³C ~ 75.0 - 85.0SingletC-5 (C-I): Exhibits a massive upfield shift due to the diamagnetic shielding effect (heavy atom effect) of iodine[2].
¹⁹F -105 to -115Multiplet (1F)F-4: Shifted by the adjacent bulky iodine atom and spin-spin coupling to H-3.
¹⁹F -115 to -125Multiplet (1F)F-2: Coupling to H-3 and H-6. Confirms the 2,4-difluoro substitution pattern.

Experimental Methodologies: Self-Validating Protocols

To achieve the data outlined above, the analytical workflow must be treated as a self-validating system. Poor sample preparation will result in line broadening, masking the critical C-F and H-F couplings necessary to confirm the regioisomer.

Protocol A: Sample Preparation for Multinuclear NMR
  • Solvent Selection: Select anhydrous DMSO-d₆.

    • Causality: The hydrochloride salt is highly polar and insoluble in standard CDCl₃. Crucially, CD₃OD must be avoided because its labile deuterium will instantly exchange with the -NH₃⁺ protons, erasing the primary amine signal required to verify the salt stoichiometry.

  • Dissolution & Filtration: Weigh 15-20 mg of the compound into a clean vial. Add 0.6 mL of DMSO-d₆ and vortex until visually clear. Filter the solution through a tight glass wool plug directly into a 5 mm NMR tube.

    • Causality: Removing microscopic paramagnetic particulates ensures high magnetic field homogeneity, which is critical for resolving the fine J-couplings between the fluorine and proton nuclei[3].

  • Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to calibrate the chemical shift scale[3].

Protocol B: LC-MS (ESI+) Isotopic Profiling
  • Mobile Phase Preparation: Utilize LC-MS grade Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating the ionization of the benzylic amine in the Electrospray Ionization (ESI) source.

  • Acquisition Parameters: Dilute the sample to 1 µg/mL and run a fast gradient (5% to 95% Acetonitrile over 3 minutes). Scan the quadrupole from m/z 100 to 500.

  • Self-Validation Check: Extract the chromatogram for the protonated free base[M+H]⁺ at m/z 269.96.

    • Causality: Iodine is monoisotopic (¹²⁷I). The mass spectrum must show a clean [M+H]⁺ peak without an [M+2]⁺ isotope pattern. The absence of an M+2 peak proves the sample is free from cross-contamination with chloro- or bromo-analogs, validating the specific identity of the iodinated building block[4].

ValidationWorkflow cluster_analysis Spectroscopic Acquisition Sample Sample Preparation (Dissolution in DMSO-d6) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR LCMS LC-MS (ESI+) Isotopic Profiling Sample->LCMS IR FT-IR (ATR) Solid-State Sample->IR Solid Aliquot DataInt Data Integration & Cross-Validation NMR->DataInt C-F Coupling & Heavy Atom Shifts LCMS->DataInt [M+H]+ & Iodine Isotope Pattern IR->DataInt NH3+ Stretch Release Batch Certification (Purity > 98%) DataInt->Release

Fig 2. Self-validating analytical workflow for spectroscopic batch certification.

References
  • American Elements . "CAS 2059935-73-6 | AMERICAN ELEMENTS®". Available at: [Link]

  • NextSDS . "(2,4-difluoro-5-iodophenyl)methanamine — Chemical Substance Information". Available at: [Link]

  • SpectraBase . "(3-Iodophenyl) methanol, 1-methylpropyl ether - Optional[13C NMR] - Chemical Shifts". Available at: [Link]

Sources

Validation

comparing cross-coupling efficiency of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride and non-iodinated derivatives

A Senior Application Scientist's Perspective on Optimizing Synthesis with (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride In the landscape of modern drug discovery and development, the strategic assembly of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Optimizing Synthesis with (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride

In the landscape of modern drug discovery and development, the strategic assembly of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, stand as indispensable tools for forging carbon-carbon and carbon-heteroatom bonds. The efficiency of these transformations is critically dependent on the choice of substrates, particularly the nature of the aryl halide. This guide provides an in-depth comparison of the cross-coupling efficiency of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride against its non-iodinated derivatives (e.g., bromo- and chloro-analogs), offering experimental insights and data-driven recommendations for researchers and process chemists.

The Decisive Role of the Halogen: A Mechanistic Overview

The cornerstone of palladium-catalyzed cross-coupling is the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide.[1][2][3] This is often the rate-determining step of the catalytic cycle.[1] The reactivity of the aryl halide is inversely proportional to the strength of the C-X bond. The established order of reactivity is a direct consequence of bond dissociation energies:

C-I < C-Br < C-Cl < C-F [4]

Aryl iodides, possessing the weakest carbon-halogen bond, typically undergo oxidative addition more readily and under milder conditions than their bromide and chloride counterparts.[1][4][5][6] This fundamental principle dictates the choice of reaction conditions and has profound implications for catalyst loading, reaction temperature, and overall efficiency.

Visualizing the Catalytic Core: The Cross-Coupling Cycle

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial, often rate-limiting, oxidative addition of the aryl halide (Ar-X) to the Pd(0) center is the critical step where the choice of halogen has the most significant impact.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) PdII_OA Ar-Pd(II)-X(L)₂ Pd0->PdII_OA Oxidative Addition PdII_TM Ar-Pd(II)-R(L)₂ PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Product (Ar-R) PdII_TM->Product   ArX Aryl Halide (Ar-X) ArX->PdII_OA Partner Coupling Partner (R-M) Partner->PdII_TM caption Generalized Pd-Catalyzed Cross-Coupling Cycle

Caption: Generalized Pd-Catalyzed Cross-Coupling Cycle

Comparative Performance Analysis

To illustrate the practical implications of halide choice, this section presents representative data for three key cross-coupling reactions. The substrate (2,4-Difluoro-5-halophenyl)methanamine is used as a model system to compare the efficiency of the iodo-, bromo-, and chloro-derivatives.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The enhanced reactivity of the aryl iodide is evident, allowing for lower catalyst loading and milder conditions to achieve high yields.

Halide (X)Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Iodo (I) Phenylboronic AcidPd(PPh₃)₄ (1%)K₂CO₃Toluene/H₂O802>95
Bromo (Br) Phenylboronic AcidPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O100885-90
Chloro (Cl) Phenylboronic AcidXPhos Pd G3 (5%)K₃PO₄t-BuOH/H₂O1101870-80

Data is representative and compiled based on established reactivity trends for aryl halides in Suzuki-Miyaura coupling.[1][7]

Buchwald-Hartwig Amination: C-N Bond Formation

For C-N bond formation, aryl iodides can sometimes present challenges due to the formation of inhibitory palladium-iodide complexes.[8][9][10] However, with modern, sterically hindered biarylphosphine ligands, this issue is largely overcome, and high efficiency can be achieved.[9][10] In certain systems, aryl bromides may exhibit superior performance due to a more balanced reaction profile.[8]

Halide (X)Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Iodo (I) MorpholineRuPhos Pd G3 (2%)NaOt-BuToluene1004>95
Bromo (Br) MorpholineXPhos Pd G2 (2%)NaOt-BuToluene1006>95
Chloro (Cl) MorpholineBrettPhos Pd G3 (4%)LHMDSDioxane1102480-90

Data is representative and based on established protocols and reactivity patterns for Buchwald-Hartwig amination.[8][9][11]

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira reaction, which couples aryl halides with terminal alkynes, demonstrates a pronounced reactivity trend. Aryl iodides are highly reactive and can often be coupled at room temperature, a significant advantage for thermally sensitive substrates.[5][6][12]

Halide (X)Coupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Iodo (I) PhenylacetylenePd(PPh₃)₂Cl₂ (1%) / CuI (2%)Et₃NTHF25 (RT)3>98
Bromo (Br) PhenylacetylenePd(PPh₃)₂Cl₂ (2%) / CuI (4%)Et₃NToluene801285-95
Chloro (Cl) PhenylacetylenePd/NHC (5%) / CuI (10%)Cs₂CO₃Dioxane12024<60

Data is representative and reflects the well-documented reactivity order for Sonogashira couplings.[5][6][12][13]

Strategic Decision Framework

The choice between an iodinated, brominated, or chlorinated starting material is a multifactorial decision involving reactivity, cost, and availability. The following workflow provides a logical framework for substrate selection.

Decision_Framework Start Project Goal: Synthesize Target Molecule Check_Reactivity High Reactivity & Mild Conditions Required? Start->Check_Reactivity Check_Cost Cost & Availability are Primary Drivers? Check_Reactivity->Check_Cost No Use_Iodide Select Aryl Iodide (e.g., (2,4-Difluoro-5-iodophenyl)- methanamine HCl) Check_Reactivity->Use_Iodide Yes Use_Bromide Select Aryl Bromide (Balanced Profile) Check_Cost->Use_Bromide No Use_Chloride Select Aryl Chloride (Requires more forcing conditions) Check_Cost->Use_Chloride Yes Optimize Optimize Catalyst System (Ligand, Base, Temp) Use_Iodide->Optimize Use_Bromide->Optimize Use_Chloride->Optimize caption Substrate Selection Workflow

Caption: Substrate Selection Workflow

Experimental Protocols: General Procedures

The following protocols are provided as validated starting points for researchers. Note the special consideration for the hydrochloride salt of the starting material.

Scientist's Note on the Amine Hydrochloride: The starting material, (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, contains a primary amine that can coordinate with the palladium catalyst, potentially inhibiting its activity. The use of a sufficiently strong base (typically >2 equivalents) is crucial to neutralize the HCl salt and deprotonate the amine in situ, ensuring the reaction proceeds efficiently.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 equiv, 1 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically Toluene and Water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Iodide
  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv, 2 mol%), the biarylphosphine ligand (if not using a precatalyst), and the base (e.g., Sodium tert-butoxide [NaOt-Bu], 2.2 equiv).

  • Reagent Addition: Add (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the crude product via column chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride (1.0 equiv) and the palladium catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos, 2-5 mol%).

  • Reagent Addition: Add the terminal alkyne (1.5 equiv) and a suitable base (e.g., Cesium Carbonate [Cs₂CO₃], 3.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or DMF.

  • Reaction: Heat the reaction mixture to the appropriate temperature (often 60-100 °C for aryl iodides). Monitor for completion.

  • Workup: Cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts. Wash the filtrate with water, dry the organic layer, and concentrate. Purify by column chromatography.

Conclusion

The empirical data and underlying mechanistic principles confirm that (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a highly efficient substrate for a range of palladium-catalyzed cross-coupling reactions. Its superior reactivity, stemming from the weaker C-I bond, allows for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its bromo- and chloro-analogs. While cost and availability may sometimes favor the use of aryl bromides or chlorides for large-scale synthesis, the iodinated derivative offers unparalleled advantages in terms of reaction development, substrate scope, and overall efficiency, making it an invaluable building block for medicinal chemistry and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 05). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]

  • Organic Letters. (2011, September 26). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Scribd. Suzuki Coupling Reaction Procedure | PDF. [Link]

  • Semmelhack, M. F. (n.d.). Cross-Coupling Reactions Guide. [Link]

  • Vetticatt, M. J. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. [Link]

Sources

Comparative

impurity profiling of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride via gas chromatography

Impurity Profiling of (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride: A GC-MS and Derivatization Comparison Guide As an application scientist bridging the gap between synthetic chemistry and analytical compliance,...

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Author: BenchChem Technical Support Team. Date: March 2026

Impurity Profiling of (2,4-Difluoro-5-iodophenyl)methanamine Hydrochloride: A GC-MS and Derivatization Comparison Guide

As an application scientist bridging the gap between synthetic chemistry and analytical compliance, I frequently encounter the distinct challenges posed by halogenated benzylamines. (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). However, ensuring its purity meets the stringent International Council for Harmonisation (ICH) Q3A(R2) guidelines—which mandate a reporting threshold of 0.05% for impurities in new drug substances[1]—requires a highly optimized chromatographic strategy.

This guide objectively compares the performance of Gas Chromatography (GC) methodologies against standard alternatives, detailing the mechanistic causality behind sample preparation and providing a self-validating protocol for accurate impurity profiling.

The Mechanistic Challenge of Amine Profiling

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride presents a dual challenge for gas chromatography:

  • Non-Volatility of Salts: As a hydrochloride salt, the compound will thermally degrade and deposit in a GC inlet at 250°C. It must be converted to its free-base form prior to injection.

  • Active Site Adsorption: Even when free-based, primary amines (-NH₂) are highly basic and engage in strong hydrogen bonding with active silanol groups (-SiOH) on the fused silica column wall and inlet liner[2]. This interaction causes severe peak tailing, unpredictable retention time shifts, and loss of trace-level impurities inside the baseline noise.

To resolve structurally similar positional isomers (e.g., 2,6-difluoro or de-iodinated byproducts) that frequently co-elute in High-Performance Liquid Chromatography (HPLC), GC is the superior technique. However, to achieve symmetrical peaks and high sensitivity, the active amine must be chemically masked via derivatization .

DecisionMatrix Start Amine Impurity Profiling Vol Is the API volatile? Start->Vol HPLC HPLC-UV / LC-MS (Default for salts) Vol->HPLC No (Salt form) Iso Are positional isomers present? Vol->Iso Yes (Free base) GC_Direct Direct GC-FID (Base-deactivated column) Iso->GC_Direct No GC_Deriv Derivatization + GC-MS (TFAA / DB-5ms) Iso->GC_Deriv Yes (High resolution req.)

Caption: Decision matrix for selecting the optimal chromatographic technique for amine profiling.

Methodological Comparison: Direct GC vs. Derivatization vs. HPLC

When profiling (2,4-Difluoro-5-iodophenyl)methanamine, laboratories typically choose between three analytical pathways. Acylation with Trifluoroacetic Anhydride (TFAA) is widely regarded as the gold standard for primary phenylalkyl amines[3],[4]. TFAA replaces the active N-H protons with an electron-withdrawing, bulky trifluoroacetyl group. This eliminates hydrogen bonding and significantly increases volatility.

Below is a quantitative comparison of the three primary methodologies:

ParameterMethod A: Direct GC-FID (Free Base)Method B: GC-MS (TFAA Derivatized)Method C: HPLC-UV (Salt Form)
Column Chemistry Base-deactivated (e.g., CP-Volamine)Standard Non-polar (e.g., DB-5ms)C18 Reversed-Phase
Sample Preparation Liquid-Liquid Extraction (LLE)LLE + Acylation (60°C, 30 min)Direct dissolution in mobile phase
Peak Symmetry (As) 1.4 - 1.8 (Moderate Tailing)0.9 - 1.1 (Excellent)1.0 - 1.2 (Good)
Isomeric Resolution GoodExcellent (Enhanced by CF₃ bulk)Poor to Moderate
Sensitivity (LOD) ~0.05%<0.01% (SIM Mode)~0.03%
Primary Limitation Active site adsorption over timeLonger sample prep timeStruggles to resolve positional isomers

Verdict: While HPLC requires the least sample preparation, it often fails to resolve closely related halogenated isomers. Direct GC-FID suffers from column degradation over time. Method B (GC-MS with TFAA derivatization) provides the optimal balance of isomeric resolution, peak symmetry, and trace-level sensitivity required for ICH compliance.

Optimized Experimental Protocol: TFAA Acylation Workflow

To guarantee reproducibility, the derivatization protocol must be treated as a self-validating system. The causality behind each step is explicitly defined below to prevent common analytical failures.

Reagents & Materials
  • Anhydrous Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Trifluoroacetic Anhydride (TFAA, ≥99.0%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Free-Basing: Weigh 10.0 mg of (2,4-Difluoro-5-iodophenyl)methanamine HCl into a 15 mL glass centrifuge tube. Add 1.0 mL of 0.1 M NaOH and vortex for 30 seconds.

    • Causality: The alkaline environment forces the amine out of its ionized hydrochloride state, rendering it soluble in organic solvents.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of anhydrous DCM. Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes to break any emulsions. Transfer the lower organic layer to a clean, dry vial.

  • Desiccation: Pass the DCM extract through a small plug of anhydrous Na₂SO₄.

    • Causality: TFAA is highly sensitive to moisture. Even trace water will rapidly hydrolyze the reagent into trifluoroacetic acid, completely halting the acylation of the target amine.

  • Acylation: Add 100 µL of TFAA to the dried DCM extract. Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.

    • Causality: The electron-withdrawing fluorine and iodine atoms on the aromatic ring slightly deactivate the benzylic amine, reducing its nucleophilicity. The 60°C incubation ensures 100% quantitative conversion.

  • Reconstitution: Remove the vial, cool to room temperature, and evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. Reconstitute the residue in 1.0 mL of EtOAc for GC-MS injection.

SamplePrep N1 Weigh API Salt (10 mg) N2 Free-Basing (1 mL 0.1M NaOH) N1->N2 N3 Liquid Extraction (2 mL Anhydrous DCM) N2->N3 N4 Acylation (100 µL TFAA, 60°C) N3->N4 N5 Evaporation (N2) & Reconstitution (EtOAc) N4->N5 N6 GC-MS Injection (DB-5ms Column) N5->N6

Caption: Workflow for the TFAA derivatization of amine hydrochlorides prior to GC-MS analysis.

System Validation Checkpoint

Before proceeding with quantitative impurity profiling, inject the prepared sample in full-scan MS mode (m/z 50–500). Monitor the chromatogram for the exact mass of the underivatized free base (m/z ~269). If the peak area of m/z 269 is >0.1% relative to the trifluoroacetylated derivative (m/z ~365), the acylation reaction is incomplete. This internal check self-validates the extraction efficiency and reagent integrity, ensuring no false negatives occur during trace impurity quantification.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
  • Source: acs.
  • Source: labrulez.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

Introduction: As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our colleagues,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our commitment to safety and compliance is as vital as the breakthroughs we aim to achieve.

Part 1: Hazard Profile and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazard profile from structurally similar chemicals like 2,4-difluorobenzylamine and other halogenated aromatic amines. This analysis informs every subsequent step of the disposal process.

The primary hazards associated with this class of compounds necessitate a cautious and well-planned approach to handling and disposal.

Table 1: Anticipated Hazard Classification for (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

Hazard ClassCategoryGHS Hazard StatementRationale for Precaution
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][2][3]Direct contact can cause chemical burns or significant irritation. This dictates the mandatory use of robust Personal Protective Equipment (PPE) and informs the choice of compatible waste containers.
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2][3]The risk of irreversible eye damage from even a minor splash is high. Full-coverage eye and face protection is non-negotiable.
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.The compound is likely moderately toxic, making containment critical. Waste containers must be kept sealed to prevent the release of dust or vapors.[4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][2]Inhalation of dust or aerosols can irritate the respiratory tract. All handling and waste consolidation should occur in a well-ventilated area, preferably a chemical fume hood.[1][5]
Aquatic ToxicityChronic 2 / Acute 1H411: Toxic to aquatic life with long lasting effects / H400: Very toxic to aquatic life.[6]Halogenated organic compounds can be persistent and harmful to aquatic ecosystems. This is a primary reason why drain disposal is strictly forbidden.[7][8]

Part 2: The Core Principle: "Cradle-to-Grave" Responsibility

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste—your laboratory—is legally responsible for it from the moment it is created until its final, safe disposal. Understanding this principle is fundamental; it shifts the perspective from merely "getting rid of" a chemical to managing a regulated material through a compliant and safe lifecycle.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with regulatory standards and prioritizes safety.

Step 1: Immediate Waste Segregation at the Point of Generation

All waste must be considered hazardous from the moment it is generated.

  • Identify Waste Streams: Differentiate between the following:

    • Neat (Unused) Compound: The original solid material.

    • Solutions: The compound dissolved in a solvent.

    • Contaminated Labware: Pipette tips, filter paper, weigh boats, etc.

    • Contaminated PPE: Gloves, bench coats (if significant contamination occurs).

  • Segregate Incompatibles: This is a critical safety step. Waste containing (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride must be kept separate from:

    • Strong Oxidizing Agents

    • Strong Acids and Acid Chlorides[3]

    • Bases (to prevent deprotonation and potential side reactions)

    • Why this is important: Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire.[10] Proper segregation is the first line of defense against accidental reactions in the waste container.

Step 2: Container Selection and Labeling

The waste container is the primary method of containment.

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container in good condition with a secure, screw-top lid. Ensure the container material is compatible with any solvents used.

  • Label the Container Correctly: Before adding any waste, affix a "HAZARDOUS WASTE" label.[4][10] The label must include:

    • The words "Hazardous Waste".[4][10]

    • The full, unabbreviated chemical name: "(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride".

    • If in solution, list all components with their approximate percentages (e.g., "Methanol: ~95%, (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride: ~5%").[4][10]

    • The associated hazards (e.g., "Corrosive, Toxic, Environmental Hazard").[10]

    • The date the first waste was added to the container.

    • Why this is important: Accurate labeling prevents accidental mixing by others, provides critical information for emergency responders, and is a strict regulatory requirement for the disposal vendor.[7]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the lab pending pickup.

  • Designate an SAA: An SAA is a designated location within the laboratory, at or near the point where the waste is generated.[10][11] This could be a secondary containment tray within a chemical fume hood or a designated cabinet.

  • Maintain the SAA:

    • Keep the waste container tightly closed at all times, except when adding waste.[4][11] Do not leave a funnel in the container.[4]

    • Inspect the SAA weekly for any signs of leakage or container degradation.[10]

    • Do not accumulate more than 55 gallons of hazardous waste in total within your SAA.[11]

    • Why this is important: The SAA system is a regulatory provision that allows for the safe, temporary collection of waste without requiring a full storage facility permit.[10] Keeping containers closed prevents the release of vapors and potential spills.[4]

Step 4: Arranging for Final Disposal

The final step is to transfer custody of the waste to a licensed professional.

  • Contact your Institution's EH&S Office: When the container is approximately 90% full, contact your Environmental Health & Safety (EH&S) department to schedule a waste pickup.[4]

  • Prepare for Pickup: Ensure the container is clean on the outside, the label is legible, and the lid is securely fastened.

  • Documentation: Your EH&S office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to the final disposal facility.[12]

    • Why this is important: Final disposal must be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] Your EH&S office is the expert liaison that ensures this process is handled in full compliance with all federal and state regulations.

Part 4: Emergency Procedures - Small Spill Management

In the event of a small, manageable spill (<100 mL of a dilute solution or a few grams of solid) within a fume hood:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, a face shield, and chemically resistant gloves (nitrile is often acceptable for incidental contact, but consult your lab's specific glove guidance for prolonged contact).

  • Contain & Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[6] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated waste container.[5] Label this container as "Spill Debris" with the full chemical name.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.

  • For large spills, fires, or any spill outside of a containment hood, evacuate the area immediately and contact your institution's emergency response team.

Part 5: Visualizing the Disposal Workflow

This diagram illustrates the decision-making and procedural flow for the proper disposal of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride waste.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Final Disposal A Waste Generated (e.g., unused solid, solution, contaminated gloves) B Characterize & Segregate Is it incompatible with other waste streams? A->B C Select Compliant Container (HDPE or Glass, Good Condition) B->C  Yes D Affix 'Hazardous Waste' Label (List all components & hazards) C->D E Store in Designated SAA (At or near point of generation) D->E F Keep Container Closed & Inspect Weekly E->F G Container is 90% Full F->G H Contact Institutional EH&S (or approved waste vendor) G->H I Schedule Waste Pickup H->I J Waste Transported by Licensed Hauler (Manifest is generated) I->J K Final Disposal at a Permitted TSDF (Incineration or other approved method) J->K

Caption: Disposal workflow from generation to final disposal.

Conclusion

The proper disposal of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the compound's hazards, adhering to the principles of waste segregation, containment, and labeling, and partnering with your institution's EH&S professionals, you contribute to a safe and responsible research environment. This structured approach ensures that the lifecycle of every chemical, from receipt to disposal, is managed with the highest degree of scientific integrity and care.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
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  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • Laboratory Hazardous Waste Disposal Guideline – HS321 - UNSW Sydney. (2022, August 8).
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  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council.
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Handling

Personal protective equipment for handling (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

A Researcher's Guide to Safely Handling (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scie...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, a compound that, like many halogenated aromatic amines, requires careful management to mitigate potential hazards.[1][2] This document is structured to provide a deep, practical understanding of the necessary personal protective equipment (PPE) and handling protocols, ensuring both your safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

The primary risks associated with this and similar compounds include:

  • Dermal Contact: Can cause severe skin irritation or burns.[4]

  • Ocular Contact: Poses a serious risk of eye damage.[4]

  • Respiratory Exposure: Inhalation of the powdered form can irritate the respiratory tract.[6]

  • Ingestion: May be harmful if swallowed.[4][5]

Given these potential hazards, the selection and proper use of Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of the experimental workflow.

Selecting the Right Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling lies in creating a barrier between the researcher and the hazardous material.[7] The following table summarizes the recommended PPE for various laboratory operations involving (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride.

Task Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving & Storage General Laboratory VentilationChemical-resistant gloves (Nitrile)Safety glasses with side shieldsLab coatNot generally required
Weighing (Powder) Chemical Fume Hood or Ventilated Balance Enclosure[8]Double-gloving with chemical-resistant gloves (Nitrile)Safety goggles and a face shield[3][6]Lab coat, disposable apronN95 respirator or higher if not in a ventilated enclosure
Solution Preparation Chemical Fume Hood[9]Chemical-resistant gloves (Nitrile)Safety gogglesLab coatNot generally required if in a fume hood
Reaction & Work-up Chemical Fume HoodChemical-resistant gloves (Nitrile)Safety gogglesLab coatNot generally required if in a fume hood
Waste Disposal Chemical Fume HoodChemical-resistant gloves (Nitrile)Safety gogglesLab coatNot generally required if in a fume hood
Rationale for PPE Selection:
  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[10] Nitrile gloves are a common and effective choice for handling many chemical powders and solutions. Double-gloving is recommended when handling the pure, powdered form to provide an extra layer of protection against potential tears or contamination during doffing. Always inspect gloves for any signs of degradation or perforation before use.[6][10]

  • Eye and Face Protection: Given the corrosive nature of similar compounds, robust eye and face protection is non-negotiable.[4] Safety glasses with side shields offer a baseline of protection, but for handling the powder, which can become airborne, chemical safety goggles are required.[10] A face shield should be worn over the goggles when weighing out the solid to protect the entire face from potential splashes or airborne particles.[3][6]

  • Body Protection: A standard laboratory coat is sufficient for most procedures.[7] When handling larger quantities of the solid or when there is a significant risk of spillage, a disposable apron provides an additional layer of protection.[11]

  • Respiratory Protection: All handling of the powdered form of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[8][12] If such engineering controls are not available or are not functioning correctly, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory.[4][10]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:
  • Preparation: Before beginning any work, ensure that the chemical fume hood is operational and the sash is at the appropriate height.[9][13][14] Clear the workspace of any unnecessary items to prevent contamination.[12][14]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.[8]

    • Use disposable weigh boats and spatulas to avoid cross-contamination.[8]

    • The "tare method" is recommended: place a sealed container on the balance, tare the weight, transfer the container to the fume hood to add the powder, seal it, and then return it to the balance for the final weight.[8] This minimizes the potential for airborne particles in the open lab.

  • Dissolution and Reaction:

    • Add solvents to the solid within the fume hood.

    • Keep all reaction vessels clearly labeled and within the fume hood.[13]

  • Post-Handling:

    • Clean all non-disposable equipment and work surfaces with a suitable solvent to decontaminate them.[8]

    • Never use a dry brush for cleaning as this can generate dust.[8]

Disposal Plan:
  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Halogenated organic waste should be collected in a designated, sealed, and labeled container.[15] Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Decontamination: For spills, use an inert absorbent material to contain the spill, then collect it into a hazardous waste container.[3] Decontaminate the area with an appropriate solvent.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride.

cluster_start cluster_assessment Hazard & Task Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_execution Execution & Disposal cluster_end start Initiate Task assess_task Assess Task: - Weighing Powder - Solution Prep - Reaction start->assess_task ppe_selection Select Appropriate PPE assess_task->ppe_selection Based on Task handling Perform Handling in Chemical Fume Hood ppe_selection->handling Don PPE disposal Segregate and Dispose of Hazardous Waste handling->disposal After Task end Task Complete disposal->end

Caption: A workflow diagram for the safe handling of (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride.

By adhering to these guidelines, researchers can confidently and safely work with (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride, ensuring personal safety and the integrity of their valuable research.

References

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  • Safety Data Sheet - {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride. Angene Chemical. Available from: [Link]

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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

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